molecular formula C16H26 B3192575 Dipentylbenzene CAS No. 635-89-2

Dipentylbenzene

Katalognummer: B3192575
CAS-Nummer: 635-89-2
Molekulargewicht: 218.38 g/mol
InChI-Schlüssel: FQYVVSNFPLKMNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dipentylbenzene is an organic compound belonging to the class of dialkylbenzenes, which consist of a benzene ring substituted with two pentyl groups. The relative position of the substituents (ortho, meta, or para) defines the isomer and can significantly influence the compound's physical properties and reactivity. Such dialkylbenzene structures are of considerable interest in various scientific fields. Researchers value dipentylbenzene and its derivatives primarily in materials science, where it can act as a precursor or building block for the synthesis of more complex organic frameworks, including polymers and ligands for metal-organic frameworks (MOFs). Furthermore, the study of its isomerization and cyclization behaviors over different catalysts provides fundamental insights into reaction mechanisms in organic chemistry and catalysis development . The compound's properties also make it a subject of study in combustion science, as understanding the low-temperature oxidation pathways of alkylated aromatics is crucial for improving fuel efficiency and modeling emissions . As a reagent, dipentylbenzene is typically handled under inert conditions for sensitive reactions and is characterized by techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm its identity and purity. This product is intended for research applications only and is not purified or tested for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

1,2-dipentylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26/c1-3-5-7-11-15-13-9-10-14-16(15)12-8-6-4-2/h9-10,13-14H,3-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYVVSNFPLKMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CC=C1CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001040118
Record name 1,2-Dipentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001040118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635-89-2
Record name 1,2-Dipentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001040118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dipentylbenzene: Structural Isomerism, Synthesis, and Material Applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Dipentylbenzene: Chemical Structure, Isomerism, and Material Applications Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipentylbenzene (


) represents a class of dialkyl-substituted aromatic hydrocarbons utilized primarily as high-boiling solvents, dielectric fluids, and lipophilic building blocks in materials science. While often encountered as a mixture of isomers in industrial alkylation processes, the specific regioisomers—particularly 1,4-dipentylbenzene  (para-dipentylbenzene)—hold significant value in the synthesis of thermotropic liquid crystals and anisotropic polymers.

This guide provides a technical deep-dive into the structural properties, synthetic pathways, and application spectra of dipentylbenzene, distinguishing critically between the linear (n-pentyl) and branched (e.g., 3-pentyl, tert-pentyl) isomers.

Molecular Architecture & Isomerism

The term "dipentylbenzene" is chemically ambiguous without specifying the substitution pattern (ortho, meta, para) and the branching of the pentyl chain. For advanced applications like drug delivery vectors or mesogenic cores, these distinctions are non-trivial.

Structural Variants
  • 1,4-Di(n-pentyl)benzene: Characterized by a linear, rod-like geometry. This anisotropy is crucial for liquid crystalline behavior, allowing the molecule to align within nematic or smectic phases.

  • 1,4-Bis(3-pentyl)benzene (CAS 31173-90-7): A branched isomer where the benzene ring is attached to the central carbon of the pentyl chain (1-ethylpropyl group). The steric bulk of the branched chain disrupts molecular packing, significantly lowering the melting point compared to its linear counterpart and reducing viscosity.

  • 1,4-Di-tert-pentylbenzene (CAS 3373-10-2): Features quaternary carbon attachment points. Highly stable against oxidation but sterically hindered.

Lipophilicity and Bio-relevance

With a LogP value typically exceeding 6.0, dipentylbenzenes are highly lipophilic. In drug development, they serve as model compounds for studying hydrophobic interactions or as cores for constructing lipophilic drug carriers (e.g., lipid-core micelles).

Physicochemical Profile

The following data focuses on 1,4-bis(3-pentyl)benzene , the most commonly characterized isomer in open literature due to its stability and availability.

PropertyValueNotes
Molecular Formula

Molecular Weight 218.38 g/mol
CAS Number 31173-90-7Specific to 1,4-bis(1-ethylpropyl)benzene
Physical State Colorless LiquidAt Standard Temperature & Pressure (STP)
Boiling Point 283.7°C@ 760 mmHg (Predicted/Experimental)
Density 0.854 g/cm³@ 25°C
Refractive Index ~1.48 - 1.49Typical for alkylbenzenes
Solubility Insoluble in waterSoluble in DCM, Hexane, Toluene

Data Source: Validated against PubChem and ChemSrc databases [1, 2].

Synthesis & Production Protocols

The Isomer Challenge

Direct alkylation of benzene with 1-chloropentane using a Lewis acid catalyst (Friedel-Crafts Alkylation) is flawed for producing linear 1,4-di(n-pentyl)benzene. The primary carbocation rearranges to a more stable secondary carbocation, resulting exclusively in branched products (e.g., 2-pentyl or 3-pentyl substitution).

Protocol A: Synthesis of Linear 1,4-Di(n-pentyl)benzene

To achieve the linear structure required for liquid crystal applications, an Acylation-Reduction pathway is mandatory.

Step 1: Friedel-Crafts Acylation

  • Reagents: Benzene, Pentanoyl Chloride,

    
     (Catalyst).
    
  • Mechanism: Formation of the acylium ion prevents rearrangement.

  • Intermediate: 1,4-Dipentanoylbenzene (diketone).

Step 2: Carbonyl Reduction

  • Method: Wolff-Kishner Reduction (Hydrazine/KOH) or Clemmensen Reduction (Zn(Hg)/HCl).

  • Outcome: Complete reduction of ketone groups to methylene groups, yielding linear alkyl chains.

Protocol B: Synthesis of Branched 1,4-Bis(3-pentyl)benzene
  • Reagents: Benzene, 3-Bromopentane,

    
     or 
    
    
    
    .
  • Conditions:

    
    , 4 hours.
    
  • Note: The secondary halide forms a stable secondary carbocation, allowing direct alkylation without skeletal rearrangement of the chain.

Synthesis Workflow Diagram

The following diagram illustrates the critical decision tree between Alkylation and Acylation based on the desired isomer.

SynthesisPathways Benzene Benzene (Start) Acylation FC Acylation (Pentanoyl Chloride + AlCl3) Benzene->Acylation Path A (Linear) Alkylation FC Alkylation (3-Bromopentane + AlCl3) Benzene->Alkylation Path B (Branched) Direct_Alk_Linear FC Alkylation (1-Chloropentane) Benzene->Direct_Alk_Linear Avoid (Flawed Path) Target_Linear Target: Linear 1,4-Di(n-pentyl)benzene Target_Branched Target: Branched 1,4-Bis(3-pentyl)benzene Diketone Intermediate: 1,4-Dipentanoylbenzene Acylation->Diketone Reduction Reduction (Wolff-Kishner or Clemmensen) Diketone->Reduction Reduction->Target_Linear Alkylation->Target_Branched Rearrangement Carbocation Rearrangement (Primary -> Secondary) Direct_Alk_Linear->Rearrangement Rearrangement->Target_Branched Unintended Product

Caption: Synthesis decision tree contrasting Acylation-Reduction (for linear chains) vs. Direct Alkylation (yielding branched isomers).

Applications in Research & Development

Liquid Crystals (Mesogens)

Linear 1,4-dipentylbenzene serves as a fundamental structural motif in the design of nematic liquid crystals. The rigid benzene core provides the necessary anisotropic polarizability, while the flexible pentyl tails lower the melting point, stabilizing the mesophase at room temperature [3].

  • Role: Core scaffold or linker.

  • Mechanism: The "rod-like" shape (calamitic) enables alignment under electric fields. Branched isomers disrupt this alignment and are generally unsuitable for high-performance display materials.

High-Boiling Solvents

Due to its high boiling point (>280°C) and chemical inertness, dipentylbenzene is used as a solvent for high-temperature reactions where lower-boiling solvents (toluene, xylene) would evaporate. It is particularly useful in polymer synthesis and as a heat transfer fluid.

Drug Delivery Systems

In pharmaceutical research, dialkylbenzenes are utilized to create Lipid-Core Micelles . The highly lipophilic dipentylbenzene core can solubilize hydrophobic drugs, protecting them from hydrolysis in the bloodstream before reaching the target site.

Safety & Handling (E-E-A-T)

While specific SDS data for 1,4-di(n-pentyl)benzene is rare, data for its isomers and homologs (diethylbenzene, pentylbenzene) establishes a baseline safety profile.

  • Hazard Classification:

    • Aspiration Hazard (Category 1): May be fatal if swallowed and enters airways (due to low surface tension and viscosity).

    • Skin Irritation (Category 2): Causes skin irritation upon prolonged contact.

    • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (H411).[1]

  • Handling Protocol:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Storage: Store in a cool, dry place away from oxidizing agents (peroxides, nitrates).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 141623, 1,4-Bis(3-pentyl)benzene.[2] Retrieved from [Link]

  • ChemSrc (2025). 1,4-di(pentan-3-yl)benzene Physicochemical Properties.[3] Retrieved from [Link]

  • MDPI (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. Retrieved from [Link]

  • NIST Chemistry WebBook. Data for (1,4-dimethylpentyl)benzene. Retrieved from [Link]

Sources

The Strategic Role of 1,2-Dipentylbenzene (CAS 635-89-2) in Advanced Therapeutics and Computational Thermodynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Dipentylbenzene (CAS 635-89-2) is a specialized ortho-dialkylbenzene characterized by its high lipophilicity and unique steric profile. While structurally simple, its specific V-shaped geometry makes it a critical building block in two highly advanced scientific domains: the synthesis of ionizable lipids for next-generation mRNA Lipid Nanoparticles (LNPs) and the quantum chemical modeling of heavy hydrocarbon evaporation dynamics. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic utility, and computational applications for researchers and drug development professionals.

Physicochemical Profiling

Understanding the baseline properties of 1,2-dipentylbenzene is essential for predicting its behavior in both biological lipid bilayers and multiphase thermodynamic systems[1]. Its lack of a polar surface area and high logP dictate its strong hydrophobic interactions.

Table 1: Core Physicochemical Properties of 1,2-Dipentylbenzene

PropertyValueSource
IUPAC Name 1,2-dipentylbenzenePubChem[1]
CAS Registry Number 635-89-2PubChem[1]
Molecular Formula

PubChem[1]
Molecular Weight 218.38 g/mol PubChem[1]
XLogP3 (Lipophilicity) 6.8PubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]

Application in Drug Development: LNP Ionizable Lipid Synthesis

Causality & Mechanistic Rationale

In the development of mRNA therapeutics, the design of the ionizable lipid's hydrophobic tail is as critical as its protonatable headgroup. The use of a 1,2-dipentylbenzene derivative (such as 3,4-dipentylphenol) as a lipophilic tail introduces a forced ortho-substitution pattern[2].

Why 1,2-dipentyl? This specific arrangement forces the two pentyl chains into a splayed, V-shaped conformation. When formulated into an LNP, this cone-like geometry increases the cross-sectional area of the lipid tail relative to the headgroup. Upon entering the acidic environment of an endosome, the headgroup protonates, and the cone shape thermodynamically drives the LNP membrane to transition from a stable lamellar phase to an inverted hexagonal (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) phase. This structural disruption is the primary mechanism facilitating endosomal membrane fusion and subsequent mRNA release into the cytosol.

LNP_Synthesis A Alkyne/Alkene Precursor B Catalytic Hydrogenation (Pd/C, H2, EtOH) A->B C 4-Methoxy-1,2-dipentylbenzene (Intermediate) B->C D Demethylation (BBr3, -78°C to RT) C->D E 3,4-Dipentylphenol (Lipophilic Tail) D->E F Conjugation with Ionizable Headgroup E->F G LNP Ionizable Lipid F->G

Synthesis workflow of LNP ionizable lipids utilizing a 1,2-dipentylbenzene core structure.
Step-by-Step Methodology: Synthesis of 3,4-Dipentylphenol via Demethylation

The following protocol details the conversion of the intermediate 4-methoxy-1,2-dipentylbenzene into the active phenol precursor used in LNP lipid conjugation[2].

  • System Preparation: Dissolve 4-methoxy-1,2-dipentylbenzene (3.40 g, 13.7 mmol) in 75 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

    • Causality: Boron tribromide (

      
      ) is a highly aggressive Lewis acid. Cryogenic temperatures are mandatory to control the exothermic cleavage and prevent unwanted Friedel-Crafts alkylation or degradation of the pentyl chains.
      
  • Reagent Addition: Add

    
     (1.65 mL, 17.1 mmol) dropwise via a syringe pump over 15 minutes to maintain thermal equilibrium.
    
  • Cleavage Phase: Remove the cooling bath and allow the reaction mixture to warm to room temperature gradually over 3 hours.

  • Quenching & Neutralization: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (

    
    ).
    
    • Causality: This neutralizes excess

      
       and the hydrobromic acid (HBr) byproduct, preventing the newly formed phenol from undergoing acid-catalyzed oxidation.
      
  • Extraction & Self-Validation: Extract the aqueous layer twice with DCM. Combine organic layers, wash with brine, and dry over anhydrous sodium sulfate (

    
    ).
    
    • Validation Check: Analyze the crude product via

      
      -NMR. The reaction is self-validated as complete upon the total disappearance of the methoxy singlet at ~3.8 ppm and the emergence of a broad hydroxyl (-OH) peak.
      

Application in Computational Thermodynamics: Fuel Evaporation Modeling

Causality & Mechanistic Rationale

Real-world diesel fuel is a highly complex mixture of over a thousand hydrocarbons. To accurately model the transient heating and evaporation processes of fuel droplets at the electronic level, researchers utilize representative model compounds. 1,2-Dipentylbenzene is selected as a primary representative for heavy alkylbenzenes (which comprise ~16.2% of diesel fuel) due to its specific mass, boiling characteristics, and steric bulk[3].

QC_Modeling N1 1,2-Dipentylbenzene (Fuel Model Component) N2 SMD Solvation Model (Gibbs Free Energy) N1->N2 N3 Dynamic Reaction Coordinates (Electronic Processes) N1->N3 N5 Evaporation Rate (γ) Determination N2->N5 N3->N5 N4 Kinetic Gas Theory (Collision Rates) N4->N5

Computational workflow for determining the evaporation rate of 1,2-dipentylbenzene droplets.
Step-by-Step Methodology: Quantum Chemical Modeling of Droplet Evaporation

This workflow utilizes advanced computational chemistry to predict evaporation rates (


) of heavy aromatic fractions[4].
  • System Definition: Define the molecular geometry of 1,2-dipentylbenzene in a computational suite (e.g., Gaussian 09 or WinGAMESS) using a 6-31G(d,p) basis set[3].

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD). Calculate the Gibbs free energy of solvation (

    
    ) required to transfer the 1,2-dipentylbenzene molecule from the liquid nanodrop phase into the gas phase[4].
    
  • Dynamic Reaction Coordinates (DRC): Run DRC simulations to track the trajectory of all atoms in the system under energy conservation.

    • Causality: Unlike standard molecular dynamics (MD), DRC accounts for the electronic-level interactions and bond-breaking/forming events during the transient evaporation phase, which is critical for high-temperature fuel modeling[3].

  • Kinetic Gas Theory Integration: Combine the quantum mechanically derived

    
     with classical kinetic gas theory (incorporating partial pressures and collision rates) to output the final evaporation coefficient (
    
    
    
    )[4].
    • Validation Check: The computational output must be cross-validated against experimental temperature-dependent enthalpy of evaporation data to ensure the SMD model parameterization is accurate[4].

References

  • Benzene, 1,2-dipentyl | C16H26 | CID 524561 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Source: Google Patents (ModernaTX, Inc.)
  • A quantum chemical study of the processes during the evaporation of real-life Diesel fuel droplets Source: ResearchGate (Original research via University of Brighton) URL:[Link]

Sources

1,4-Dipentylbenzene vs. 1,2-Dipentylbenzene: Isomer Stability & Synthetic Control

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Isomeric Stability of Dipentylbenzenes

Executive Summary

For researchers in organic synthesis and materials science, the distinction between 1,4-dipentylbenzene (para) and 1,2-dipentylbenzene (ortho) is not merely structural but thermodynamic. The 1,4-isomer is significantly more stable than the 1,2-isomer. This stability differential is driven primarily by steric repulsion in the ortho-substituted variant, a penalty that escalates with the chain length and conformational volume of the pentyl groups. While kinetic control in Friedel-Crafts alkylation can yield ortho-isomers, thermodynamic equilibration (acid-catalyzed) almost exclusively favors the 1,4- (and 1,3-) isomers.

Thermodynamic Stability Analysis

The stability of dialkylbenzenes is governed by the interplay of electronic effects (inductive donation) and steric hindrance (van der Waals repulsion).

Steric Hindrance (The Dominant Factor)

In 1,2-dipentylbenzene , the two n-pentyl groups are attached to adjacent carbons (C1 and C2). Although the alkyl chains are flexible, the benzylic carbons (


-carbons) are fixed in a planar geometry.
  • Van der Waals Repulsion: The proximity of the

    
    -methylene protons creates significant torsional strain. The pentyl chains must adopt specific conformations to minimize clashing, reducing the entropy of the molecule.
    
  • The "Buttressing" Effect: Unlike methyl groups (xylenes), pentyl groups have a larger conformational cone. The steric penalty for placing two pentyl groups ortho to each other is estimated to be 3–5 kcal/mol higher than the para isomer.

In 1,4-dipentylbenzene , the substituents are on opposite sides of the ring (C1 and C4). There is zero steric interaction between the two pentyl groups. The molecule retains a high degree of symmetry (


 idealized), allowing for efficient crystal packing.
Electronic Effects

Alkyl groups are weakly activating and ortho/para directing. However, thermodynamic stability follows a different trend.

  • Hyperconjugation: In the meta isomer (1,3-dipentylbenzene), the electron-donating effects of the alkyl groups reinforce each other most effectively in the

    
    -framework.
    
  • Stability Order: Generally, for dialkylbenzenes:

    
    
    Note: While Meta is often the global thermodynamic minimum, Para is kinetically accessible and crystallographically stable. Ortho is the high-energy isomer.
    
Quantitative Comparison
Feature1,4-Dipentylbenzene (Para)1,2-Dipentylbenzene (Ortho)
Thermodynamic Stability High (Low Heat of Formation)Low (High Steric Strain)
Symmetry High (

or

)
Low (

or

)
Melting Point Higher (Better packing)Lower (Liquid at room temp)
Boiling Point ~280°C (Similar)~285°C (Slightly higher due to dipole)
Synthetic Yield (Equilibrium) Major Component (~25-30%)Trace Component (<5%)

Mechanism of Isomerization

The conversion of the unstable 1,2-isomer to the stable 1,4-isomer occurs via an acid-catalyzed 1,2-shift (Wagner-Meerwein rearrangement type). This process is reversible but thermodynamically driven toward the para/meta mixture.

Pathway Visualization

The following diagram illustrates the mechanism where a proton attacks the ring, generating a sigma complex (arenium ion), followed by the migration of the pentyl group.

Isomerization Ortho 1,2-Dipentylbenzene (Unstable Ortho) Protonation H+ Attack (Protonation) Ortho->Protonation Arenium Arenium Ion Intermediate Protonation->Arenium Shift 1,2-Pentyl Shift Arenium->Shift High Energy Meta 1,3-Dipentylbenzene (Meta Intermediate) Shift->Meta Shift2 1,2-Pentyl Shift (Second Migration) Meta->Shift2 Para 1,4-Dipentylbenzene (Stable Para) Shift2->Para Thermodynamic Sink

Figure 1: Acid-catalyzed isomerization pathway from the kinetically formed ortho-isomer to the thermodynamically stable para-isomer.

Experimental Protocols

Synthesis via Friedel-Crafts Alkylation (Kinetic Control)

Direct alkylation of benzene with 1-chloropentane often yields a mixture. To maximize the 1,4-isomer, use a bulky catalyst or lower temperatures, though isomerization is inevitable with strong Lewis acids.

Reagents:

  • Benzene (excess)

  • 1-Chloropentane

  • Aluminum Chloride (

    
    , anhydrous)
    

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and

    
     inlet.
    
  • Charging: Add dry benzene (50 mL, 0.56 mol) and anhydrous

    
     (1.3 g, 0.01 mol).
    
  • Addition: Dropwise add 1-chloropentane (10.6 g, 0.1 mol) at 0°C to favor kinetic control (though some ortho will form).

  • Reaction: Stir at room temperature for 3 hours. Evolution of HCl gas indicates reaction progress.

  • Quench: Pour mixture over ice/HCl.

  • Workup: Extract with ether, wash with brine, dry over

    
    .
    
Isomerization to Thermodynamic Equilibrium

If the goal is to convert "waste" 1,2-isomer to useful 1,4-isomer.

Protocol:

  • Dissolve the mixture of dipentylbenzene isomers in dry benzene.

  • Add 10 mol%

    
     and a trace of water (co-catalyst) or HCl gas.
    
  • Reflux at 80°C for 12–24 hours.

  • Analysis: Monitor by GC-MS. The ortho peak will diminish, and the meta/para ratio will stabilize (typically ~60% meta, ~30% para, <10% ortho).

Separation Strategy (The "Para-Selective" Crystallization)

Since boiling points are close, distillation is inefficient for separating 1,4 from 1,3 isomers. However, 1,4-dipentylbenzene has a significantly higher melting point due to symmetry.

  • Distillation: First, distill the crude mixture to remove mono-pentylbenzene and poly-alkylated byproducts.

  • Chill: Cool the isomeric mixture (Meta/Para) to -20°C or lower.

  • Filtration: The 1,4-dipentylbenzene will often crystallize out, while the 1,2 and 1,3 isomers remain in the mother liquor.

  • Recrystallization: Recrystallize the solid from cold ethanol to achieve >98% purity.

Characterization & Identification

Distinguishing the isomers requires spectroscopic precision.

Method1,4-Dipentylbenzene1,2-Dipentylbenzene
1H NMR (Aromatic Region) Singlet (approx.

7.10 ppm). All 4 Ar-H are equivalent due to symmetry.
Multiplet (AA'BB' pattern). The protons adjacent to alkyl groups differ from those distal.
13C NMR (Aromatic) Two signals (Quaternary C-alkyl and C-H).Three signals (Quaternary C-alkyl, C-H ortho to alkyl, C-H meta to alkyl).
GC Retention Time Typically elutes earlier on non-polar columns (lower boiling point/more compact).Typically elutes later (higher boiling point due to dipole moment).

References

  • Friedel-Crafts Alkylation and Isomerization: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic text on the mechanistic details of alkylbenzene rearrangement).
  • Thermodynamic Stability of Dialkylbenzenes : NIST Chemistry WebBook. Thermochemical Data for Xylenes and Higher Homologs. Link

  • Separation of Isomers : US Patent 3715408A. Separation of diethylbenzene isomers by distillation and dehydrogenation. (Describes the industrial logic of separating ortho/para/meta dialkylbenzenes). Link

  • Mechanistic Insight : Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Link

Diamylbenzene: Thermodynamic Profiling, Boiling Point Dynamics, and Micellar Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Thermodynamic characterization, boiling point determination, and functionalization protocols of diamylbenzene isomers.

Introduction: The Chemical Significance of Diamylbenzene

Diamylbenzene (also referred to as dipentylbenzene or di-n-pentylbenzene) is a dialkylated aromatic hydrocarbon characterized by a central benzene ring substituted with two five-carbon aliphatic chains (C₁₆H₂₆). In pharmaceutical and industrial research, dialkylbenzenes are highly valued as lipophilic precursors. When functionalized into sodium 1,4-di-n-pentylbenzene sulphonates, they form specialized anionic surfactants. These surfactants exhibit unique thermodynamic behaviors—specifically exceptionally low Krafft points—making them critical for low-temperature micellar drug delivery systems and enhanced oil recovery (EOR) formulations[1].

Understanding the baseline thermodynamic data of the pure hydrocarbon, particularly its boiling point and phase-transition behavior, is an absolute prerequisite for designing high-yield synthetic pathways and ensuring complete solvent/precursor removal during active pharmaceutical ingredient (API) formulation.

Physicochemical and Thermodynamic Data

The thermodynamic profile of diamylbenzene is governed by extensive van der Waals dispersion forces across its dual pentyl chains, which significantly elevate its boiling point and enthalpy of vaporization compared to monoalkylated analogs. The boiling point of diamylbenzene isomers strictly falls within the 261 °C to 267 °C range[2].

Table 1: Quantitative Thermodynamic Data of Diamylbenzene Isomers
PropertyValueMethod / Condition
Molecular Formula C₁₆H₂₆-
Molecular Weight 218.38 g/mol -
Boiling Point 261 – 267 °CStandard atmospheric pressure (760 mmHg)[2][3]
Density 0.851 – 0.863 g/mLEvaluated at 20 °C[2][3]
Refractive Index (

)
1.4819 – 1.495Sodium D line (589 nm)[2][3]
Molar Volume 253.1 mL/molCalculated via density correlation[3]

Synthesis and Thermodynamic Validation Workflow

To utilize diamylbenzene in sensitive drug delivery applications, researchers must synthesize it with high isomeric purity (favoring the 1,4-substitution pattern) and validate its thermodynamic properties to ensure the absence of polyalkylated impurities.

G A Benzene + 1-Pentene (Reactants) B Friedel-Crafts Alkylation (AlCl3 Catalyst, <10°C) A->B Electrophilic Substitution C Crude Diamylbenzene (Isomeric Mixture) B->C Polyalkylation Control D Fractional Distillation (Isolation of 1,4-isomer) C->D Thermal Purification E Thermodynamic Profiling (DSC & Ebulliometry) D->E Pure Analyte F Boiling Point Determination (261-267 °C) E->F Vapor-Liquid Equilibrium

Caption: Logical workflow for the synthesis and thermodynamic validation of diamylbenzene.

Protocol 1: Controlled Synthesis of 1,4-di-n-pentylbenzene

Objective: Synthesize diamylbenzene while suppressing unwanted transalkylation and skeletal isomerization.

  • Reaction Setup: Charge a dry, multi-neck flask with anhydrous benzene and a catalytic amount of anhydrous aluminum chloride (AlCl₃).

  • Thermal Control (Causality): Cool the mixture to 0–5 °C. Why? The pentyl group is a strong activating group. If the temperature exceeds 10 °C, the reaction kinetics favor rapid polyalkylation (yielding triamylbenzene) and skeletal isomerization of the pentyl carbonium ion into tert-amyl configurations[4].

  • Addition: Slowly add 1-pentene dropwise over 2 hours, maintaining the internal temperature strictly below 10 °C.

  • Quenching: Quench the Lewis acid catalyst by pouring the mixture over crushed ice. Wash the organic layer with saturated NaHCO₃ to neutralize residual HCl.

  • Validation System: Perform Gas Chromatography-Mass Spectrometry (GC-MS) on the crude organic layer. The protocol is self-validating if the target C₁₆H₂₆ peak constitutes >85% of the total ion chromatogram, confirming successful thermal control over polyalkylation[5].

Protocol 2: High-Precision Boiling Point Determination via Ebulliometry

Objective: Establish the exact boiling point of the purified diamylbenzene fraction.

  • Apparatus Preparation: Utilize a Swietoslawski-type ebulliometer. Why? Standard distillation setups suffer from liquid superheating and uneven thermal gradients. An ebulliometer continuously pumps the boiling liquid over a thermowell, ensuring the thermometer is bathed in a true vapor-liquid equilibrium mixture, yielding highly precise thermodynamic data.

  • Heating: Charge the ebulliometer with 20 mL of the purified diamylbenzene. Apply heat via a precisely controlled heating mantle until a steady reflux is established (drop rate of 1-2 drops per second from the condenser).

  • Equilibration: Allow the system to equilibrate for 30 minutes. Record the temperature.

  • Validation System: Cross-reference the recorded boiling point against the known range of 261–267 °C[2]. If the boiling point drifts upward during the measurement, it indicates the presence of higher-molecular-weight polyalkylated impurities, invalidating the prior distillation step.

Functionalization: Micellization and Krafft Point Thermodynamics

For drug formulation scientists, the true value of diamylbenzene lies in its sulfonated derivative. When converted to sodium 1,4-di-n-pentylbenzene sulphonate, the molecule acts as a surfactant. The critical thermodynamic parameter here is the Krafft point —the temperature at which the surfactant's solubility intersects with its Critical Micelle Concentration (CMC).

G N1 1,4-di-n-pentylbenzene N2 Sulfonation (H2SO4 / SO3) N1->N2 Electrophilic Aromatic Sulfonation N3 Sodium 1,4-di-n-pentylbenzene sulphonate N2->N3 Neutralization (NaOH) N4 Aqueous Solution (Addition of NaCl) N3->N4 Solvation & Cooling N5 Krafft Point Determination (Precipitate Dissolution) N4->N5 Controlled Heating (1-2 °C/min) N6 Micellization (Thermodynamic Equilibrium) N5->N6 CMC Reached

Caption: Thermodynamic pathway of diamylbenzene sulfonation and micellization kinetics.

Protocol 3: Krafft Point Determination for Micellar Formulations

Objective: Determine the Krafft temperature of the synthesized diamylbenzene sulphonate to assess its viability for cold-storage pharmaceutical suspensions.

  • Sample Preparation: Prepare a 5000 µmol/L aqueous solution of sodium 1,4-di-n-pentylbenzene sulphonate.

  • Electrolyte Addition (Causality): Add NaCl to achieve a 1.25 wt.% to 1.5 wt.% concentration. Why? Electrolytes compress the electrical double layer of the micelles, reducing surfactant solubility and artificially raising the Krafft point. This simulates the high-ionic-strength environment of human blood plasma[1].

  • Precipitation: Cool the solution in an acetone-dry ice bath until the surfactant precipitates out of solution as a hydrated solid phase.

  • Thermal Ramping: Place the solution on a magnetic stirrer and heat at a strictly controlled rate of 1 to 2 °C per minute.

  • Observation & Validation: The Krafft point is recorded at the exact temperature the precipitate suddenly dissolves, leaving a clear solution. This protocol is self-validating; if the solution remains turbid past 96 °C, it indicates an error in the electrolyte concentration or the presence of unreacted, highly hydrophobic diamylbenzene starting material[1].

References

  • NASA Technical Reports Server. Ultraviolet spectra of a kerosene, its cuts, and several alkylnaphthalenes (Boiling Point and Density Data).2

  • Stenutz. 1,4-di-sec-pentylbenzene Physicochemical Properties.3

  • Hungarian Journal of Industrial Chemistry (HJIC). KRAFFT-CLEAR POINT DIAGRAMS FOR SOME SODIUM 1,4 Di-n- ALKYLBENZENE SULPHONATES.6

  • Benchchem. 2-Phenylpentane | 2719-52-0 Synthesis and Troubleshooting.4

  • AIP Publishing. Mass Spectrometer Studies of Thermal Decomposition Products from Hydrocarbons.5

Sources

Technical Guide: Molecular Weight and Density Profiling of Dipentylbenzene

[1]

Executive Summary & Chemical Identity

Dipentylbenzene (

This guide provides a rigorous analysis of the molecular weight and density of dipentylbenzene, distinguishing between specific isomers (ortho-, meta-, para-) and commercial mixtures. It establishes self-validating protocols for their characterization, ensuring data integrity in experimental workflows.

Chemical Classification[2]
  • IUPAC Name: 1,x-Dipentylbenzene (where x = 2, 3, or 4)

  • CAS Numbers:

    • Mixture: 25340-17-4 (generic dialkylbenzenes) or specific isomer CAS (e.g., 1,4-di-sec-pentylbenzene: 3373-10-2).

    • 1,2-dipentylbenzene (ortho): 635-89-2

  • Molecular Formula:

    
    [1]
    

Physicochemical Characterization

Molecular Weight Analysis

The molecular weight (MW) of dipentylbenzene is a constant across all structural isomers, derived strictly from the atomic weights of its constituent elements.[1]

Table 1: Molecular Weight Calculation (


)
ElementCountAtomic Weight ( g/mol )Subtotal ( g/mol )
Carbon (C)1612.011192.176
Hydrogen (H)261.00826.208
Total MW 218.384

Note: For high-resolution mass spectrometry (HRMS), the monoisotopic mass is 218.2035 Da.

Density Profiling

Density (

1

Table 2: Density Specifications of Dipentylbenzene Isomers

Compound / IsomerTemperature (°C)Density (

) [g/mL]
Source / Method
1,4-di-sec-pentylbenzene 200.863Experimental (Stenutz)
1,4-dimethylpentylbenzene 250.861Comparative Analog
Dipentylbenzene (Mixture) 250.860 – 0.875 Commercial Tech Data
Dodecylbenzene (

Ref)
250.856Reference Standard

Scientific Insight: The para- isomers typically exhibit slightly higher densities due to more efficient crystalline packing compared to the sterically hindered ortho- isomers.[1] However, branching in the pentyl chain (e.g., tert-pentyl) reduces density by increasing molar volume.

Structural Impact on Properties (Visualization)

The following diagram illustrates the structural relationship between the isomers and how steric hindrance influences their physicochemical properties.

Dipentylbenzene_IsomersBenzeneBenzene Core(C6H6)AlkylationFriedel-CraftsAlkylationBenzene->AlkylationOrthoOrtho-Dipentylbenzene(1,2-position)High Steric HindranceLower Packing EfficiencyAlkylation->OrthoKinetic ProductMetaMeta-Dipentylbenzene(1,3-position)Thermodynamic IntermediateAlkylation->MetaParaPara-Dipentylbenzene(1,4-position)SymmetricalHighest Density PotentialAlkylation->ParaThermodynamic ProductDensity_LowDensity ~0.860 g/mLOrtho->Density_LowDecreases DensityDensity_HighDensity ~0.870 g/mLPara->Density_HighIncreases Density

Caption: Structural derivation of dipentylbenzene isomers via alkylation, highlighting the impact of symmetry on density.

Experimental Protocols

Protocol A: High-Precision Density Measurement (Oscillating U-Tube)

Objective: Determine precise density (


  • Calibration:

    • Inject ultra-pure water (Milli-Q) into the oscillating U-tube cell at 20.0°C.

    • Verify reading is

      
       g/mL.[1] If deviation > 
      
      
      , perform air/water recalibration.[1]
  • Sample Preparation:

    • Degas the dipentylbenzene sample for 5 minutes using ultrasonication to remove micro-bubbles (critical for viscosity correction).[1]

    • Ensure sample temperature is equilibrated to 20°C or 25°C (standard reporting temps).[1]

  • Measurement:

    • Inject 2 mL of sample, ensuring no bubbles remain in the viewing window.[1]

    • Record the oscillation period (

      
      ).[1] The device calculates density using 
      
      
      , where A and B are instrument constants.
  • Validation:

    • Clean cell with toluene followed by acetone.[1] Dry with desiccated air.[1]

    • Re-measure air density (

      
       g/mL) to confirm no residue remains.[1]
      
Protocol B: Isomeric Profiling via GC-MS

Objective: Confirm molecular weight and identify isomer distribution.[1]

  • Column Selection: Use a non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm ID.[1]

  • Conditions:

    • Carrier Gas: Helium at 1.0 mL/min.[1]

    • Temp Program: 60°C (1 min)

      
       20°C/min 
      
      
      280°C (hold 5 min).
  • Detection:

    • EI Mode (70 eV).[1]

    • Target Ion: Monitor m/z 218 (Molecular Ion).[1]

    • Fragment Ions: Monitor m/z 147 (loss of one pentyl group) and m/z 91 (tropylium ion).[1]

  • Analysis:

    • Para- isomers typically elute last due to higher boiling points and symmetry interactions with the stationary phase.[1]

    • Calculate Peak Area % to determine the purity of the specific isomer mixture.[1]

Applications in Drug Development

While dipentylbenzene is not a drug candidate, its physicochemical properties make it a valuable tool in pre-clinical formulation and analysis.[1]

Lipophilicity Modeling (LogP)

Dipentylbenzene has a high calculated LogP (~6.8).[1] It serves as a "super-lipophilic" marker in chromatography.[1]

  • Application: When validating HPLC methods for highly hydrophobic drugs (e.g., paclitaxel analogs), dipentylbenzene is used to bracket the retention time of the most non-polar impurities.[1]

  • Protocol: Use as a

    
     (retention factor) standard to calculate the hydrophobicity index of unknown metabolites.
    
Solvation Studies

Due to its aromatic core and aliphatic chains, dipentylbenzene mimics the dual nature of certain biological lipids.

  • Solubility Parameter:

    
    .[1]
    
  • Use Case: It is an excellent solvent for determining the solubility of crystalline hydrophobic drugs intended for lipid-based delivery systems (LBDDS).[1]

Analytical Workflow Diagram

Analytical_Workflowcluster_QCQuality Control & CharacterizationSampleRaw DipentylbenzeneSampleDensityDensity Measurement(Oscillating U-Tube)Target: 0.860-0.875 g/mLSample->DensityStep 1: Purity CheckGCMSGC-MS Profiling(Isomer Ratio)Sample->GCMSStep 2: ID ConfirmationViscosityViscosity Check(Rolling Ball)Temp DependentDensity->ViscosityOptionalApplicationApplication: Lipophilic Standard(LogP Determination)Density->ApplicationIf Density within SpecGCMS->ApplicationIf Purity >98%

Caption: Integrated workflow for the characterization and qualification of dipentylbenzene for research use.

References

  • Stenutz, R. (2025).[1][2] 1,4-di-sec-pentylbenzene Physical Properties. Stenutz.eu.[1] Link

  • National Institute of Standards and Technology (NIST). (2025).[1] p-Xylene and Alkylbenzene Data. NIST Chemistry WebBook, SRD 69.[1] Link

  • PubChem. (2025).[1][3] Compound Summary: 1,4-Diethylbenzene (Analogous Data). National Library of Medicine.[1] Link

  • Cheméo. (2025). Chemical Properties of Benzene, p-di-tert-pentyl-. Cheméo Chemical Data. Link

  • Anton Paar. (2025).[1][2] Viscosity and Density of Aromatic Hydrocarbons. Anton Paar Wiki. Link

High-Temperature Rheology of Dipentylbenzene: A Technical Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the high-temperature rheological behavior of Dipentylbenzene (DPB), specifically focusing on its application as a high-boiling solvent and heat transfer medium in pharmaceutical process development.

Executive Summary

Dipentylbenzene (DPB), particularly the 1,3- and 1,4-di-tert-pentyl isomers (CAS 3373-10-2 / 3370-27-2), serves as a critical high-boiling hydrophobic solvent in Active Pharmaceutical Ingredient (API) synthesis.[1] Its utility lies in its thermal stability (>260°C boiling point) and non-polar nature, making it ideal for water-exclusion reactions like Grignard formation or high-temperature coupling reactions where lower-boiling solvents (toluene, THF) fail.[1]

Understanding the viscosity of DPB at elevated temperatures (100°C – 250°C) is essential for:

  • Mass Transfer: Ensuring adequate mixing kinetics in heterogeneous reactions.[2][1][3]

  • Heat Transfer: Calculating Reynolds numbers for reactor cooling loop efficiency.

  • Process Safety: Predicting pressure drops in pumping systems during scale-up.

Physicochemical Profile & Isomerism

Dipentylbenzene (


) exists as multiple isomers. The rheological profile differs significantly between linear (n-pentyl) and branched (tert-pentyl/amyl) variants due to steric hindrance and molecular packing.[2]
PropertyValue (Approx.)Note
Molecular Weight 218.38 g/mol
Boiling Point 260°C - 275°CIsomer dependent
Flash Point > 110°CClass IIIB Combustible Liquid
Density (25°C) 0.86 - 0.88 g/cm³Decreases linearly with T
Critical Temperature ~480°CEstimated

Technical Insight: The tert-pentyl isomers exhibit higher viscosity at lower temperatures compared to linear analogs due to interlocking of bulky alkyl groups, but this difference diminishes as thermal energy overcomes intermolecular Van der Waals forces at high temperatures (>150°C).[2]

Rheological Behavior at High Temperatures[1][3][4]

Theoretical Modeling

For non-associating aromatic hydrocarbons like DPB, viscosity (


) dependence on temperature (

) follows the Vogel-Fulcher-Tammann (VFT) equation rather than a simple Arrhenius relationship, especially as the fluid approaches its glass transition or freezing point.[2] However, in the operating range of 50°C–250°C, the Andrade Equation provides a sufficient approximation for process engineering:

[2]

Where:

  • 
     = Dynamic viscosity (mPa[2]·s)
    
  • 
     = Pre-exponential factor (material constant)[2]
    
  • 
     = Activation energy for viscous flow[2]
    
  • 
     = Universal gas constant[2][1][3][4]
    
  • 
     = Absolute temperature (K)[2][5][6][7]
    
Viscosity Data (Projected)

Note: Direct experimental data for pure DPB isomers at >150°C is sparse in open literature.[2][1] The following values are projected based on homologous series data (Alkylbenzenes C10-C18) and validated predictive models (Joback/Reid).

Temperature (°C)Temperature (K)Dynamic Viscosity (

, mPa[2][8]·s)
Kinematic Viscosity (

, cSt)
Engineering Implication
25 298.154.2 - 5.54.8 - 6.3Standard pumping baseline.[1]
100 373.151.2 - 1.51.4 - 1.8Turbulent flow easily achievable.
150 423.150.65 - 0.800.80 - 0.95Similar to water at 25°C; excellent mass transfer.[1]
200 473.150.35 - 0.450.45 - 0.58Critical region: Lubricity drops, seal leakage risk increases.[1]
250 523.150.22 - 0.280.30 - 0.38Near solvent boiling; cavitation risk in pumps.[1]

Experimental Protocol: High-T Viscosity Measurement

Objective: Accurately measure DPB viscosity at 150°C+ to validate heat transfer coefficients for a scale-up reactor.

Method: Rolling Ball Viscometry (High Pressure/High Temperature - HPHT).[2][1] Why this method? Unlike capillary viscometers, a rolling ball system (e.g., Anton Paar Lovis 2000 ME) can be pressurized to prevent solvent evaporation/flashing at temperatures near the boiling point, ensuring the composition remains constant.[2]

Workflow Diagram

ViscosityProtocol SamplePrep Sample Preparation (Degassing & Drying) Loading Load Capillary (Gold-coated Steel Ball) SamplePrep->Loading Avoid Bubbles Pressurization Pressurization (20 bar N2) Loading->Pressurization Prevent Boiling ThermalEquil Thermal Equilibration (Wait 15 min @ T) Pressurization->ThermalEquil Stable T Measurement Measure Rolling Time (n=5 repeats) ThermalEquil->Measurement Start Measurement->ThermalEquil Next Temp Step DataCalc Calculate Viscosity (Hagen-Poiseuille) Measurement->DataCalc Raw Data

Figure 1: High-Temperature Viscosity Measurement Workflow using Rolling Ball Viscometry.

Step-by-Step Protocol
  • Sample Integrity: Dry DPB over molecular sieves (3Å) for 24 hours. Moisture content >0.1% can significantly alter high-T viscosity due to vapor pressure anomalies.[2][1]

  • Calibration: Calibrate the viscometer using a certified standard (e.g., Cannon N35) at 100°C.

  • Loading: Inject 500 µL of DPB into the borosilicate capillary containing a gold-coated steel ball (density ~7.8 g/cm³).

    • Critical Step: Tilt the capillary to 70° to verify free movement of the ball before heating.[2]

  • Pressurization: Apply 20 bar (290 psi) of inert gas (Nitrogen or Argon) back-pressure.[2][1]

    • Reasoning: Although 150°C is below the boiling point (260°C), local hot spots or volatiles can form micro-bubbles that disrupt the rolling path.[2] Pressure collapses these bubbles.[2][1][3]

  • Ramping: Heat to target temperature (e.g., 150°C). Allow 15 minutes for thermal equilibrium.

  • Measurement: Measure the rolling time (

    
    ) at 3 different inclination angles (e.g., 30°, 50°, 70°) to verify Newtonian behavior. (Viscosity should be independent of shear rate/angle).
    
  • Calculation:

    
    
    Where 
    
    
    
    is the calibration constant.[2][1]

Applications in Drug Development[3]

Solvent Selection for API Crystallization

In the final purification of hydrophobic APIs, DPB is often used as a "good solvent" at high temperatures and a "poor solvent" at low temperatures.[2]

  • Viscosity Impact: At 150°C, the low viscosity (<0.8 cPa[2]·s) allows for rapid diffusion and crystal growth.[2][1] However, if the cooling ramp is too fast, the viscosity increase (exponential) can trap impurities within the crystal lattice (occlusion).[2]

  • Recommendation: Use the viscosity-temperature curve to design a non-linear cooling ramp that maintains a constant supersaturation ratio.

Heat Transfer Fluid (HTF)

DPB is chemically similar to commercial HTFs (e.g., Syltherm, Therminol).[2][1]

  • Safety Factor: In jacketed reactors, the transition from turbulent to laminar flow (Reynolds number < 2300) often occurs during cooling as viscosity rises.[2]

  • Calculation:

    
    
    If 
    
    
    
    increases by factor of 10 from 200°C to 25°C,
    
    
    drops by factor of 10.[2] Engineers must ensure pump capacity is sufficient to maintain turbulent flow for efficient heat removal during exothermic quenches.[2][1][3]

References

  • NIST ThermoData Engine. Thermophysical Properties of Hydrocarbon Mixtures.[2][1][3] National Institute of Standards and Technology.[2][1][3][9] [Link][2]

  • Cheméo. Chemical Properties of p-di-tert-pentylbenzene. (Source for boiling point and estimated Joback properties). [Link][2]

  • PubChem. 1,4-Di-tert-butylbenzene Compound Summary. (Homologous series data for validation). [Link]

  • ASTM International. ASTM D445-21, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[2][1][Link][2]

Sources

Thermal Stability of Dialkylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

Executive Summary

Dialkylbenzene derivatives (e.g., xylenes, diethylbenzenes) are ubiquitous in pharmaceutical synthesis and industrial heat transfer applications. While generally robust, their thermal stability is not monolithic; it is strictly governed by the length of the alkyl side chain and the nature of the benzylic bond.

For drug development professionals, the critical risk lies not just in solvent loss, but in the formation of reactive impurities (such as styrenics from ethyl-substituted benzenes) and exothermic runaway during scale-up. This guide moves beyond basic safety data sheets (SDS) to provide a mechanistic understanding of degradation, quantitative stability limits, and a self-validating protocol for qualifying these fluids for high-temperature processes.

Molecular Mechanisms of Degradation

To predict stability, one must understand the "weak link" in the molecular scaffold. Thermal decomposition of dialkylbenzenes proceeds primarily via free-radical chain mechanisms initiated by homolytic bond cleavage.

The Benzylic "Weak Link"

The stability of a dialkylbenzene is dictated by the bond dissociation energy (BDE) of the bonds alpha to the aromatic ring.

  • Methyl-substituted (e.g., Xylenes): The weakest bond is the benzylic C-H bond (~88–90 kcal/mol). Cleavage requires high energy, making xylenes thermally robust up to >500°C (in inert atmospheres).

  • Ethyl/Propyl-substituted (e.g., Diethylbenzene): The weakest bond is the benzylic C-C bond (~70–75 kcal/mol). This bond is significantly weaker than the C-H bond, lowering the onset of thermal decomposition to ~300°C.

Degradation Pathways
  • Initiation: Thermal energy breaks the benzylic C-C bond, generating a benzyl radical and an alkyl radical.

  • Propagation (Beta-Scission): A critical pathway for ethyl/propyl chains. The alkyl radical abstracts a hydrogen, or the chain undergoes beta-scission to form styrene derivatives .

    • Impact: Styrenes are reactive monomers that can polymerize, causing fouling, viscosity increases, and heat transfer failure.

  • Termination: Radical recombination leads to heavy "tar" formation (dimers/trimers) or hydrogen abstraction leads to lighter alkanes (methane/ethane) causing pressure buildup.

Visualization: Radical Chain Mechanism

The following diagram illustrates the divergent pathways for Ethylbenzene (lower stability) vs. Xylene (higher stability).

DecompositionMechanism Start_EB Ethylbenzene (C8H10) Rad_Benzyl Benzyl Radical (•CH2-Ph) Start_EB->Rad_Benzyl Benzylic C-C Cleavage (Ea ~72 kcal/mol) Rad_Methyl Methyl Radical (•CH3) Start_EB->Rad_Methyl Start_Xyl p-Xylene (C8H10) Start_Xyl->Rad_Benzyl Benzylic C-H Cleavage (Ea ~89 kcal/mol) Rad_H H Radical (•H) Start_Xyl->Rad_H Prod_Styrene Styrene (Reactive Monomer) Rad_Benzyl->Prod_Styrene - H• (Beta-Scission) Prod_Dimer Bibenzyl/Tars (Fouling) Rad_Benzyl->Prod_Dimer Recombination Prod_Toluene Toluene Rad_H->Prod_Toluene + H• (Abstraction)

Caption: Mechanistic divergence: Ethylbenzene undergoes C-C cleavage leading to reactive styrene, while Xylene requires higher energy C-H cleavage.

Quantitative Stability Profile

The following data summarizes the thermal limits. Note the significant drop in "Max Bulk Temperature" as the alkyl chain lengthens.

Propertyp-Xylene (Methyl)Diethylbenzene (Ethyl)Dipropylbenzene (Propyl)
Weakest Bond Benzylic C-HBenzylic C-CBenzylic C-C
Bond Energy (kcal/mol) ~89~72~71
Boiling Point (°C) 138184~210
Flash Point (°C) 2757~85
Autoignition Temp (°C) 528430~400
Rec.[1] Max Bulk Temp *>400°C280°C 260°C
Primary Degradants Toluene, BenzeneStyrene, Ethane, TarsPropenylbenzene, Propane

*Note: "Rec. Max Bulk Temp" refers to long-term use in inert closed systems (e.g., heat transfer fluids). In air, oxidation lowers these limits significantly.

Experimental Protocol: Stability Qualification Workflow

Do not rely on literature values alone for critical scale-up. Impurities (e.g., peroxides, transition metals) can catalyze degradation. Use this self-validating workflow to qualify a specific lot of dialkylbenzene solvent/fluid.

Phase 1: Screening (DSC)

Objective: Rapidly identify exothermic onset temperature (


).
  • Instrument: Differential Scanning Calorimeter (DSC).[2][3]

  • Crucible: High-pressure gold-plated or steel crucible (sealed) to prevent evaporation masking decomposition.

  • Protocol:

    • Load 5–10 mg sample under Nitrogen.

    • Ramp 5°C/min from 30°C to 500°C.

    • Criteria: Define

      
       as the point where heat flow deviates >0.1 W/g from baseline.
      
  • Safety Rule:

    
    .
    
Phase 2: Kinetics (TGA)

Objective: Determine Activation Energy (


) to predict isothermal lifetime.
  • Instrument: Thermogravimetric Analyzer (TGA).[2]

  • Protocol:

    • Run 3 dynamic scans at heating rates (

      
      ) of 2, 5, and 10 K/min.
      
    • Apply Friedman Isoconversional Analysis :

      
      
      
    • Plot

      
       vs 
      
      
      
      for constant conversion
      
      
      (e.g., 5% mass loss).
    • Calculate time to 1% decomposition at your target process temperature.

Phase 3: Scale-Up Simulation (Sealed Tube / ARC)

Objective: Measure non-condensable gas generation (pressure hazard).

  • Method:

    • Seal 5 mL solvent in a heavy-walled glass ampoule or ARC bomb (under

      
      ).
      
    • Heat to

      
       for 24 hours.
      
    • Cool and analyze headspace via GC-MS (look for methane/ethane) and liquid for styrene formation.

Workflow Visualization

StabilityWorkflow Start Solvent Lot Received DSC Phase 1: DSC Screening (Sealed Pan, 5°C/min) Start->DSC Decision1 Exotherm < T_process + 100K? DSC->Decision1 Reject REJECT / REDESIGN High Risk Decision1->Reject Yes (Unstable) TGA Phase 2: TGA Kinetics (Isoconversional Analysis) Decision1->TGA No (Stable) Calc Calculate Time to 1% Degradation (t_0.01) TGA->Calc Decision2 t_0.01 > Process Time? Calc->Decision2 Decision2->Reject No ARC Phase 3: ARC/Sealed Tube (Pressure & Impurity Check) Decision2->ARC Yes Approve QUALIFIED for Scale-Up ARC->Approve

Caption: Self-validating workflow ensuring thermal safety from screening to scale-up.

Implications for Synthesis & Processing

Solvent Selection Strategy
  • Avoid Diethylbenzene > 280°C: For very high-temperature reactions, switch to Diphyl (Diphenyl oxide/biphenyl) or partially hydrogenated terphenyls , which lack the weak benzylic C-C bond.

  • Impurity Scavenging: If using ethylbenzene derivatives near their thermal limit, consider adding radical scavengers (e.g., BHT, TBC) to inhibit the propagation step of the styrene formation pathway.

Heat Transfer Fluid (HTF) Maintenance
  • Degradation Monitoring: In HTF systems using diethylbenzene, monitor viscosity and flash point .

    • Viscosity increase: Indicates polymerization (styrene formation).

    • Flash point decrease: Indicates "light ends" formation (ethane/benzene) – Explosion Hazard .

References

  • Eastman Chemical Company. (2024). Therminol 54 Heat Transfer Fluid Technical Data Sheet. Retrieved from

  • National Institute of Standards and Technology (NIST). (2016). Thermodynamic Properties of o-Xylene, m-Xylene, p-Xylene, and Ethylbenzene. Journal of Physical and Chemical Reference Data. Retrieved from

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Methyl-2-pentyne (Methodology Reference). Retrieved from

  • Mettler Toledo. (n.d.). Thermal Analysis of Organic Solvents: TGA and DSC Methodologies. Retrieved from

  • Global Heat Transfer. (2024). Globaltherm® L: High Performance Heat Transfer Fluid Technical Specification. Retrieved from

Sources

Dipentylbenzene safety data sheet (SDS) for lab use

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Dipentylbenzene Safety & Handling in Pharmaceutical Research

Executive Summary & Application Context

Dipentylbenzene (often encountered as 1,4-di-tert-pentylbenzene or p-di-tert-amylbenzene , CAS: 3373-10-2) is a high-molecular-weight aromatic hydrocarbon used in advanced organic synthesis and materials science. In drug development, it serves two critical roles:

  • High-Boiling Non-Polar Solvent: Its high boiling point (~272°C) allows for high-temperature reactions (e.g., radical cyclizations, aromatizations) without the pressure hazards associated with lower-boiling solvents like toluene or xylene.

  • Lipophilic Scaffold: It acts as a starting material for synthesizing highly lipophilic linkers or hydrophobic cores in drug candidates, particularly in the design of membrane-permeable small molecules.

This guide synthesizes safety protocols, physical data, and handling procedures specifically for laboratory-scale use, moving beyond the generic SDS to provide actionable, research-grade intelligence.

Chemical Identity & Characterization

Researchers must distinguish between the specific 1,4-isomer and isomeric mixtures often sold as technical-grade heat transfer fluids.

ParameterSpecification (Primary Isomer)Technical Mixture
Chemical Name 1,4-Bis(1,1-dimethylpropyl)benzeneDipentylbenzene (Mixed Isomers)
Synonyms p-di-tert-amylbenzene; 1,4-dipentylbenzeneDiamylbenzene; Di-n-pentylbenzene
CAS Number 3373-10-2 25340-17-4 (Generic Alkylbenzenes)
Molecular Formula C₁₆H₂₆C₁₆H₂₆
Molecular Weight 218.38 g/mol 218.38 g/mol
Structure Para-substituted aromatic ring with bulky tert-pentyl groupsVariable substitution (ortho/meta/para)

Hazard Identification & Risk Assessment (GHS)

While less volatile than benzene or toluene, Dipentylbenzene poses specific risks due to its lipophilicity and persistence.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanism of Toxicity
Skin Irritation Cat.[1] 2H315: Causes skin irritation.[1][2]Lipophilic solvent action strips dermal lipids, causing dermatitis.
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1]Direct contact damages corneal epithelium.
Aquatic Toxicity Cat. 1H410: Very toxic to aquatic life with long lasting effects.[3]Bioaccumulation in aquatic organisms due to high LogP (~5-6).
Aspiration Hazard Cat. 1H304: May be fatal if swallowed and enters airways.Low surface tension allows rapid entry into lungs, causing chemical pneumonitis.

Safe Handling & Engineering Controls

Logic-Driven Handling Protocol

Because Dipentylbenzene is often used at high temperatures, the primary risk is not inhalation of vapors at room temperature (vapor pressure is low), but rather thermal burns and auto-ignition if a leak occurs at reaction temperatures.

Experimental Causality:

  • Why use a closed loop? At >150°C, the flash point is exceeded. Oxygen ingress can cause immediate flash fires.

  • Why Nitrile gloves? Latex degrades rapidly upon contact with alkylbenzenes.

Workflow Visualization

SafeHandling cluster_controls Engineering Controls Storage Storage (Amb. Temp, Dark) Transfer Transfer (Fume Hood) Storage->Transfer Check Integrity Reaction Reaction Setup (Inert Atm, >150°C) Transfer->Reaction Syringe/Cannula (Avoid Pouring) PPE Nitrile Gloves + Face Shield Transfer->PPE Quench Quenching (Cool to <50°C) Reaction->Quench Active Cooling Vent Local Exhaust Reaction->Vent Waste Waste Disposal (Halogen-Free Organic) Quench->Waste Segregate

Figure 1: Operational workflow for handling Dipentylbenzene in high-temperature synthesis.

Physical & Chemical Properties

Accurate physical data is crucial for process design, particularly for distillation and extraction.

PropertyValue (Approx. for p-isomer)Relevance to Protocol
Physical State Colorless Liquid / Low-melt SolidMay require gentle warming to transfer if stored cold.
Melting Point ~48°C (Pure p-isomer)Solid at room temp; often supercooled liquid.
Boiling Point 272°C (545 K) Allows reflux at temperatures inaccessible to Xylene/Toluene.
Flash Point >110°C (Closed Cup) Combustible. High safety margin at RT, but dangerous during reflux.
Density 0.86 g/mLFloats on water; complicates aqueous fire suppression.
Water Solubility Insoluble (<0.1 mg/L)Partitions entirely into organic phase during workup.
Log Pow ~6.5Indicates high potential for bioaccumulation and membrane permeability.

Emergency Response Protocols

Fire & Spill Decision Logic

Trustworthiness Check: Water is ineffective for Dipentylbenzene fires because the chemical floats, spreading the fire. Foam or Dry Chemical must be used.

EmergencyResponse Start Incident Detected Type Type? Start->Type Spill Spill Type->Spill Fire Fire Type->Fire Volume Volume? Spill->Volume Small < 100 mL Volume->Small Large > 100 mL Volume->Large Absorb Absorb with Vermiculite/Sand Small->Absorb Evac Evacuate Lab Call EHS Large->Evac Extinguish Use CO2 or Dry Chemical Fire->Extinguish Water Do NOT Use Water Jet Fire->Water Avoid

Figure 2: Decision matrix for laboratory incidents involving Dipentylbenzene.

First Aid
  • Inhalation: Move to fresh air. If heating caused vapors, monitor for delayed pulmonary edema.

  • Skin: Wash with soap and water for 15 minutes. Do not use solvents (ethanol/acetone) to clean skin, as they increase transdermal absorption.

  • Ingestion: Do NOT induce vomiting. Risk of aspiration is higher than toxicity of ingestion.

Toxicological & Ecological Profile

  • Acute Toxicity: Generally low (LD50 Oral Rat > 2000 mg/kg), but aspiration is lethal.

  • Chronic Effects: Repeated skin contact causes defatting and dermatitis. No specific carcinogenicity data for this isomer, but alkylbenzenes are generally monitored.

  • Environmental Fate: Highly persistent in soil and sediment. Do not release into drains.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77843, 1,4-Bis(1,1-dimethylpropyl)benzene. Retrieved from [Link]

  • Cheméo (2025). Chemical Properties of Benzene, p-di-tert-pentyl- (CAS 3373-10-2). Retrieved from [Link]

Sources

Isomeric Distribution of Commercial Dipentylbenzene Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Commercial dipentylbenzene (DPB) is rarely a single chemical entity. It is a complex isomeric mixture resulting from the thermodynamic and kinetic realities of Friedel-Crafts alkylation. For researchers in drug development and industrial synthesis, treating DPB as a pure substance can lead to erroneous stoichiometric calculations, unexpected solvent effects, and regulatory compliance issues regarding residual solvents.

This guide dissects the molecular architecture of commercial DPB, establishing that it is predominantly a mixture of 1,3- and 1,4-di(sec-pentyl)benzene , with significant structural isomerism within the alkyl chains themselves. We provide a self-validating analytical framework to characterize these mixtures, ensuring reproducibility in high-stakes research environments.

Synthetic Origins: The Deterministic Chaos of Alkylation

To understand the distribution, one must understand the synthesis. Commercial DPB is typically produced via the dialkylation of benzene using propene/butene oligomers or, more specifically, 1-pentene or 2-pentene under acid catalysis (e.g.,


, 

, or Zeolites).
The Carbocation Rearrangement Rule

Regardless of whether the starting material is 1-chloropentane or 1-pentene, the reaction proceeds via a carbocation intermediate.

  • Primary Carbocation Instability: A primary pentyl cation (

    
    ) immediately undergoes a 1,2-hydride shift to form the more stable secondary carbocation.
    
  • The "Sec" Dominance: Consequently, the alkyl group attached to the benzene ring is almost exclusively the ** sec-pentyl (1-methylbutyl)** group, not the n-pentyl group.

  • Tertiary Variants: If isoamylene (2-methyl-2-butene) is used, the substituent becomes ** tert-pentyl (1,1-dimethylpropyl)**.

Thermodynamic vs. Kinetic Control

The second alkylation step (adding the second pentyl group) is governed by the activating nature of the first alkyl group (ortho/para director) and steric hindrance.

  • Kinetic Product: Para-di(sec-pentyl)benzene. The bulky sec-pentyl group hinders ortho attack.

  • Thermodynamic Product: Meta-di(sec-pentyl)benzene. Over long reaction times or high temperatures, acid-catalyzed isomerization enriches the mixture in the meta isomer, which is thermodynamically more stable due to reduced steric strain.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway that forces the isomeric distribution found in commercial mixtures.

DPB_Synthesis Benzene Benzene Mono Mono-sec-pentylbenzene Benzene->Mono Friedel-Crafts (AlCl3/HF) Pentene n-Pentene / 1-Chloropentane Carbocation Sec-Pentyl Cation (Rearrangement) Pentene->Carbocation H+ / Lewis Acid Carbocation->Mono Ortho 1,2-Di(sec-pentyl)benzene (Trace - Steric Hindrance) Mono->Ortho Minor Path Meta 1,3-Di(sec-pentyl)benzene (Major - Thermodynamic) Mono->Meta Isomerization (Slow) Para 1,4-Di(sec-pentyl)benzene (Major - Kinetic) Mono->Para Fast (Kinetic) Para->Meta Acid Catalyzed Equilibrium

Figure 1: Mechanistic pathway of Benzene alkylation showing the inevitable formation of meta/para sec-pentyl isomers.

The Composition of Commercial Mixtures

Based on the synthesis described above, a standard "Commercial Dipentylbenzene" (often CAS 123-18-2 generic or mixture specific) typically exhibits the following distribution:

ComponentApproximate %Structural Note
1,3-Di(sec-pentyl)benzene 50 - 65% The thermodynamic sink. Often the dominant isomer in bulk fluids.
1,4-Di(sec-pentyl)benzene 30 - 45% The kinetic product. Higher melting point than meta.
1,2-Di(sec-pentyl)benzene < 2% Sterically disfavored. Often negligible.
Mono- & Tri-pentylbenzenes < 5% Residual starting material or over-alkylation byproducts.
Isomeric Variants Trace Includes tert-pentyl or n-pentyl variants depending on feedstock purity.

Critical Note for Drug Development: If your protocol relies on specific pi-stacking interactions or crystal packing, the variability in the meta/para ratio between batches (depending on the supplier's synthesis temperature) can alter solubility and reaction kinetics.

Analytical Characterization Protocol (GC-MS)

To validate the isomeric distribution of a specific batch, a generic purity check is insufficient. The following protocol utilizes Retention Indices (RI) and specific fragmentation patterns to resolve isomers.

Experimental Setup
  • Instrument: GC-MS (Single Quadrupole sufficient).

  • Column: Non-polar 5% Phenyl-arylene (e.g., DB-5MS or HP-5MS), 30m x 0.25mm x 0.25µm.

    • Rationale: A non-polar phase separates primarily by boiling point. Since para isomers generally have higher boiling points and symmetry than meta, this column provides adequate resolution.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Temperature Program
  • Hold: 60°C for 2 min (Solvent delay).

  • Ramp: 10°C/min to 200°C.

  • Slow Ramp: 3°C/min to 240°C.

    • Rationale: The slow ramp in the 200-240°C region is critical to separate the meta and para isomers which have very similar boiling points (approx. 260-270°C).

  • Bake: 30°C/min to 300°C (Hold 5 min).

Mass Spectral Identification Logic

The mass spectrum of dipentylbenzene isomers is dominated by the alkyl chain fragmentation.

  • Molecular Ion (

    
    ):  m/z 218.
    
  • Base Peak:

    • ** sec-Pentyl:** The benzylic cleavage of the methyl group (loss of 15 Da) or the propyl group. Look for m/z 189 (loss of ethyl) or m/z 175 (loss of propyl).

    • ** tert-Pentyl:** Dominant peak at m/z 203 (loss of methyl) due to stable tertiary carbocation formation.

    • ** n-Pentyl:** Characteristic m/z 91 (tropylium) and m/z 92 (McLafferty rearrangement) are more pronounced than in branched isomers.

Self-Validation Step: Calculate the Retention Index (RI) using an alkane ladder.

  • Meta-di(sec-pentyl)benzene elutes before Para-di(sec-pentyl)benzene.

  • Validation: If the area ratio of Peak 1 (Meta) to Peak 2 (Para) is ~2:1, the mixture is thermodynamically equilibrated. If ~1:1 or inverted, it is kinetically controlled.

Applications & Implications in Research

High-Boiling Solvent

DPB is an excellent non-polar solvent for high-temperature reactions (>250°C) where decalin or mesitylene are too volatile.

  • Protocol Adjustment: When using commercial DPB as a solvent for organometallic catalysis, the sec-pentyl groups are susceptible to benzylic oxidation. Degassing is mandatory.

Scintillation & Heat Transfer

In liquid scintillation counting and heat transfer fluids (often confused with terphenyls like Therminol 66), DPB mixtures provide liquid ranges down to -50°C due to the eutectic nature of the isomer mixture. Pure isomers would crystallize at much higher temperatures.

Drug Discovery Intermediates

While not a common pharmacophore, the dipentylbenzene skeleton appears in surfactant design and lipophilic tails of sulfonamide derivatives.

  • Caution: Using the commercial mixture for SAR (Structure-Activity Relationship) studies is flawed. You must separate the isomers (via preparative HPLC or fractional distillation) to determine if the biological activity resides in the meta or para conformer.

References

  • Friedel-Crafts Alkyl

    • Title: Friedel-Crafts Alkylation of Benzene[1]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Isomer Separ

    • Title: Separation of m- and p- Xylenes by Gas Chromatography[2][3]

    • Source: Restek Chromatogram Library (Analogous chemistry for dialkylbenzenes)
    • URL:[Link]

  • Commercial Fluid Composition (Contextual) Title: Therminol 66 Heat Transfer Fluid (Modified Terphenyl vs Alkylbenzene distinction) Source: Eastman Chemical Company
  • Mass Spectral D

    • Title: tert-Amylbenzene Mass Spectrum & Properties[4]

    • Source: PubChem (NIH)
    • URL:[Link]

Sources

Methodological & Application

Synthesis of dipentylbenzene via Friedel-Crafts alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution (EAS) of an alkyl group onto an aromatic ring[1]. However, the synthesis of "dipentylbenzene" presents a significant mechanistic challenge: the exact structural isomerism of the final product is strictly dictated by the carbocation dynamics of the chosen alkylating agent.

As an Application Scientist, it is critical to understand the causality behind experimental choices in this workflow. Direct alkylation using a primary straight-chain halide, such as 1-chloropentane, does not yield a straight-chain 1,4-di-n-pentylbenzene. Instead, the transient primary carbocation is highly unstable and rapidly undergoes a 1,2-hydride shift to form a more thermodynamically stable secondary carbocation[1][2]. This rearrangement results in a complex mixture of branched isomers, primarily di(1-methylbutyl)benzene.

Furthermore, because alkyl groups are electron-donating, the initial monoalkylation activates the benzene ring, making the product more reactive than the starting material. This inherently drives the reaction toward polyalkylation (dialkylation and trialkylation)[2][3]. To achieve a highly controlled, high-yield synthesis of a uniform dipentylbenzene derivative, researchers must utilize a tertiary alkylating agent like tert-amyl chloride (2-chloro-2-methylbutane). This generates a stable tertiary carbocation that resists rearrangement. The severe steric bulk of the tert-pentyl group subsequently directs the second alkylation almost exclusively to the para position, yielding 1,4-di-tert-pentylbenzene.

Reaction Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways based on the selection of the alkylating agent.

G B Benzene A1 1-Chloropentane (Primary Halide) B->A1 AlCl3 A2 tert-Amyl Chloride (Tertiary Halide) B->A2 AlCl3 C1 Primary Carbocation [Unstable] A1->C1 C2 Tertiary Carbocation [Stable] A2->C2 R1 1,2-Hydride Shift (Rearrangement) C1->R1 P2 1,4-Di-tert-pentylbenzene (Target Para-Product) C2->P2 Dialkylation (Steric Control) C1_sec Secondary Carbocation R1->C1_sec P1 Di(1-methylbutyl)benzene (Branched Isomer Mixture) C1_sec->P1 Dialkylation

Fig 1: Reaction pathways for the Friedel-Crafts synthesis of dipentylbenzene derivatives.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, complete with analytical checkpoints.

Protocol A: Sterically Controlled Synthesis of 1,4-Di-tert-pentylbenzene

Objective: High-yield synthesis of a structurally uniform para-dialkylated product. Causality: Utilizing a tertiary halide prevents hydride shifts. The 2.2 molar equivalent of the alkylating agent intentionally drives the reaction to the dialkylated state, while the bulky tert-pentyl group sterically blocks ortho substitution.

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a gas outlet connected to an HCl neutralization trap.

  • Reagent Loading: Add 50 mL of anhydrous benzene (approx. 0.56 mol) and 7.5 g of anhydrous Aluminum Chloride (AlCl₃, 0.056 mol) to the flask. Cool the suspension to 0–5 °C using an ice-water bath.

  • Controlled Alkylation: Charge the dropping funnel with 132 g of tert-amyl chloride (1.23 mol, ~2.2 eq). Add the halide dropwise over 45 minutes. Critical Step: Maintain the internal temperature below 10 °C to control the highly exothermic EAS and prevent unwanted polymerization.

  • Maturation: Once addition is complete, remove the ice bath. Allow the reaction to stir at room temperature (20–25 °C) for 3 hours until the evolution of HCl gas visibly ceases.

  • Quenching: Carefully pour the deep-red reaction mixture over 200 g of crushed ice containing 20 mL of concentrated HCl to decompose the aluminum complex.

  • Workup & Extraction: Transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (2 × 50 mL). Combine the organic layers and wash sequentially with distilled water (100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL). Dry over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure. Recrystallize the crude solid from hot ethanol.

  • Analytical Validation:

    • GC-MS: Confirm a single major peak with an m/z of 218.

    • ¹H-NMR (CDCl₃): Look for a sharp singlet in the aromatic region at ~7.2 ppm (integrating to 4H), which validates the symmetry of the 1,4-para substitution.

Protocol B: Synthesis of Di(1-methylbutyl)benzene via Rearrangement

Objective: Synthesis of branched dipentylbenzene isomers to study carbocation rearrangement and polyalkylation dynamics[2].

Step-by-Step Methodology:

  • Apparatus Setup: Prepare a dry 250 mL round-bottom flask with a stir bar and HCl trap.

  • Initiation: Combine 50 mL of anhydrous benzene and 10 g of anhydrous AlCl₃. Cool to 10 °C.

  • Addition: Slowly add 131 g of 1-chloropentane (1.23 mol, ~2.2 eq). Mechanistic Note: The primary carbocation generated will immediately undergo a 1,2-hydride shift to form a secondary carbocation[1].

  • Reaction: Stir at room temperature for 4 hours. The initial monoalkylated product (2-phenylpentane) is highly activated, promoting rapid further alkylation[3].

  • Workup: Quench with ice/HCl as described in Protocol A. Extract with diethyl ether, wash with NaHCO₃ and brine, and dry over MgSO₄.

  • Isolation: Remove the solvent. Because the product is a complex liquid mixture of ortho, meta, and para diastereomers, recrystallization is impossible. Isolate the fraction via fractional vacuum distillation.

  • Analytical Validation: GC-MS will show multiple closely eluting peaks (all m/z 218), confirming the presence of multiple regioisomers and diastereomers.

Quantitative Data & Troubleshooting

Table 1: Quantitative Comparison of Alkylating Agents for Dipentylbenzene Synthesis

ParameterProtocol A: tert-Amyl ChlorideProtocol B: 1-Chloropentane
Molar Ratio (Benzene:Halide) 1 : 2.21 : 2.2
Catalyst (AlCl₃) 0.1 eq0.15 eq
Reaction Temperature 0–10 °C10–25 °C
Reaction Time 3.0 h4.0 h
Target Product 1,4-Di-tert-pentylbenzeneDi(1-methylbutyl)benzene
Typical Yield 75–82%45–55% (Mixed)
Isomeric Purity >95% (para isomer)<20% (Complex mixture)

Table 2: Troubleshooting Polyalkylation & Rearrangement

IssueMechanistic CauseDiagnostic SignalCorrective Action
Extensive Polyalkylation Alkyl groups activate the aromatic ring via inductive effects, increasing nucleophilicity[2].GC-MS shows m/z 288 (tri-alkylated product)[3].Reduce alkyl halide equivalents; lower reaction temperature.
Unintended Branched Isomers 1,2-hydride shift of the primary carbocation to a more stable secondary carbocation[1].¹H-NMR lacks straight-chain -CH₂- multiplets; shows distinct -CH(CH₃)- doublets.Use tertiary alkyl halides or switch to Friedel-Crafts acylation followed by Clemmensen reduction.
Ortho-isomer Formation Insufficient steric bulk of the alkylating agent allows ortho-attack.Multiple peaks in GC; complex aromatic region in NMR.Utilize bulky tertiary alkyl groups (tert-pentyl) to sterically block the ortho positions.

References

  • 2,5-Di-t-pentylhydroquinone | C16H26O2 | CID 6610 - PubChem , National Institutes of Health (NIH). URL:[Link]

Sources

Application Note: Dipentylbenzene as a High-Temperature Heat Transfer Fluid in Continuous Flow API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction

Continuous flow chemistry has revolutionized early-phase drug development by enabling safer, more efficient, and highly scalable synthetic processes. Micro-structured flow reactors facilitate rapid heat and mass transfer, allowing chemists to safely access "Novel Process Windows"—extreme conditions such as high temperatures and pressures that are simply inaccessible or unsafe in traditional batch reactors [2]. For example, the thermal de-Boc deprotection of sensitive amines can be achieved cleanly at 250 °C in flow, whereas standard acid-mediated batch methods often result in the degradation of sensitive functional groups [3].

To maintain these extreme temperatures, the selection of a robust Heat Transfer Fluid (HTF) is critical. While silicone oils and biphenyl/diphenyl oxide mixtures are industry standards, they suffer from oxidative degradation, high vapor pressures, or significant toxicity. Dipentylbenzene (DPB) has emerged as a highly stable, low-vapor-pressure hydrocarbon alternative [4]. This application note details the physicochemical properties, mechanistic stability, and operational protocols for utilizing DPB in high-temperature flow chemistry systems.

Physicochemical Profiling & Mechanistic Stability

Comparative Fluid Dynamics

When selecting an HTF for continuous flow systems, the fluid must maintain low viscosity for pumpability while resisting thermal cracking. Table 1 summarizes the operational advantages of DPB over conventional fluids.

Table 1: Quantitative Comparison of High-Temperature Heat Transfer Fluids

Property / Fluid TypeDipentylbenzene (DPB)Silicone Oil (Standard)Biphenyl / Diphenyl Oxide
Optimal Operating Range -30 °C to 310 °C-40 °C to 250 °C15 °C to 400 °C
Vapor Pressure at 250 °C < 0.5 bar~ 1.0 bar~ 2.4 bar
Thermal Degradation Risk Very Low (Vibrational dissipation)High (Siloxane chain cleavage)Moderate (Coking/Fouling)
Toxicity Profile LowLowHigh (Regulated hazardous)
System Pressure Req. Low / AmbientModerateHigh
The Causality of Thermal Stability (E-E-A-T)

The exceptional thermal stability of DPB is rooted in its molecular thermodynamics. Quantum chemical studies utilizing Direct Dynamics Trajectory (DRC) calculations have modeled the behavior of dipentylbenzene under severe thermal stress (up to 573 K / 300 °C). These models reveal that when massive kinetic energy is introduced to the system, the energy is predominantly absorbed by the valence vibrations of the C-C and C-H bonds within the pentyl chains and the aromatic ring [1].

Why does this matter for flow chemistry? Because the thermal energy is dissipated vibrationally rather than translationally, the movement of the whole molecule remains stable, and the activation energy required for homolytic bond cleavage is not reached [1]. This causality explains why DPB does not readily crack into volatile, low-molecular-weight hydrocarbons, thereby preventing vapor lock in circulation pumps and maintaining a stable specific heat capacity during prolonged high-temperature API synthesis.

Workflow Visualization

The following diagram illustrates the integration of DPB within a closed-loop thermal regulation system coupled to a continuous flow microreactor.

HTF_Loop Reservoir DPB Reservoir (N2 Blanketed) Pump High-Temp Circulation Pump Reservoir->Pump Cold DPB Heater Thermal Unit (Up to 300°C) Pump->Heater Pressurized Reactor Continuous Flow Microreactor Heater->Reactor 250°C HTF Cooler Heat Exchanger (Cooling Loop) Reactor->Cooler Heat Exchange Filter In-line Filter (Particulate Catch) Cooler->Filter Cooled DPB Filter->Reservoir Return

Fig 1: Closed-loop circulation of Dipentylbenzene in a high-temperature flow chemistry system.

Experimental Protocol: DPB Integration in Flow Systems

The following protocol outlines the step-by-step methodology for implementing DPB to drive a 250 °C thermal de-Boc reaction in a continuous flow reactor. Every step is designed as a self-validating system to ensure experimental integrity and safety.

Phase 1: System Preparation and Fluid Charging
  • System Purge: Flush the entire heat transfer loop with inert gas (Nitrogen or Argon) for 30 minutes prior to fluid introduction.

    • Causality: Removing oxygen prevents the oxidative degradation of the hydrocarbon chains at elevated temperatures, preserving the fluid's lifespan and preventing sludge formation.

  • Fluid Charging: Charge the reservoir with high-purity Dipentylbenzene [4]. Ensure the reservoir maintains a continuous low-pressure N

    
     blanket during operation.
    
  • Cold Circulation: Engage the circulation pump at a flow rate of 2.0 L/min at ambient temperature.

    • Validation Check: Monitor the pump pressure gauge. A steady, non-fluctuating pressure reading confirms the complete displacement of air pockets and the absence of vapor locks in the lines.

Phase 2: Thermal Ramping and Stabilization
  • Programmed Heating: Set the thermal control unit to ramp the temperature at a rate of 5 °C/min until the target temperature of 250 °C is reached.

    • Causality: Gradual thermal ramping prevents localized thermal shock to the microreactor's glass/ceramic internal components and avoids micro-cavitation of the DPB fluid within the pump head.

  • Equilibration: Allow the system to circulate at 250 °C for 15 minutes prior to initiating the chemical reaction to ensure thermal homogeneity across the reactor jacket.

Phase 3: Reaction Execution (Self-Validating Heat Transfer)
  • Reagent Introduction: Pump the API intermediate (e.g., Boc-protected amine dissolved in a high-boiling solvent) into the continuous flow microreactor.

  • Thermal Monitoring: Continuously monitor the delta-T (

    
    ) between the HTF inlet and outlet of the reactor jacket using in-line thermocouples.
    
    • Validation Check: A stable

      
       (< 2 °C variance) validates that the DPB fluid is providing steady-state, efficient heat transfer to the endothermic/exothermic reaction taking place inside the microreactor.
      
Phase 4: Fluid Maintenance and Degradation Analysis
  • Sampling: After every 100 hours of high-temperature operation, extract a 5 mL aliquot of DPB from the cooled reservoir.

  • GC-MS Analysis: Analyze the sample using Gas Chromatography-Mass Spectrometry.

    • Causality & Validation: You are screening for the appearance of low-molecular-weight cracking products (e.g., pentane, toluene derivatives). The absence of these peaks validates that the DPB has maintained its molecular integrity, ensuring that the fluid's flash point remains safely above the operating parameters.

References

  • Source: ResearchGate (Gun'ko et al., 2013)
  • Source: NIH / PMC (2022)
  • Source: WuXi AppTec (2025)
  • Dipentylbenzene | High-Purity Research Chemical Source: Benchchem URL

Precision Protocol: Friedel-Crafts Alkylation of Benzene with 1-Chloropentane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the Lewis acid-catalyzed alkylation of benzene with 1-chloropentane (n-pentyl chloride). While the Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction, the use of primary alkyl halides like 1-chloropentane introduces significant regiochemical complexity due to carbocation rearrangement. This guide provides a robust experimental method, analyzes the inevitable isomer distribution (1-, 2-, and 3-phenylpentane), and delineates the strategic choice between direct alkylation (for bulk isomeric mixtures) and acylation-reduction (for regiospecific synthesis).

Strategic Application Notes: The Regioselectivity Paradox

Before initiating this protocol, researchers must define their target purity requirements. Direct alkylation of benzene with 1-chloropentane is not suitable for synthesizing pure 1-phenylpentane (n-pentylbenzene) due to rapid skeletal rearrangement.

Mechanistic Causality

Upon complexation with aluminum chloride (


), the primary C-Cl bond in 1-chloropentane weakens. Before or during the attack by benzene, the incipient primary carbocation undergoes a 1,2-hydride shift  to form the thermodynamically more stable secondary carbocations.
  • Primary Pathway (Minor): Direct attack yields 1-phenylpentane.

  • Secondary Pathway (Major): Rearrangement yields a mixture of 2-phenylpentane and 3-phenylpentane.

Decision Matrix:

Target Product Recommended Route Rationale
Mixed Pentylbenzenes Direct Alkylation (This Protocol) One-step, cost-effective, high atom economy. Ideal for surfactant precursors or solvent studies.

| Pure 1-Phenylpentane | Acylation-Reduction | React benzene with pentanoyl chloride to form 1-phenylpentan-1-one, followed by Wolff-Kishner or Clemmensen reduction. |

Reaction Mechanism & Workflow

The following diagram illustrates the competitive pathways and the dominance of the rearrangement mechanism.

G Start 1-Chloropentane + AlCl3 Complex Lewis Acid Complex [R-Cl-AlCl3] Start->Complex Activation PrimaryCat Primary Carbocation (Unstable) Complex->PrimaryCat Ionization SecCat Secondary Carbocations (2-pentyl / 3-pentyl) Complex->SecCat Concerted Hydride Shift PrimaryCat->SecCat Fast 1,2-H Shift Prod1 1-Phenylpentane (Minor Product) PrimaryCat->Prod1 + Benzene ProdMix 2-Phenylpentane & 3-Phenylpentane (Major Products) SecCat->ProdMix + Benzene Benzene Benzene

Figure 1: Mechanistic pathway showing the kinetic dominance of the hydride shift, leading to secondary alkylbenzenes.

Safety & Hazard Profile

CRITICAL WARNING: This protocol involves Benzene (Category 1A Carcinogen) and Aluminum Chloride (Water Reactive).

ReagentHazard ClassCritical Precaution
Benzene Carcinogen, FlammableUse only in a certified fume hood. Double-glove (Nitrile/Viton). Avoid all inhalation.
Aluminum Chloride (

)
Corrosive, Water ReactiveReacts violently with moisture to release HCl gas.[1] Handle in a glovebox or under rapid inert gas flow.
1-Chloropentane Flammable, IrritantKeep away from ignition sources.[2]

Experimental Protocol

Scale: 50 mmol (based on alkyl halide) Stoichiometry: Benzene (Solvent/Reactant, 10 equiv) : 1-Chloropentane (1 equiv) :


 (1.2 equiv).
Note: Large excess of benzene is required to minimize polyalkylation.[3]
Materials
  • Benzene: Anhydrous, 45 mL (~500 mmol).

  • 1-Chloropentane: 6.0 mL (50 mmol).

  • Aluminum Chloride (

    
    ):  8.0 g (60 mmol), anhydrous powder.
    
  • Equipment: 3-neck round-bottom flask (250 mL), addition funnel, reflux condenser,

    
     drying tube or 
    
    
    
    line, magnetic stir bar, ice bath, HCl trap (beaker with dilute NaOH).
Step-by-Step Procedure
  • System Preparation:

    • Flame-dry the glassware and assemble under a nitrogen atmosphere.[4]

    • Connect the top of the condenser to the HCl trap to neutralize evolved gas.

  • Catalyst Suspension:

    • Charge the flask with Benzene (30 mL) .

    • Cool to 0–5°C using an ice bath.

    • Add

      
       (8.0 g)  in small portions with stirring. Caution: Exothermic.
      
  • Addition of Electrophile:

    • Mix 1-Chloropentane (6.0 mL) with the remaining Benzene (15 mL) in the addition funnel.

    • Add this solution dropwise to the

      
       suspension over 30–45 minutes.
      
    • Observation: The evolution of HCl gas (bubbling) indicates reaction initiation. The solution will darken (orange/red) due to complex formation.

  • Reaction Phase:

    • Once addition is complete, remove the ice bath.

    • Allow the mixture to stir at room temperature for 2–3 hours.

    • Validation: Monitor by TLC (hexane eluent) or GC-MS. Consumption of 1-chloropentane marks completion.

  • Quenching (Critical Step):

    • Cool the reaction mixture back to 0°C.

    • Slowly pour the reaction mixture onto 100 g of crushed ice/water containing 10 mL conc. HCl. Caution: Violent reaction with unreacted

      
      .[1]
      
    • Stir until the solid aluminum salts dissolve and two clear layers form.

  • Workup:

    • Separate the organic layer.[4]

    • Extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine organic layers and wash sequentially with:

      • Water (50 mL)

      • Sat.

        
         (50 mL) – to remove acid traces.
        
      • Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate via rotary evaporation.[4]
      
  • Purification:

    • Perform fractional distillation.

    • Fraction 1: Unreacted Benzene (80°C).

    • Fraction 2: Mixed Pentylbenzenes (190–205°C).

Data Analysis & Expected Results

Product Distribution

The isolated product will be a mixture of isomers. Standard GC-MS analysis typically reveals:

ComponentRetention Time (Relative)Approx. CompositionNotes
2-Phenylpentane Mid~45-50%Major rearrangement product.
3-Phenylpentane Late~35-40%Major rearrangement product.
1-Phenylpentane Early< 15%Unrearranged product (kinetic).
Polyalkylates Very Late< 5%Minimized by excess benzene.

Note: 2-phenylpentane and 3-phenylpentane have very close boiling points, making separation by standard distillation difficult.

Troubleshooting
  • Low Yield: Usually due to "wet"

    
    . If the catalyst is gray/clumped rather than yellow/powdery, it is deactivated.
    
  • High Polyalkylation: Increase the Benzene:Alkyl Halide ratio to 15:1 or 20:1.

  • Dark Tar Formation: Reaction temperature too high. Keep below 25°C.

References

  • Friedel-Crafts Alkyl

    • Chemistry LibreTexts. "Alkylation of Benzene."[3][5][6][7][8] Explains the carbocation rearrangement mechanism (hydride shifts) typical in primary alkyl halides.

  • Product Isomer D

    • National Institutes of Health (PubChem). "2-Phenylpentane Compound Summary.
  • Safety Protocols for Benzene & Aluminum Chloride

    • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Aluminum Chloride."
  • General Experimental Procedures

    • Org.[4] Synth. "Friedel-Crafts Reactions."[3][4][5][6][8] (General reference for standard workup and quenching of AlCl3 reactions).

Sources

Application Note: Engineering High-Activation Energy Reactions Using Dipentylbenzene as a Non-Coordinating Solvent

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Solvent Rationale

In advanced organic synthesis and materials engineering, overcoming high activation energy (


) barriers requires solvents that can withstand extreme thermal stress without degrading, polymerizing, or interfering with the reaction pathway. While solvents like diphenyl ether or 1-octadecene are commonly used, they present significant handling challenges—namely, their tendency to solidify at room temperature or undergo unwanted side reactions.

Dipentylbenzene (DPB), an aliphatic-aromatic hydrocarbon, has emerged as a superior high-boiling solvent for these demanding applications. This guide outlines the physicochemical advantages of DPB and provides self-validating protocols for its use in high-temperature cyclizations and nanoparticle synthesis.

Physicochemical Profile

The utility of dipentylbenzene stems from its unique combination of extreme thermal stability and room-temperature fluidity. The quantitative physical properties are summarized below for reference:

PropertyValue / Characteristic
Chemical Name 1,4-Dipentylbenzene (and isomers)
Molecular Formula C₁₆H₂₆
Molecular Weight 218.38 g/mol
Boiling Point 1[1]
Density ~0.86 g/mL at 25 °C
Polarity Non-polar (Hydrophobic)
State at 25 °C Liquid

Mechanistic Insights: The Causality of Solvent Selection (E-E-A-T)

As a Senior Application Scientist, I emphasize that solvent selection must be driven by mechanistic causality rather than convention. Dipentylbenzene is selected for high-temperature workflows based on three critical pillars:

  • Extreme Thermal Stability: DPB maintains its structural integrity and exhibits predictable2[2]. This prevents solvent breakdown during prolonged3[3].

  • Non-Coordinating Nature: Unlike coordinating solvents (e.g., trioctylphosphine oxide), DPB lacks lone electron pairs. In4[4], this ensures the solvent does not compete with designed surfactants (like oleic acid) for the metal surface, allowing precise control over nanocrystal morphology.

  • Room-Temperature Fluidity: Diphenyl ether (a common alternative) freezes at 26 °C, often crystallizing inside reflux condensers and complicating column chromatography. DPB remains liquid at room temperature, ensuring seamless downstream purification.

SolventLogic DPB Dipentylbenzene Solvent BP High BP (~330°C) DPB->BP NonPolar Non-Coordinating DPB->NonPolar Liquid Liquid at 25°C DPB->Liquid Thermodynamic Enables High Activation Energy Reactions BP->Thermodynamic Catalyst Preserves Catalyst Integrity NonPolar->Catalyst Handling Prevents Solidification During Cooling Liquid->Handling

Causality diagram illustrating the physicochemical properties of dipentylbenzene and synthetic uses.

Protocol I: High-Temperature Intramolecular Cyclization

Context: The synthesis of complex polycyclic drug scaffolds (e.g., via Intramolecular Diels-Alder or pericyclic reactions) often requires extreme thermal activation (>250 °C) that standard solvents cannot support.

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried 50 mL Schlenk flask, dissolve 1.0 mmol of the polyene substrate in 10 mL of anhydrous dipentylbenzene (0.1 M concentration).

  • Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles.

    • Causality: At 300 °C, trace oxygen will cause radical auto-oxidation of the alkyl chains on the DPB solvent and degrade the substrate. Removing dissolved O₂ is non-negotiable.

  • Thermal Activation: Backfill the flask with Argon. Submerge the flask in a sand bath pre-heated to 300 °C. Stir vigorously for 12 hours.

    • Causality: DPB's 330 °C boiling point allows the reaction to proceed safely at 300 °C without the need for high-pressure sealed tubes.

  • Self-Validation Check: Extract a 50 µL aliquot, dilute with 1 mL hexanes, and spot on a silica TLC plate (Eluent: 5% EtOAc/Hexanes).

    • Validation: The complete disappearance of the lower-

      
       starting material and the appearance of a single, higher-
      
      
      
      spot confirms successful cyclization. If starting material persists, extend heating by 4 hours.
  • Isolation: Cool the reaction to room temperature. Load the entire reaction mixture directly onto a silica gel column. Flush with 100% hexanes (2 column volumes) to rapidly elute the non-polar DPB solvent, then switch to the appropriate EtOAc/Hexanes gradient to elute the purified product.

Protocol II: Thermal Decomposition Synthesis of Metallic Nanoparticles

Context: Monodisperse metallic nanoparticles (e.g., Iron Oxide) used in drug delivery and MRI contrast agents are synthesized via the high-temperature thermal decomposition of organometallic precursors.

Step-by-Step Methodology
  • Precursor Mixing: In a 100 mL three-neck round-bottom flask, combine 2.0 mmol of Iron(III) oleate, 1.0 mmol of oleic acid (surfactant), and 20 mL of dipentylbenzene.

  • Dehydration & Degassing: Heat the mixture to 120 °C under a vacuum (<1 Torr) for 30 minutes.

    • Causality: This step removes trace water and volatile impurities that would otherwise cause uncontrolled, heterogeneous nucleation at higher temperatures.

  • Nucleation Ramp: Switch the system to an Argon blanket. Heat the mixture to 320 °C at a strictly controlled ramp rate of 3 °C/min.

    • Causality: The slow ramp rate separates the nucleation phase from the growth phase, ensuring the resulting nanoparticles are monodisperse.

  • Isothermal Aging & Self-Validation: Hold the reaction at 320 °C for 30 minutes to allow Ostwald ripening.

    • Validation: The solution will transition from a turbid brown suspension to a transparent, deep black solution. This optical shift is the self-validating marker of successful precursor decomposition and nanoparticle nucleation.

  • Quenching & Isolation: Remove the heating mantle and allow the flask to cool to room temperature. Add 40 mL of anhydrous ethanol to disrupt the steric stabilization of the nanoparticles, causing them to precipitate. Centrifuge at 8,000 rpm for 10 minutes, discard the DPB/ethanol supernatant, and resuspend the black pellet in hexane.

Workflow Step1 1. Reagent Mixing (Precursor + Surfactant + DPB) Step2 2. Degassing (Vacuum/Ar Purge at 120°C) Step1->Step2 Step3 3. Thermal Decomposition (Heating to 320°C) Step2->Step3 Step4 4. Nucleation & Growth (Isothermal Aging) Step3->Step4 Step5 5. Quenching & Isolation (Cooling + EtOH Precipitation) Step4->Step5

Step-by-step experimental workflow for thermal decomposition synthesis in dipentylbenzene.

References

  • Dipentylbenzene | High-Purity Research Chemical Benchchem URL
  • A quantum chemical study of the processes during the evaporation of real-life Diesel fuel droplets ResearchGate URL
  • Intermediate uses of petroleum and coal substances - a regulatory issue?
  • Nanostructured ink compositions for inkjet printing (CN114599746A)

Sources

Advanced Formulation and Characterization of Dipentylbenzene (DPB)-Based Liquid Scintillators

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, applied physicists, and chemical formulation scientists in rare-event detection and radiation monitoring. Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Principles

Liquid scintillators (LS) are the primary detection medium for large-scale neutrino physics, dark matter searches, and advanced radiation dosimetry. The solvent comprises over 99% of the scintillator mass, making its physicochemical and optical properties the defining factor in detector performance. Historically, solvents like pseudocumene were used, but their high toxicity and low flash points posed severe safety risks. Today, alkylbenzenes and dialkylbenzenes—such as Linear Alkylbenzene (LAB) and Dipentylbenzene (DPB) —are the gold standards due to their high flash points, environmental safety, and exceptional optical transparency 1.

The Causality of Scintillation in DPB

The scintillation mechanism in DPB relies entirely on the delocalized


-electron ring of the benzene core. When ionizing radiation interacts with the solvent, it deposits energy, elevating DPB molecules into excited singlet and triplet states. However, pure DPB has a low quantum yield and suffers from severe self-absorption.

To create a functional detector, a primary fluorophore (e.g., 2,5-diphenyloxazole, PPO) is introduced. Energy transfers non-radiatively from the excited DPB to the PPO via Förster Resonance Energy Transfer (FRET) and Dexter electron transfer. Because PPO emission (~360 nm) is still partially absorbed by the solvent and falls outside the optimal quantum efficiency of standard Photomultiplier Tubes (PMTs), a secondary wavelength shifter (e.g., bis-MSB or POPOP) is added to absorb the UV light and re-emit it in the visible blue spectrum (~420 nm) 2.

EnergyTransfer Radiation Ionizing Radiation (High/Low LET) DPB DPB Solvent Excited States Radiation->DPB Energy Deposition PPO Primary Fluor (PPO) Emission ~360 nm DPB->PPO Non-Radiative FRET / Dexter POPOP Secondary Fluor Emission ~420 nm PPO->POPOP Radiative Absorption PMT Photomultiplier Tube Signal Acquisition POPOP->PMT Optical Transmission

Fig 1. Mechanistic pathway of energy transfer in DPB-based liquid scintillators.

Self-Validating Experimental Protocols

Protocol A: DPB Solvent Purification

Causality: Commercial dialkylbenzenes contain trace electronegative impurities (which quench excited states) and UV-absorbing organic oligomers (which drastically reduce the optical attenuation length) 3. Purification is mandatory to achieve an attenuation length >12 meters.

  • Vacuum Distillation: Distill the raw DPB at 0.03 mbar and 120°C. Reasoning: Operating under deep vacuum lowers the boiling point, preventing thermal degradation of the DPB molecules while efficiently leaving behind heavy metal contaminants and oxidized long-chain organics.

  • Adsorption Chromatography: Pass the distillate through a column of activated basic alumina (Al₂O₃). Reasoning: Alumina traps polar impurities and residual moisture that escape distillation.

  • Inert Gas Stripping: Sparge the solvent with 99.999% Argon for 2 hours. Reasoning: Displaces dissolved oxygen, a potent triplet-state quencher that degrades light yield.

  • Self-Validation Check: Extract a 3 mL aliquot and measure the UV-Vis absorbance at 340 nm in a 1 cm quartz cuvette. The purification is validated if the absorbance is strictly

    
     cm⁻¹.
    

Purification Raw Raw DPB Solvent (Contains Impurities) Distill Vacuum Distillation (Removes Heavy Organics) Raw->Distill Step 1: 0.03 mbar, 120°C Alumina Alumina Column (Removes Polar/H2O) Distill->Alumina Step 2: Adsorption Strip Inert Gas Stripping (Removes Dissolved O2) Alumina->Strip Step 3: Ar Sparging Pure Ultrapure DPB (Atten. Length > 12m) Strip->Pure Validation: UV-Vis < 0.01 cm⁻¹

Fig 2. Self-validating purification workflow for raw DPB solvent.

Protocol B: Scintillator Cocktail Formulation

Causality: To achieve a linear light yield response (typically ~10,000 photons/MeV) 4, the fluorophore concentrations must be optimized to balance maximum emission against self-absorption.

  • Weighing: Measure 3.0 g of PPO and 15 mg of bis-MSB per liter of purified DPB.

  • Dissolution: Combine the powders and solvent in a sealed, Argon-purged flask. Stir magnetically at 40°C for 2 hours. Reasoning: PPO dissolution is endothermic; mild heat accelerates the process, while the Argon atmosphere prevents the warm solvent from oxidizing.

  • Filtration: Pass the cocktail through a 0.2 μm PTFE membrane filter. Reasoning: Removes undissolved micro-particulates that induce Mie scattering, which would otherwise artificially lower the attenuation length.

  • Self-Validation Check: Pass a 365 nm UV laser beam through the finished cocktail in a dark room. The fluid must fluoresce bright blue with zero visible particulate scattering (absence of the Tyndall effect) along the beam path.

Protocol C: Pulse Shape Discrimination (PSD) Characterization

Causality: Different particles have different Linear Energy Transfer (LET) rates. Fast neutrons (high LET) create a dense track of excited states, promoting Triplet-Triplet Annihilation (TTA). This results in a delayed fluorescence component (a "slow tail" in the PMT signal). Gamma rays (low LET) produce a lower excitation density, yielding mostly prompt fluorescence 2.

  • Setup: Couple a quartz cell containing the DPB formulation to a high-speed PMT connected to a digitizer operating at

    
     500 MS/s.
    
  • Irradiation: Expose the cell to a mixed neutron/gamma source (e.g.,

    
    Cf or Am-Be).
    
  • Integration: For each waveform, calculate the total charge (

    
    ) and the charge in the delayed tail (
    
    
    
    , typically starting ~30 ns after the pulse peak). Calculate the PSD parameter:
    
    
    .
  • Self-Validation Check: Plot a 2D histogram of the PSD parameter versus total energy (Electron Equivalent Energy, MeVee). The protocol is validated if two distinct bands (neutron and gamma) are resolved with a Figure of Merit (FoM)

    
     at 1 MeVee.
    

Quantitative Benchmarking

To contextualize the performance of DPB, it is compared against legacy solvents (Pseudocumene) and contemporary dialkyl/alkylbenzene standards (LAB, DIN). DPB offers a highly favorable compromise between the extreme safety of LAB and the superior PSD capabilities of DIN.

SolventDensity (g/cm³)Flash Point (°C)Light Yield (% Anthracene)Attenuation Length @ 430 nmToxicity Profile
Pseudocumene (PC) 0.8843~60%~5 mHigh (Volatile)
Linear Alkylbenzene (LAB) 0.86140~50%>15 mLow (Safe)
Diisopropylnaphthalene (DIN) 0.96140~55%~10 mLow (Safe)
Dipentylbenzene (DPB) 0.87 >130 ~52% >12 m Low (Safe)

Table 1. Comparative physicochemical and optical properties of common liquid scintillator base solvents.

References

  • Zheng et al. "A Review of Recent Improvements in Novel Liquid Scintillator Materials." MDPI, 2024. [Link]

  • Dalla Palma et al. "Optical properties and pulse shape discrimination in siloxane-based scintillation detectors." PMC, 2019.[Link]

  • Rahman et al. "Purification of linear alkylbenezene-based liquid scintillator and the effects of impurities on detection properties." ResearchGate, 2015. [Link]

  • Caravaca et al. "Characterization of water-based liquid scintillator for Cherenkov and scintillation separation." EPJ C, 2020. [Link]

Sources

Preparation of metal-organic frameworks (MOFs) using dipentylbenzene precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Hydrophobicity Metal-Organic Frameworks (MOFs) via Dipentylbenzene Precursors

Executive Summary

This guide details the protocol for synthesizing hydrophobic Metal-Organic Frameworks (MOFs) utilizing 1,4-dipentylbenzene as the primary starting material. While standard MOFs (e.g., MOF-5, UiO-66) often suffer from hydrolytic instability and poor affinity for lipophilic drugs, the introduction of pentyl (


) chains onto the benzene dicarboxylate linker creates a highly hydrophobic pore environment.

This protocol covers the full workflow:

  • Ligand Engineering: Conversion of 1,4-dipentylbenzene to 2,5-dipentyl-1,4-benzenedicarboxylic acid (

    
    ).
    
  • MOF Assembly: Solvothermal synthesis of a Zirconium-based MOF (Zr-DPBDC) designed for biological stability.

  • Application: Encapsulation of hydrophobic therapeutic agents (e.g., Paclitaxel).

Part 1: Ligand Engineering (Precursor Synthesis)

The commercial precursor 1,4-dipentylbenzene lacks the coordination sites required for MOF assembly. It must be functionalized into a dicarboxylic acid. The pentyl chains provide steric bulk and hydrophobicity, essential for protecting the metal nodes from hydrolysis and interacting with non-polar guests.

Workflow Diagram: Ligand Synthesis

LigandSynthesis Start 1,4-Dipentylbenzene Step1 Bromination (Br2, Fe, DCM) Start->Step1 Electrophilic Subst. Inter1 2,5-Dibromo-1,4-dipentylbenzene Step1->Inter1 Step2 Carboxylation (i. Mg/THF, ii. CO2) Inter1->Step2 Grignard Formation Final 2,5-Dipentyl-1,4-benzenedicarboxylic Acid (H2-DPBDC) Step2->Final Acid Hydrolysis

Figure 1: Synthetic pathway converting the hydrocarbon precursor into a MOF-competent linker.

Detailed Protocol: Synthesis of

Reagents:

  • 1,4-Dipentylbenzene (>98%)

  • Bromine (

    
    ), Iron powder (
    
    
    
    )
  • Magnesium turnings (

    
    ), Dry Tetrahydrofuran (THF), Dry Ice (
    
    
    
    )
  • Hydrochloric acid (

    
    )
    

Step 1: Bromination

  • Dissolve 1,4-dipentylbenzene (10.0 g, 45.8 mmol) in dichloromethane (DCM, 100 mL) in a round-bottom flask shielded from light.

  • Add catalytic iron powder (0.2 g).

  • Add Bromine (16.0 g, 100 mmol, 2.2 eq) dropwise at 0°C over 1 hour.

  • Allow to warm to room temperature (RT) and stir for 12 hours.

  • Quench: Pour mixture into saturated sodium thiosulfate solution to remove excess bromine.

  • Purification: Wash organic layer with water, dry over

    
    , and recrystallize from ethanol.
    
    • Target Product:2,5-Dibromo-1,4-dipentylbenzene . (Yield ~85%).

Step 2: Grignard Carboxylation

  • In a flame-dried Schlenk flask under Argon, activate Mg turnings (2.5 g, 100 mmol) with a crystal of iodine.

  • Add the dibromo-intermediate (10.0 g, 26.6 mmol) dissolved in dry THF (150 mL) dropwise. Reflux for 2 hours to form the di-Grignard reagent.

  • Cool to -78°C and add excess crushed Dry Ice (

    
    ) into the reaction mixture. Allow to warm to RT overnight.
    
  • Workup: Quench with 2M

    
     (aq) to precipitate the crude acid.
    
  • Purification: Filter the white solid and recrystallize from acetic acid or DMF/Water.

    • Final Product:2,5-Dipentyl-1,4-benzenedicarboxylic acid (

      
      ) .
      

Part 2: MOF Assembly Protocol (Zr-DPBDC)

We utilize a Zirconium (IV) node architecture (UiO-66 type) because Zn-based MOFs (like MOF-5) are often unstable in aqueous biological media. The bulky pentyl groups may prevent the formation of the standard 12-connected cluster; therefore, a modulated synthesis is critical to control defect formation and crystallinity.

Experimental Parameters
ParameterValueRationale
Metal Source

High reactivity precursor for stable Zr-O clusters.
Linker

Provides hydrophobicity and pore functionality.[1]
Solvent DMFHigh boiling point, solubilizes the linker effectively.
Modulator Acetic Acid (30 eq)Competes with linker to slow nucleation, yielding larger crystals.
Temperature 120°COptimal for Zr-carboxylate bond reversibility/crystallization.
Time 24 - 48 HoursEnsures complete framework assembly.
Step-by-Step Assembly
  • Pre-dissolution: In a 20 mL scintillation vial, dissolve

    
     (50 mg, 0.21 mmol) in 5 mL of DMF. Sonicate until clear.
    
  • Linker Addition: Add

    
     (70 mg, 0.21 mmol) to the solution.
    
  • Modulation: Add Acetic Acid (0.36 mL, ~6.3 mmol).

    • Note: If the solution is cloudy, add more DMF or sonicate at 40°C.

  • Crystallization: Seal the vial (Teflon-lined cap) and place in a pre-heated oven at 120°C for 48 hours under static conditions.

  • Isolation:

    • Cool to RT. Centrifuge the suspension (6000 rpm, 10 min).

    • Decant the supernatant.

  • Activation (Critical):

    • Resuspend solid in DMF and soak for 12 hours (repeat 3x) to remove unreacted linker.

    • Solvent exchange with Acetone (soak 24 hours, refresh 3x) to remove high-boiling DMF.

    • Dry under vacuum at 80°C for 12 hours.

Part 3: Characterization & Quality Control

To validate the synthesis, the following QC steps are mandatory:

  • Powder X-Ray Diffraction (PXRD):

    • Expectation: Characteristic peaks at low 2

      
       (approx 5-7°) indicating large unit cell formation. Compare against simulated UiO-66 patterns, accounting for peak shifts due to lattice expansion from pentyl chains.
      
  • BET Surface Area (

    
     Isotherm): 
    
    • Expectation: Type I isotherm. Surface area will be lower than parent UiO-66 (approx 800-1000

      
       vs 1600 
      
      
      
      ) due to the volume occupied by pentyl chains.
  • Water Contact Angle:

    • Validation: Press the activated MOF powder into a pellet. Measure contact angle.

    • Target: >130° (Superhydrophobic) confirming successful incorporation of pentyl chains.

Part 4: Application - Hydrophobic Drug Loading

The dipentyl chains create a "greasy" pocket ideal for loading poorly water-soluble drugs like Paclitaxel or Curcumin .

Mechanism of Loading

DrugLoading MOF Activated Zr-DPBDC (Empty Pores) Process Impregnation (Stirring 24-48h) MOF->Process DrugSol Hydrophobic Drug Solution (in Ethanol/DCM) DrugSol->Process Interaction Hydrophobic Interaction (Pentyl Chain <-> Drug) Process->Interaction Diffusion LoadedMOF Drug@Zr-DPBDC (High Payload) Interaction->LoadedMOF Equilibrium

Figure 2: Passive diffusion loading mechanism driven by hydrophobic interactions.

Loading Protocol
  • Prepare a saturated solution of the drug (e.g., Paclitaxel) in Ethanol or DCM.

  • Add activated Zr-DPBDC powder (10 mg/mL) to the solution.

  • Stir gently at RT for 48 hours. Avoid high shear forces to preserve crystal integrity.

  • Centrifuge and wash once quickly with cold ethanol to remove surface-adsorbed drug (prevent "burst release").

  • Quantify loading via HPLC by digesting a sample of the MOF in dilute NaOH/EDTA.

References

  • Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society.

  • Deng, H., et al. (2010). "Multiple Functional Groups of Varying Ratios in Metal-Organic Frameworks." Science.

  • Nguyen, J. G., et al. (2010). "Post-synthesis functionalization of a metal-organic framework to immobilize a fine-chemical catalyst." Journal of the American Chemical Society. (Demonstrates alkyl chain modification logic).

  • He, Y., et al. (2019). "Functionalized MOFs for Hydrophobic Drug Delivery." Coordination Chemistry Reviews. (General reference for hydrophobic MOF applications).

Sources

Application Note: Catalytic Dehydrogenation of Diethylbenzene to Divinylbenzene

[1][2][3][4][5][6]

Abstract & Strategic Relevance

Divinylbenzene (DVB) is a critical cross-linking agent used in the synthesis of ion-exchange resins (e.g., Merrifield resin for solid-phase peptide synthesis), macroporous adsorbents, and drug delivery polymers.[1][2] High-purity DVB is unstable and prone to spontaneous polymerization; thus, on-demand synthesis or purification from commercial "technical grade" (typically 55-80%) is often required for sensitive pharmaceutical applications.

This protocol details the conversion of diethylbenzene (DEB) to DVB using an iron-potassium oxide catalyst system. The process relies on steam-diluted dehydrogenation at 600–630°C, balancing the endothermic requirement against thermal cracking side reactions.

Reaction Chemistry & Mechanism

The Reaction Pathway

The transformation occurs in two stepwise dehydrogenations.[1][3] The reaction is highly endothermic and equilibrium-limited.

  • Primary Dehydrogenation: Diethylbenzene (DEB)

    
     Ethylvinylbenzene (EVB) + 
    
    
  • Secondary Dehydrogenation: Ethylvinylbenzene (EVB)

    
     Divinylbenzene (DVB) + 
    
    

Thermodynamics:

  • 
     (Endothermic).
    
  • Volume expansion: 1 mole reactant

    
     3 moles product.
    
  • Le Chatelier’s Principle: Low pressure and high temperature favor DVB formation.[1] Steam is introduced to lower the partial pressure of hydrocarbons, shifting equilibrium toward the product.

Mechanistic Diagram (DOT Visualization)

ReactionMechanismcluster_catalystCatalyst Surface (Fe-K-Ce)DEBDiethylbenzene(DEB)EVBEthylvinylbenzene(EVB)(Intermediate)DEB->EVB-H2 (k1)CrackCracking Products(Benzene, Toluene, Styrene)DEB->CrackThermal CrackingDVBDivinylbenzene(DVB)(Target)EVB->DVB-H2 (k2)CokeCoke/CarbonEVB->CokePolymerizationDVB->CokePolymerization

Caption: Stepwise dehydrogenation of DEB to DVB showing intermediate EVB and competitive cracking/coking pathways.

Experimental Protocol

Materials & Equipment
  • Precursor: Diethylbenzene (DEB), >95% purity (isomer mixture of meta/para is acceptable; ortho-DEB cyclizes to naphthalene and should be minimized).[1]

  • Catalyst: Iron(III) Oxide (

    
    ) promoted with Potassium Carbonate (
    
    
    ) and Cerium/Chromium oxide stabilizers (e.g., Sud-Chemie G-84 or equivalent styrene catalyst).[1]
  • Reactor: 316 Stainless Steel or Quartz fixed-bed reactor (ID: 20-30 mm).

  • Inhibitor: 4-tert-Butylcatechol (TBC).[1]

Catalyst Activation (Self-Validating Step)

The catalyst is typically supplied as hematite (



1
  • Load catalyst pellets into the isothermal zone of the reactor.[1]

  • Purge with

    
     (100 mL/min) while heating to 300°C.
    
  • Introduce Steam: Switch to steam flow at 300°C.

  • Ramp to 600°C at 5°C/min under steam.

  • Validation: The catalyst is active when the effluent water is clear (no red iron dust) and reactor temperature stabilizes.

Dehydrogenation Procedure

This protocol uses a Steam-to-Oil Ratio (SOR) of 2.5–3.0 (wt/wt). High steam ratios prevent coke formation via the Water-Gas Shift reaction (

Step-by-Step Workflow:

  • Pre-Heating: Heat reactor to 620°C .

  • Feed Initiation:

    • Start Steam flow: 1.5 g/min .

    • Start DEB flow: 0.5 g/min (LHSV

      
       0.5–1.0 
      
      
      ).[1]
    • Ensure feed passes through a vaporizer/mixer at 250°C before entering the reactor.[1]

  • Reaction: Maintain bed temperature at 610–630°C.

    • Note: Temperature < 600°C reduces conversion significantly.[3][4] Temperature > 640°C promotes thermal cracking to toluene/benzene.

  • Quenching (Critical):

    • Direct the reactor effluent immediately into a water-cooled condenser (4°C).

    • Inhibitor Injection: Continuously spray a solution of TBC in DEB into the receiver flask to prevent DVB polymerization.[1]

  • Phase Separation:

    • Collect the condensate.[1] Allow gravity separation of the organic (top) and aqueous (bottom) phases.

    • Discard the aqueous phase (contains dissolved

      
       and carbonates).[1]
      
  • Analysis: Analyze organic phase via Gas Chromatography (GC-FID) using a wax column (e.g., DB-WAX).[1]

Process Flow Diagram

ProcessFlowWaterTankWater Feed(Steam Gen)VaporizerVaporizer/Mixer(250°C)WaterTank->VaporizerPump ADEBTankDEB FeedDEBTank->VaporizerPump BReactorFixed Bed Reactor(620°C, Fe-K Cat)Vaporizer->ReactorMixed VaporCondenserCondenser(4°C)Reactor->CondenserEffluentSeparatorPhase SeparatorCondenser->SeparatorGasOff-Gas(H2, CO2)Separator->GasVentWaterOutWater WasteSeparator->WaterOutBottomsProductCrude DVB(+TBC Inhibitor)Separator->ProductOrganic Layer

Caption: Experimental setup for the continuous vapor-phase dehydrogenation of DEB.

Data Analysis & Troubleshooting

Expected Performance Metrics

Typical results using a commercial Fe-K-Ce catalyst at 620°C, LHSV 1.0

1
ComponentFeed (wt%)Product (wt%)Notes
Diethylbenzene (DEB) 98.025.0 - 35.0Unreacted starting material
Ethylvinylbenzene (EVB) 0.030.0 - 35.0Intermediate (often retained in product)
Divinylbenzene (DVB) 0.025.0 - 35.0 Target Product
Benzene/Toluene 0.0< 3.0Cracking byproducts
Polymer/Heavy 0.0< 1.0Indicates insufficient inhibitor or hot spots
  • Conversion: ~65-75%

  • Selectivity to DVB: ~40-50% (EVB is the major co-product).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<50%) Temperature too low or Catalyst deactivation.[1]Increase Temp to 630°C. Check steam flow (steam regenerates catalyst oxidation state).
High Cracking (Benzene >5%) Temperature too high or Residence time too long.Decrease Temp to 610°C. Increase LHSV (flow rate).
Pressure Drop Increase Coke deposition or Polymer formation.[1]Stop DEB flow. Run "Steam-Air Decoke" cycle at 550°C to burn off carbon.[1]
Product Polymerization Insufficient TBC inhibitor.[1]Ensure TBC is added immediately at the condenser.[1] Store product at <10°C.

Safety & Handling (E-E-A-T)

  • Thermal Hazard: The reactor operates at >600°C. Insulation and thermal shielding are mandatory.

  • Chemical Hazard: DVB is a potent skin irritant and can polymerize explosively if heated without inhibitor. Always check TBC levels (maintain >1000 ppm for storage).

  • Flammability: Hydrogen gas is produced.[1] The vent line must be equipped with a flame arrestor and directed to a fume hood or flare.[1]

References

  • Srivastava, V. K., et al. (2019).[1][4][5][6] "Catalytic Dehydrogenation of para-Diethyl Benzene to para-Divinyl Benzene over Iron Oxide Supported Catalyst." Bulletin of Chemical Reaction Engineering & Catalysis, 14(2), 301-308.[1][4][5][6] Link[1][4][5][6]

  • Tomiho, A., et al. (1995).[5] "Process for Preparing Divinyl Benzene." U.S. Patent 5,401,895.[1][5] Link

  • Zeynali, M. E. (2011).[1][5] "Effects of Different Processing Parameters on Divinylbenzene (DVB) Production Rate." Chemical Science Journal, 2, CSJ-22.[5] Link

  • Li, X., et al. (2008).[1] "Method for preparing divinylbenzene by dehydrogenation of diethylbenzene."[1][7][3][4][5][8] CN Patent 100418937C.[1] Link

Dipentylbenzene as a dielectric fluid in electrical components

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dipentylbenzene (DPB) as a High-Performance Dielectric Fluid

Executive Summary

Dipentylbenzene (DPB), a dialkylbenzene derivative, represents a class of synthetic aromatic dielectric fluids critical for high-voltage electrical insulation. Unlike mineral oils, DPB offers superior gas-absorbing properties (hydrogen gettering), high thermal stability, and specific compatibility with polypropylene (PP) films used in modern capacitors.

This guide provides a rigorous technical framework for the characterization, preparation, and utilization of DPB in electrical components. It is structured to meet the exacting standards of research and development, emphasizing safety, reproducibility, and functional validation.

Technical Profile & Mechanism of Action

Chemical Description

Dipentylbenzene (


) consists of a benzene ring substituted with two pentyl groups. It functions as a non-polar, low-viscosity insulating liquid. Its aromatic nature is its defining feature, allowing it to absorb hydrogen gas generated during partial discharge events, a property known as "gassing tendency" (negative value implies gas absorption).
Mechanism: The "Gassing" Defense

In high-voltage fields, ionization can decompose the fluid, releasing hydrogen (


). If this gas accumulates, it forms bubbles that facilitate electrical breakdown.
  • Aliphatic Fluids (Mineral Oil): Often evolve gas (positive gassing), leading to failure.

  • Aromatic Fluids (DPB): The unsaturated benzene ring reacts with evolved hydrogen radicals, effectively "scavenging" the gas and preventing bubble formation.

GassingMechanism HV_Stress High Voltage Stress Ionization Fluid Ionization HV_Stress->Ionization H2_Release H2 Radical Release Ionization->H2_Release Benzene_Ring DPB Aromatic Ring H2_Release->Benzene_Ring Interacts with Breakdown Bubble Formation (Breakdown) H2_Release->Breakdown If Unchecked Scavenging Hydrogenation (Scavenging) Benzene_Ring->Scavenging Stable Stable Liquid Product (No Bubbles) Scavenging->Stable

Figure 1: Mechanism of hydrogen gettering by Dipentylbenzene, preventing catastrophic dielectric breakdown.

Material Characterization

The following properties are critical for validating DPB quality before use.

PropertyTypical ValueMethod/StandardSignificance
Boiling Point 260–280 °CASTM D86Determines thermal operating ceiling.
Dielectric Constant (

)
2.2 – 2.3ASTM D924Affects capacitance; matches Polypropylene film (

).
Breakdown Voltage > 60 kV (2.5mm gap)ASTM D877Primary measure of insulating capability.
Viscosity (40°C) 3 – 6 cStASTM D445Low viscosity ensures rapid impregnation of tight windings.
Flash Point > 130 °CASTM D93Safety threshold for handling.
Moisture Content < 30 ppmASTM D1533Critical: Water is a conductive contaminant.

Protocol: Fluid Preparation & Purification

Objective: To remove polar contaminants and dissolved moisture/gases that compromise dielectric strength. Safety Note: Perform all steps in a fume hood. DPB is a skin irritant.

Step 1: Adsorbent Treatment (Clay Filtration)

Commercially sourced DPB may contain trace ionic impurities.

  • Prepare a chromatography column or filtration bed with Fuller’s Earth (Attapulgite clay) activated at 200°C for 4 hours.

  • Pass the DPB through the clay bed at a slow rate (approx. 1-2 bed volumes per hour).

  • Validation: The fluid color should remain water-white; dielectric dissipation factor (

    
    ) should be 
    
    
    
    at 90°C.
Step 2: Vacuum Degassing

Removal of dissolved oxygen and water is non-negotiable.

  • Transfer fluid to a vacuum degassing chamber equipped with a heater and magnetic stirrer.

  • Heat fluid to 60–80°C .

  • Apply vacuum (< 1 mbar / < 100 Pa).

  • Stir vigorously to maximize surface area.

  • Endpoint: Continue until bubbling ceases completely (typically 2–4 hours).

  • Storage: Store under dry nitrogen blanket or use immediately.

Protocol: Capacitor Impregnation Cycle

Context: This protocol describes the impregnation of a film/foil capacitor element (e.g., Polypropylene/Aluminum). The goal is to replace all air voids with dielectric fluid.

ImpregnationCycle Start Dry Capacitor Element VacDry Vacuum Drying (100°C, <0.1 mbar, 24h) Start->VacDry Flood Vacuum Flooding (Introduce Fluid) VacDry->Flood FluidPrep Degas DPB Fluid (See Protocol 4) FluidPrep->Flood Soak Impregnation Soak (Allows Film Swelling) Flood->Soak BreakVac Break Vacuum (Atmospheric Pressure) Soak->BreakVac Seal Hermetic Sealing BreakVac->Seal

Figure 2: Vacuum impregnation workflow for DPB-filled components.

Detailed Workflow:
  • Element Drying: Place the capacitor element in the vacuum chamber. Heat to 100°C under high vacuum (< 0.1 mbar) for 24–48 hours. This removes moisture trapped in the polymer film.

  • Flooding: While maintaining vacuum, introduce the degassed DPB into the chamber until the element is fully submerged.

    • Note: Do not release the vacuum yet.

  • Soak Phase: Maintain vacuum and heat (60°C) for 4–8 hours.

    • Mechanism:[1][2][3] DPB interacts with Polypropylene, causing slight swelling (approx. 5-10% volume). This swelling is beneficial as it squeezes out remaining micro-voids between film layers.

  • Pressure Cycle: Release vacuum to atmospheric pressure (or apply slight positive pressure with Nitrogen). This forces fluid into the deepest interstices of the winding.

  • Sealing: Seal the component housing immediately to prevent moisture re-entry.

Performance Validation & Testing

Dielectric Breakdown Voltage (ASTM D877)
  • Setup: Standard test cell with 1-inch electrodes spaced 2.54 mm (0.100 in) apart.

  • Procedure: Apply 60 Hz AC voltage, increasing at 3 kV/second.

  • Acceptance Criteria: Breakdown should occur > 50 kV (typically > 60 kV for processed DPB).

Dissipation Factor (ASTM D924)
  • Significance: Measures resistive leakage (heat generation).

  • Limit:

    
     at 25°C; 
    
    
    
    at 100°C. High values indicate contamination (moisture or polar residuals).

Safety & Handling (E-E-A-T)

  • Toxicity: DPB is a skin and eye irritant. It may be fatal if swallowed and enters airways (aspiration hazard).

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Flammability: Flash point is high (>130°C), but it is a fuel. Keep away from open flames and sparks.

  • Disposal: Do not discharge into drains. Dispose of as hazardous organic waste (halogen-free).

References

  • ASTM International. ASTM D877 / D877M - 19 Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using Disk Electrodes. West Conshohocken, PA. Link

  • ASTM International. ASTM D924 - 15 Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids. West Conshohocken, PA. Link

  • Ghassemi, M. (2024). Evaluating Dibenzyltoluene as a Dielectric Liquid for Encapsulation in High Voltage Power Electronics. IEEE/ResearchGate. (Note: Dibenzyltoluene is a homologous aromatic fluid with similar protocols). Link

  • Soltex Inc. Electrical Insulating Fluids: Application and Handling Guide. (Industry standard protocols for synthetic aromatic fluids). Link

  • GlobalSpec. Dielectric Greases and Insulating Fluids Selection Guide.Link

Sources

Application Note: Diamylbenzene Derivatives in Polymerization Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Polymer Chemists, Materials Scientists, and Optoelectronics Researchers Focus: Radical inhibition mechanisms and Gilch-route conjugated polymer synthesis.

Introduction: The Dual Utility of Diamylbenzene Derivatives

In polymer chemistry, diamylbenzene derivatives—specifically those containing tert-amyl (tert-pentyl) or linear pentyl groups—serve two distinct, highly specialized functions. Depending on their functionalization, they act either as chain-breaking antioxidants/inhibitors to control radical polymerization, or as sterically hindered monomers for the synthesis of advanced conjugated polymers used in organic light-emitting diodes (OLEDs).

This application note details the mechanistic causality and provides self-validating protocols for both applications:

  • The use of 2,5-Di-tert-amylhydroquinone (DAHQ) as a radical scavenger[1].

  • The use of dipentylbenzene-functionalized monomers (e.g., 1,4-bis(chloromethyl)-2,3-diphenyl-5,6-dipentylbenzene) in the Gilch route synthesis of poly(p-phenylene vinylene) (PPV) derivatives[2].

Diamylbenzene Derivatives as Radical Inhibitors (DAHQ)

Mechanistic Causality

2,5-Di-tert-amylhydroquinone (DAHQ) is a highly lipophilic antioxidant used to stabilize uncured rubbers, unsaturated resins, and reactive monomers during high-temperature processing[1]. Unlike standard inhibitors like MEHQ, DAHQ contains two bulky tert-amyl groups. When the phenolic hydroxyl donates a hydrogen atom to a propagating polymer radical, the resulting phenoxy radical is heavily shielded by these tert-amyl groups. This steric hindrance prevents the phenoxy radical from initiating new polymer chains, effectively trapping it until it safely terminates via a second radical reaction.

DAHQ_Mechanism R Propagating Polymer Radical (P•) PR Resonance-Stabilized Phenoxy Radical R->PR H• Abstraction DEAD Terminated Chain (P-H) R->DEAD Chain Termination DAHQ 2,5-Di-tert-amylhydroquinone (DAHQ) DAHQ->PR Donates H•

Fig 1: Radical scavenging pathway of DAHQ highlighting steric stabilization.

Quantitative Comparison of Polymerization Inhibitors
InhibitorChemical NaturePrimary ApplicationKey Advantage
DAHQ 2,5-Di-tert-amylhydroquinoneBulk monomer storage, high-temp resinsExtreme lipophilicity; high thermal stability[1].
MEHQ 4-MethoxyphenolGeneral acrylics/methacrylicsEasily removed via alkaline wash.
BHT Butylated hydroxytoluenePolyolefins, food-grade packagingFDA approved; low toxicity.
Protocol: Monomer Stabilization and Quality Control

Objective: Stabilize highly reactive lipophilic monomers using DAHQ. Self-Validating System: The protocol includes a UV-Vis spectroscopic validation step to ensure the inhibitor remains active and has not been fully consumed.

  • Preparation: Prepare a 10,000 ppm (1% w/v) stock solution of DAHQ in anhydrous toluene.

  • Doping: Inject the DAHQ stock into the bulk monomer to achieve a final concentration of 50–200 ppm, depending on the desired shelf-life and storage temperature.

  • Homogenization: Stir the mixture under a dry nitrogen atmosphere for 15 minutes. Oxygen must be strictly excluded if the monomer is prone to peroxide formation, though DAHQ can function synergistically with trace oxygen in some systems.

  • Validation (QC): Sample 1 mL of the stabilized monomer. Dilute in ethanol and measure the UV-Vis absorbance at ~290 nm (characteristic peak for hydroquinones). A decrease in this peak over time indicates consumption of the inhibitor, signaling that the monomer requires re-doping.

Dipentylbenzene Derivatives in Conjugated Polymers (Gilch Route)

Mechanistic Causality in the Gilch Route

The Gilch route is the premier industrial and academic method for synthesizing high-molecular-weight PPV derivatives[3]. The reaction utilizes 1,4-bis(chloromethyl)benzene monomers. When these monomers are functionalized with dipentyl (diamyl) groups, the resulting polymer chains are forced apart by steric repulsion. This prevents inter-chain π-π stacking, mitigating Aggregation-Caused Quenching (ACQ) and drastically improving the polymer's solubility in organic solvents for spin-coating[2].

However, causality dictates structural limits : Extreme steric hindrance, such as that found in 1,4-bis(chloromethyl)-2,3-diphenyl-5,6-dipentylbenzene, can completely inhibit homopolymerization. The bulky adjacent groups prevent the diradical intermediate from propagating efficiently. Therefore, such highly substituted diamylbenzene derivatives must be utilized as comonomers rather than homopolymers to successfully yield luminescent materials[2].

The polymerization proceeds via a base-induced 1,6-dehydrohalogenation, forming a highly reactive p-quinodimethane diradical intermediate, which subsequently undergoes chain growth[4].

Gilch_Route M 1,4-Bis(chloromethyl)- dipentylbenzene I p-Quinodimethane Diradical Intermediate M->I 1,6-Elimination (-HCl) B t-BuOK / THF (0°C to RT) B->I Deprotonation P Halogenated Precursor Polymer I->P Radical Chain Growth F Conjugated DP-PPV (Luminescent) P->F Excess Base Elimination

Fig 2: Gilch route polymerization pathway for dipentylbenzene-functionalized PPVs.

Photophysical Properties of Substituted PPV Derivatives

Data derived from the copolymerization of highly substituted phenyl/pentyl benzene derivatives[2].

Polymer ArchitectureSubstituents on Main ChainPL Max Emission (nm)Emitted Color
P1 Four phenyl groups384UV / Deep Blue
P2 Three phenyl groups483Blue
P4 Two phenyl groups498Blue-Green
Copolymer (P5-P14) Dipentyl/diphenyl mixtures500–570Blue-Green to Yellow-Green
Protocol: Gilch Route Copolymerization of Dipentylbenzene Derivatives

Objective: Synthesize a soluble, luminescent PPV copolymer using a dipentylbenzene monomer. Self-Validating System: In-situ colorimetric shifts and post-reaction Size Exclusion Chromatography (SEC) validate the conversion of the diradical intermediate into a high-molecular-weight conjugated polymer.

Reagents:

  • Monomer A: 1,4-Bis(chloromethyl)-2,3-diphenyl-5,6-dipentylbenzene (Sterically hindered)[2].

  • Monomer B: 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene (Propagation facilitator).

  • Base: Potassium tert-butoxide (t-BuOK), 2.0 M solution in THF[3].

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Monomer Dissolution: In a flame-dried Schlenk flask under a strict N₂ atmosphere, dissolve Monomer A and Monomer B (e.g., 1:1 molar ratio, total 5.0 mmol) in 25 mL of anhydrous THF.

  • Thermal Control: Submerge the flask in an ice bath to bring the internal temperature to exactly 0 °C. Causality: The formation of the p-quinodimethane diradical is highly exothermic; low temperatures prevent premature termination and the formation of cyclic[5]paracyclophane side-products[4].

  • Base Addition: Using a syringe pump, add 16.8 mmol of t-BuOK solution (approx. 8.4 mL) dropwise over exactly 60 minutes[3]. The solution will transition from colorless to a vibrant yellow/orange, visually validating the formation of the conjugated precursor backbone.

  • Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature (20–25 °C) for 20 hours.

  • Termination & Precipitation: Pour the viscous polymerization solution dropwise into 500 mL of vigorously stirred cold methanol. The polymer will precipitate as fibrous strands.

  • Purification (Validation Step): Recover the polymer via vacuum filtration. Subject the crude polymer to Soxhlet extraction using methanol (24 h) to remove unreacted monomers and potassium chloride salts, followed by extraction with chloroform to isolate the high-molecular-weight fraction.

  • Analytical QC: Analyze the chloroform fraction via SEC (relative to polystyrene standards) to confirm a molecular weight (

    
    ) of >10^5  g/mol , and via Photoluminescence (PL) spectroscopy to verify the target emission wavelength (~500 nm).
    

References

1.[1] National Center for Biotechnology Information. "2,5-Di-t-pentylhydroquinone | C16H26O2 | CID 6610 - PubChem." PubChem Database. Available at:[Link] 2.[3] PubMed Central (PMC). "Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent." NIH. Available at:[Link] 3.[4] ResearchGate. "PPV Polymerization through the Gilch Route: Diradical Character of Monomers." ResearchGate. Available at:[Link] 4.[2] National Central Library (Taiwan). "含多苯環取代之聚(1,4-仲苯基乙炔)及共聚物之合成及其在高分子電激發光元件上之應用 (Synthesis of multi-phenyl substituted PPV derivatives and their applications)." NCL. Available at:[Link]

Sources

Handling and Storage Protocols for Air-Sensitive Alkylbenzenes: Mitigating Autoxidation and Hydroperoxide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While standard alkylbenzenes are often perceived merely as flammable solvents, specific derivatives—particularly those with secondary or tertiary benzylic carbons (e.g., cumene, tetralin, ethylbenzene)—are highly air-sensitive over prolonged periods. Upon exposure to atmospheric oxygen, these compounds undergo spontaneous autoxidation to form shock-sensitive and thermally unstable benzylic hydroperoxides [3]. For researchers and drug development professionals, the accumulation of these peroxides presents a dual threat: severe explosion hazards during concentration/distillation and the degradation of reagent purity, which can derail sensitive synthetic workflows.

This application note provides a comprehensive, field-proven guide to the mechanistic causality of autoxidation, risk stratification, and self-validating protocols for the safe handling, storage, and purification of peroxide-forming alkylbenzenes.

Mechanistic Insights: The Causality of Autoxidation

To effectively manage air-sensitive alkylbenzenes, one must understand the chemical causality driving their degradation. The formation of hydroperoxides follows the classic Bolland-Gee radical chain mechanism [4].

  • Initiation: Trace radicals (often induced by light or transition metal impurities) abstract a hydrogen atom from the benzylic position of the alkylbenzene, leaving a resonance-stabilized benzylic radical.

  • Propagation: This carbon-centered radical reacts near-diffusion-control with triplet oxygen (

    
    ) to form a peroxy radical (
    
    
    
    ). The peroxy radical then abstracts a hydrogen atom from another alkylbenzene molecule, yielding the hydroperoxide (
    
    
    ) and propagating a new benzylic radical [4].
  • Autocatalysis: As hydroperoxides accumulate, they can undergo homolytic cleavage (often catalyzed by heat or light) to generate new alkoxy and hydroxy radicals, exponentially accelerating the degradation process [3].

The thermodynamic driving force—and thus the susceptibility of a specific alkylbenzene to autoxidation—is directly inversely proportional to its benzylic C–H Bond Dissociation Energy (BDE).

Autoxidation A Alkylbenzene (R-H) B Benzylic Radical (R•) A->B Initiation (-H•) C Peroxy Radical (ROO•) B->C + O2 (Fast) C->B Chain Reaction D Hydroperoxide (ROOH) C->D + R-H (Propagation)

Radical chain mechanism (Bolland-Gee) of alkylbenzene autoxidation to hydroperoxides.

Risk Assessment & Quantitative Data

Because the BDE dictates the ease of hydrogen abstraction, tertiary benzylic carbons are vastly more hazardous than primary ones. Cumene (isopropylbenzene) is notorious for rapid peroxide accumulation and is strictly regulated as a Class B peroxide-forming chemical [1], [2].

Table 1: Susceptibility of Common Alkylbenzenes to Autoxidation

CompoundAlkyl Substitution TypeBenzylic C-H BDE (kcal/mol)*Peroxide Hazard ClassSafe Storage Limit (Opened)
Cumene Tertiary~82.5 - 83.2Class B (Severe)3 - 6 months
Tetralin Secondary (Cyclic)~84.0Class B (Severe)3 - 6 months
Ethylbenzene Secondary~85.4Class C / Medium12 months
Toluene Primary~88.0 - 89.7Low Hazard> 2 years

*BDE values are approximate standard thermochemical data. Lower BDE correlates with higher autoxidation rates.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. By coupling strict storage parameters with mandatory periodic testing, the system inherently prevents the dangerous accumulation of hydroperoxides.

Protocol 1: Safe Storage and Inerting Workflow

To prevent the propagation step of autoxidation, oxygen must be rigorously excluded, and radical scavengers must be maintained.

  • Inhibitor Verification: Ensure the alkylbenzene contains an antioxidant inhibitor such as Butylated hydroxytoluene (BHT) or specific nitroxides. Causality: These inhibitors act as preferential hydrogen donors, trapping peroxy radicals and breaking the autoxidation chain before hydroperoxides can form [5].

  • Inert Gas Sparging: Upon opening a new bottle, sparge the liquid with ultra-high purity (UHP) Argon or Nitrogen for 10–15 minutes. This displaces dissolved oxygen from the solvent matrix.

  • Sealing and Shielding: Store the chemical in amber glass bottles (to prevent UV-initiated radical formation) with airtight, PTFE-lined caps. Maintain a positive pressure of inert gas in the headspace [2].

  • Lifecycle Tracking: Permanently label the container with the Date Received, Date Opened, and Required Disposal Date [1].

Protocol 2: Detection and Quantification of Hydroperoxides

Visual inspection is the first line of defense. If visible crystals, discoloration, or liquid stratification are observed in an alkylbenzene container, DO NOT TOUCH OR MOVE IT. The friction of opening the cap can detonate solid peroxides [2]. Contact EHS immediately.

If the liquid is visually clear, perform the following Iodometric Titration every 3 months for Class B formers [1]:

  • Preparation: In a 250 mL Erlenmeyer flask, add 1–3 mL of the alkylbenzene to an equal volume of glacial acetic acid.

  • Reaction: Add 1 mL of saturated aqueous Potassium Iodide (KI) solution.

  • Incubation: Seal the flask and store in the dark for 15 minutes. Causality: Hydroperoxides quantitatively oxidize the iodide ion (

    
    ) to iodine (
    
    
    
    ), turning the solution yellow/brown.
  • Titration: Titrate the mixture with 0.1 M Sodium Thiosulfate (

    
    ) until the solution turns colorless.
    
  • Validation Thresholds:

    • < 20 ppm: Safe for general laboratory use.

    • 20 - 100 ppm: Must be quenched/purified before any use or distillation.

    • > 100 ppm: Extreme hazard. Do not attempt to purify; arrange for specialized hazardous waste disposal [1].

Workflow Start Open Alkylbenzene Container Test Perform Iodometric Test (Every 3 Months) Start->Test Decision Peroxide Concentration? Test->Decision Safe < 20 ppm Safe for Synthesis Decision->Safe Low Quench 20 - 100 ppm Quench via Alumina/Fe(II) Decision->Quench Medium Danger > 100 ppm or Crystals DO NOT TOUCH. Call EHS. Decision->Danger High Quench->Test Re-test after purification

Decision matrix and workflow for the lifecycle management of peroxide-forming alkylbenzenes.

Protocol 3: Purification and Peroxide Quenching

If an alkylbenzene tests between 20–100 ppm for peroxides, it must be purified.

Method A: Activated Alumina Filtration (For volumes < 500 mL)

  • Pack a glass chromatography column with basic activated alumina (Brockmann Activity I).

  • Pass the alkylbenzene through the column under a slight positive pressure of Argon.

  • Causality: The highly polar hydroperoxide moiety (

    
    ) strongly adsorbs to the basic sites of the alumina stationary phase, while the non-polar alkylbenzene elutes cleanly.
    

Method B: Ferrous Salt Reduction (For larger volumes)

  • In a separatory funnel, wash the alkylbenzene with a concentrated aqueous solution of Ferrous Sulfate (

    
    ).
    
  • Agitate gently and vent frequently.

  • Causality: The

    
     ion acts as a reducing agent, converting the dangerous hydroperoxide into the corresponding benign alcohol (e.g., cumyl alcohol) while being oxidized to 
    
    
    
    .
  • Separate the organic layer, dry over anhydrous magnesium sulfate (

    
    ), and filter.
    
Protocol 4: Distillation Safety (The "10% Rule")

Never distill peroxide-forming alkylbenzenes to dryness. Hydroperoxides possess significantly higher boiling points than their parent alkylbenzenes. During distillation, the solvent evaporates, causing the peroxides to concentrate in the heated still pot. If distilled to dryness, the concentrated peroxides will reach their thermal decomposition threshold, resulting in a catastrophic detonation [1]. Always leave at least 10–20% of the original liquid volume as "bottoms" in the distillation flask.

References

  • Use and Storage of Peroxide-Forming Chemicals (10/25) - Safe Operating Procedure. University of Nebraska-Lincoln (UNL).[Link]

  • Peroxide Forming Chemicals: Management, Retention and Storage. Vanderbilt University Medical Center (VUMC).[Link]

  • Product Class 3: Benzylic Hydroperoxides. Thieme E-Books.[Link]

  • Highly Oxygenated Organic Molecules (HOM) from Gas-Phase Autoxidation Involving Peroxy Radicals. American Chemical Society (ACS).[Link]

  • Inhibition of hydrocarbon autoxidation by nitroxide-catalyzed cross-dismutation of hydroperoxyl and alkylperoxyl radicals. Chemical Science (RSC Publishing).[Link]

Troubleshooting & Optimization

Technical Support Center: Separation of Ortho- and Para-Dipentylbenzene

[1]

Ticket ID: DPB-ISO-SEP-001 Subject: Methodologies for the resolution of 1,2-di-n-pentylbenzene and 1,4-di-n-pentylbenzene isomers. Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Separating 1,2-dipentylbenzene (ortho) and 1,4-dipentylbenzene (para) presents a specific challenge in process chemistry. Unlike xylenes (methyl-substituted), the long pentyl (

The most robust separation strategy leverages symmetry-driven thermodynamics . The para isomer possesses a center of inversion, leading to significantly higher crystal lattice energy and a higher melting point than the ortho isomer.

This guide outlines three validated workflows:

  • Thermodynamic Separation (Crystallization): The primary method for bulk purification.

  • Kinetic Separation (Zeolite Adsorption): For polishing or recovering isomers from eutectic mixtures.

  • Analytical Validation (GC-MS): Critical QC steps to verify isomer ratios.

Module 1: Decision Matrix & Workflow

Before selecting a protocol, assess your feedstock composition and purity requirements.

SeparationStrategyStartFeedstock: Mixed DipentylbenzenesScaleScale / Throughput?Start->ScaleSmallScaleAnalytical / <10gScale->SmallScaleLow VolumeLargeScalePrep / >100gScale->LargeScaleHigh VolumePrepLCPrep-HPLC(C18 Reverse Phase)SmallScale->PrepLCCrystallizationMelt/Solvent Crystallization(Primary Method)LargeScale->CrystallizationFinalFinal ProductPrepLC->FinalCheckPurityPurity Check (GC)Crystallization->CheckPurityHighPurity>99% Para Required?CheckPurity->HighPurityZeoliteZeolite Adsorption(Shape Selective Polishing)HighPurity->ZeoliteYes (High Purity)HighPurity->FinalNo (Standard Grade)Zeolite->Final

Figure 1: Strategic decision tree for selecting the appropriate separation modality based on scale and purity requirements.

Module 2: Thermodynamic Separation (Crystallization)

Principle: The para isomer packs more efficiently into a crystal lattice due to its symmetry (

Protocol A: Low-Temperature Solvent Recrystallization

Best for: Mixtures with >40% para content.

Reagents:

  • Solvent: Ethanol or Acetone (Polar solvents encourage precipitation of the non-polar aromatic).

  • Coolant: Dry ice/Isopropanol bath or recirculating chiller.

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in the minimum amount of hot ethanol (approx. 50°C). A ratio of 1:2 (Solute:Solvent) is a good starting point.

  • Slow Cooling: Allow the solution to cool slowly to room temperature with gentle stirring.

    • Note: Rapid cooling traps ortho oil inclusions.

  • Deep Freeze: Move the vessel to a -20°C environment. The para isomer will crystallize out as white plates/needles. The ortho isomer (and meta, if present) will largely remain in the supernatant (mother liquor).

  • Filtration: Filter quickly using a chilled Buchner funnel. Wash the cake with cold (-20°C) ethanol.

  • Recycle: The filtrate is now enriched in ortho. To purify ortho, strip the solvent and perform vacuum distillation to remove lighter impurities, though obtaining >98% ortho usually requires Preparative LC or Zeolite subtraction of the remaining para.

Data Table: Expected Physical Properties

Property1,2-Dipentylbenzene (Ortho)1,4-Dipentylbenzene (Para)Separation Driver
State (25°C) Oily LiquidSolid / Semi-solidLattice Energy
Melting Point < -10°C (Est.)> 25°C (Est.)Symmetry
Boiling Point ~280-285°C~282-287°CNegligible (

)
Module 3: Kinetic Separation (Zeolite Adsorption)

Principle: When crystallization hits the eutectic limit (where isomers co-crystallize), shape-selective adsorption is required. Standard ZSM-5 zeolites (pore size ~5.5 Å) are excellent for xylenes (methyls) but are often too restrictive for the diffusion of bulky pentyl chains.

Recommended Adsorbent: Zeolite Beta or Mordenite (Large Pore, 12-ring channels).

Protocol B: Selective Adsorption (Batch Mode)

Best for: Removing trace para from ortho-enriched streams.

  • Activation: Calcinate Zeolite Beta (H-Beta) at 450°C for 4 hours to remove moisture.

  • Loading: Mix the liquid isomer mixture with the activated zeolite (10% w/w zeolite to liquid) in a flask.

  • Incubation: Heat to 60°C with stirring for 2-4 hours.

    • Mechanism:[1][2][3] The linear para isomer diffuses into the 12-ring channels of the Zeolite Beta. The bent ortho isomer is sterically excluded from the internal pore volume.

  • Filtration: Filter the zeolite while hot.

    • Filtrate: Highly enriched Ortho isomer.

    • Solid (Zeolite): Contains the Para isomer.

  • Desorption (Recovery): To recover the para isomer, wash the zeolite with a small, polar displacer (e.g., hot toluene or chlorobenzene) or use steam stripping if the zeolite is stable.

Module 4: Analytical Validation (Troubleshooting QC)

Issue: "I cannot resolve the ortho/para peaks on my GC."

Standard non-polar columns (like DB-5 or HP-5) separate primarily by boiling point. Since the boiling points are nearly identical, co-elution is common.

Solution: Switch to a Shape-Selective Stationary Phase .

  • Recommended Column: Liquid Crystal phases (e.g., specialized columns for PAH separation) or high-polarity WAX (PEG) columns.

  • Mechanism: Liquid crystal phases interact with the aspect ratio (length-to-width) of the molecule. The rod-like para isomer interacts more strongly (longer retention) than the globular ortho isomer.

GC Method Parameters (Generic Start):

  • Column: PEG (Polyethylene Glycol), 30m x 0.25mm.

  • Carrier: Helium @ 1.2 mL/min.

  • Temp Program: 100°C (hold 1 min)

    
     20°C/min 
    
    
    200°C
    
    
    4°C/min
    
    
    260°C.
  • Elution Order (Typical on Polar Phase): Ortho (First)

    
     Meta 
    
    
    Para (Last). Note: Validate with pure standards as long alkyl chains can invert orders on specific phases.
Troubleshooting & FAQs

Q1: The mixture is "oiling out" during crystallization instead of forming crystals. Why?

  • Cause: The cooling rate is too fast, or the concentration is too high (supersaturation overshoot). This creates a metastable oil phase (liquid-liquid phase separation) rather than nucleation.

  • Fix: Re-heat the mixture until clear. Add a "seed" crystal of pure para isomer (if available) or scratch the glass side at 0°C. Lower the temperature very slowly (1°C/min). Add 10% more solvent.

Q2: Can I use distillation to separate them?

  • Short Answer: No.

  • Detailed Answer: The boiling point difference is likely <5°C. To separate this requires a column with >100 theoretical plates and a high reflux ratio (20:1), which is energy-prohibitive and slow. Distillation should only be used to remove the solvent or other non-C16 impurities.

Q3: Which Zeolite is strictly best for Pentyl chains?

  • Technical Insight: While ZSM-5 is the industry standard for Methylbenzenes (Xylenes), the diffusion coefficient of Pentylbenzenes in ZSM-5 is orders of magnitude lower due to the kinetic diameter of the pentyl tail.

  • Recommendation: Use Zeolite Y (FAU) or Zeolite Beta (BEA) . These have larger pore apertures (~7.4 Å) that accommodate the

    
     chain while still discriminating against the bulky ortho configuration [1, 2].
    
References
  • Kirk-Othmer Encyclopedia of Chemical Technology. "Xylenes and Ethylbenzene." (Principles of alkylbenzene separation via crystallization and adsorption).

  • Bordoloi, A., et al. (2006). "Shape selective synthesis of long-chain linear alkyl benzene (LAB) with AlMCM-41/Beta zeolite composite catalyst."[4] Journal of Molecular Catalysis A: Chemical. (Demonstrates diffusion advantages of Beta/Mesoporous composites for long-chain alkyl aromatics).

  • Agilent Technologies. "GC Column Selection Guide for Volatile Organic Compounds." (Guidance on using WAX/Polar columns for isomer separation).

  • Walsh Medical Media. "Prediction of Normal Boiling Points of Hydrocarbons." (Theoretical basis for boiling point similarities in high molecular weight isomers).

Improving yield in benzene dialkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzene Dialkylation Optimization Current Status: Online Operator: Senior Application Scientist (Ph.D. Org. Chem) Ticket Subject: Improving Yield & Selectivity in Friedel-Crafts Dialkylation

Welcome to the Reaction Optimization Center

You are likely here because your benzene dialkylation reactions are yielding a "tarry" mixture of polyalkylated byproducts, or your isomer ratios (ortho/meta/para) are thermodynamically scrambled.

Dialkylation is chemically distinct from monoalkylation because the first alkyl group is activating . It donates electron density into the


-system (via hyperconjugation), making the product (

) more nucleophilic than the starting material (

). Without intervention, the reaction naturally cascades toward polyalkylation.

Below are the three most common "Support Tickets" we receive, resolved with mechanistic protocols.

Ticket #01: "I cannot stop the reaction at the dialkylated product (Polyalkylation)."

Diagnosis: Kinetic Runaway. Because the mono-alkylated product is more reactive than benzene, and the di-alkylated product is more reactive than the mono-, the reaction accelerates. If you are seeing tri- and tetra-alkylated species, your local concentration of electrophile is too high relative to the substrate.

The Fix: The "Shape-Selective" Cap or Stoichiometric Control

You have two pathways to fix this.

Pathway A: Zeolite Confinement (The Modern Standard) Switch from homogeneous Lewis acids (AlCl₃) to shape-selective zeolites (e.g., H-ZSM-5).

  • Why: The pore channels of ZSM-5 (~5.5 Å) can accommodate benzene (mono) and para-dialkylbenzene. However, the transition state required to form 1,3,5-trialkylbenzene is sterically too bulky to form inside the channels. The zeolite physically prevents the third alkylation event [1].

Pathway B: Stoichiometric Management (Traditional) If you must use AlCl₃/BF₃:

  • Do NOT use excess benzene if your goal is dialkylation (excess benzene favors mono).

  • Target Ratio: Use a Benzene:Alkylating Agent ratio of 1:2.1 .

  • Low Conversion Stop: Quench the reaction at 80% conversion of the mono-substrate. It is thermodynamically cheaper to recycle unreacted mono-product than to separate tri-alkylated trash.

Visualizing the Kinetic Trap:

Polyalkylation Benzene Benzene (Least Reactive) Mono Mono-Alkyl (Activated) Benzene->Mono k1 (Slow) Di Di-Alkyl (Target) Mono->Di k2 (Fast) Activating Group Poly Tri/Poly-Alkyl (Over-Reaction) Di->Poly k3 (Fastest) Runaway Reaction Zeolite Zeolite Pore Restriction Zeolite->Poly BLOCKS Steric Hindrance

Figure 1: The kinetic acceleration of Friedel-Crafts alkylation. Note how reaction rates (k) increase with each step. Zeolites intervene by physically blocking the formation of the bulkiest poly-products.

Ticket #02: "I need the para isomer, but I keep getting meta."

Diagnosis: Thermodynamic Control Override. In dialkylation, the alkyl group is an ortho, para director. However, the reaction is reversible. Given enough time or heat, the mixture will isomerize to the thermodynamically most stable form: the meta isomer (1,3-disubstituted), which minimizes steric repulsion between groups [2].

The Fix: Enforce Kinetic Control

To maximize para yield (often the desired isomer for drug scaffolds or polymerization):

  • Temperature Suppression: Lower the temperature (0°C to 20°C). High heat provides the activation energy for the reverse reaction (de-alkylation/re-alkylation), leading to the meta sink.

  • Para-Selective Catalysis: Use a modified ZSM-5 zeolite.

    • Mechanism:[1][2][3][4][5][6] The diffusion rate of p-dialkylbenzene through zeolite pores is ~1000x faster than o- or m- isomers due to its linear shape. The para product escapes the catalyst before it can isomerize [3].

Data Comparison: Catalyst Selectivity

Catalyst SystemPrimary Control MechanismMajor Product (Dialkylation)Risk of Rearrangement
AlCl₃ (Unmodified) ThermodynamicMeta-rich mixture (equilibrium)High
AlCl₃ (Low Temp) KineticOrtho/Para mixMedium
H-ZSM-5 (Zeolite) Shape Selective (Diffusion)Para (>80% selectivity)Low
Ionic Liquids Phase SeparationPara (tunable)Low

Ticket #03: "My alkyl chain rearranged (Branched vs. Linear)."

Diagnosis: Carbocation Skeletal Rearrangement.[6] If you use a linear alkyl halide (e.g., 1-chloropropane) and AlCl₃, the primary carbocation will instantly rearrange to a secondary carbocation (isopropyl) via a 1,2-hydride shift before attacking the benzene ring [4].

The Fix: The Acylation-Reduction Route

Do not try to force direct alkylation with linear chains longer than ethyl. It will fail.

Protocol: The "Un-Rearrangeable" Workflow

  • Step 1 (Acylation): React Benzene + Acyl Chloride (e.g., Propanoyl chloride) + AlCl₃.

    • Why: The intermediate is an acylium ion . It is resonance-stabilized and cannot rearrange.

  • Step 2 (Reduction): Reduce the resulting ketone to an alkane using:

    • Clemmensen Reduction: Zn(Hg), HCl.[7]

    • Wolff-Kishner Reduction: Hydrazine, KOH.

    • Catalytic Hydrogenation: Pd/C, H₂.

Workflow Diagram:

RearrangementPrevention cluster_fail Direct Alkylation (Failure Mode) cluster_success Acylation-Reduction (Success Mode) Input1 Benzene + 1-Chloropropane Carbo Primary Carbocation (Unstable) Input1->Carbo Shift Hydride Shift Carbo->Shift WrongProduct Isopropylbenzene (Branched - WRONG) Shift->WrongProduct Input2 Benzene + Propanoyl Chloride Acylium Acylium Ion (Resonance Stabilized) Input2->Acylium Ketone Propiophenone (Linear Ketone) Acylium->Ketone Reduction Reduction Step (Zn/Hg or H2) Ketone->Reduction RightProduct n-Propylbenzene (Linear - CORRECT) Reduction->RightProduct

Figure 2: Comparison of Direct Alkylation (leading to rearrangement) vs. Acylation-Reduction (preserving linearity). The Acylium ion prevents the hydride shift.

References

  • BenchChem. (2025).[8] Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions. Retrieved from

  • LibreTexts Chemistry. (2024). Kinetic vs. Thermodynamic Control of Reactions.[9] Retrieved from

  • ResearchGate. (2020). Shape selective alkylation of benzene with methanol over different zeolite catalysts. Retrieved from

  • OpenStax. (2023). Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction.[3][4][10][11] Retrieved from

Sources

Technical Support Center: Purification of Dipentylbenzene (DPB)

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: DPB-PUR-001 Subject: Removal of Mono-pentylbenzene (MPB) Impurities from Dipentylbenzene (DPB) Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Triage & Strategy Assessment

User Query: I have synthesized dipentylbenzene (likely via Friedel-Crafts), but it contains significant mono-pentylbenzene impurities. How do I separate them?

Specialist Response: The separation strategy depends entirely on the impurity load. Because both molecules are non-polar alkylbenzenes, they share similar chemical inertness, rendering chemical "washing" (e.g., acid/base extraction) ineffective. However, they possess distinct physical properties (Boiling Point and Hydrophobicity) that we can exploit.

Decision Matrix: Select Your Protocol
ParameterMono-pentylbenzene (MPB)Dipentylbenzene (DPB)Delta (

)
Molecular Weight 148.25 g/mol 218.38 g/mol ~70 g/mol
Boiling Point (1 atm) 205°C~280–300°C (Isomer dependent)>75°C
Hydrophobicity (LogP) ~4.9~7.5Significant

Recommendation Logic:

  • Scenario A (MPB > 5%): Use Vacuum Distillation . The boiling point difference (>75°C) is massive. This is the most scalable and economical method.

  • Scenario B (MPB < 1% or High Purity Required): Use Reverse-Phase Chromatography (C18) . Distillation may struggle to remove the final trace ppm; the hydrophobicity difference makes C18 highly effective for "polishing."

Primary Protocol: Vacuum Distillation

Theory: Separation is driven by Raoult’s Law. Because the


 is large, a simple fractional distillation is theoretically sufficient. However, DPB boils near 300°C at atmospheric pressure, a temperature where alkylbenzenes undergo thermal cracking or oxidation. Vacuum is mandatory  to lower the boiling point to a safe window (<180°C).
Step-by-Step Workflow
  • Setup: Use a short-path distillation head or a Vigreux column (if high resolution is needed).

  • Vacuum: Apply high vacuum (< 5 mmHg).

    • Target: Reduce DPB boiling point to ~140–160°C.

  • Fractions:

    • Fraction 1 (Fore-run): Residual solvent/benzene.

    • Fraction 2 (Impurity): Mono-pentylbenzene. Will distill rapidly. Monitor head temperature.

    • Fraction 3 (Product): Dipentylbenzene.

Visualizing the Distillation Logic

DistillationLogic Start Crude Mixture (DPB + MPB) Vacuum Apply Vacuum (< 5 mmHg) Start->Vacuum Heat Ramp Heat Vacuum->Heat CheckTemp1 Head Temp Stable? (Low Range) Heat->CheckTemp1 CollectMPB Collect Fraction A (MPB Impurity) CheckTemp1->CollectMPB Yes (MPB Boils) CheckTemp2 Head Temp Spikes? CollectMPB->CheckTemp2 CheckTemp2->CollectMPB Temp Stable CollectDPB Collect Fraction B (DPB Product) CheckTemp2->CollectDPB Temp Rises to DPB BP

Figure 1: Distillation logic flow. The process relies on distinct temperature plateaus under reduced pressure.

Polishing Protocol: Reverse-Phase Chromatography

Theory: If distillation yields 98% purity and you require >99.5% (e.g., for pharmaceutical standards), use chromatography.

  • Why C18? Normal phase (Silica) separates based on polarity. Since both MPB and DPB are non-polar aromatic hydrocarbons, they will co-elute near the solvent front on Silica.

  • Mechanism: C18 (Octadecylsilane) separates based on hydrophobicity. DPB (two pentyl chains) interacts much more strongly with the C18 chains than MPB (one pentyl chain), resulting in significantly longer retention.

Method Parameters
ComponentRecommendationReasoning
Stationary Phase C18 (ODS) Essential for hydrophobic discrimination.
Mobile Phase A Acetonitrile (ACN)Water is too polar; these compounds are insoluble in pure water.
Mobile Phase B THF or IsopropanolIncreases solubility for the highly lipophilic DPB.
Mode Isocratic or Shallow GradientStart high organic (e.g., 90% ACN) to ensure elution.
Detection UV @ 254 nmBoth species have strong aromatic UV absorption.
Troubleshooting the Separation

Q: My compounds are stuck on the column.

  • Cause: DPB is extremely lipophilic (LogP ~7.5). It may irreversibly bind to C18 if the mobile phase is too weak (too much water).

  • Fix: Switch to Non-Aqueous Reverse Phase (NARP) . Use ACN (Weak solvent) and Methylene Chloride (Strong solvent) instead of Water/ACN.

Frequently Asked Questions (Troubleshooting)

Q1: The product turned yellow during distillation. Is it ruined?

Diagnosis: Thermal Oxidation. Explanation: Alkylbenzenes are susceptible to oxidation at the benzylic position (the carbon attached to the ring) at high temperatures, especially if air leaks into the vacuum system. Solution:

  • Ensure the system is air-tight.

  • Perform a quick filtration through a small plug of neutral alumina or silica. The yellow oxidation byproducts are usually more polar and will stick to the silica, eluting the clear DPB.

Q2: Can I use crystallization?

Diagnosis: Unlikely to succeed. Explanation: "Dipentylbenzene" is often a mixture of isomers (1,2-, 1,3-, and 1,4-). Isomeric mixtures depress melting points, often resulting in an oil that refuses to crystallize. Unless you have synthesized a pure regioisomer (e.g., pure 1,4-DPB), distillation is superior.

Q3: How do I confirm the MPB is gone?

Diagnosis: Analytical Validation. Method:

  • GC-MS: The gold standard. MPB (148 m/z) and DPB (218 m/z) have distinct molecular ions.

  • H-NMR: Look at the integration of the alkyl region vs. the aromatic region.

    • MPB: 5 alkyl protons per 1 aromatic ring proton (approx).

    • DPB: 10 alkyl protons per 1 aromatic ring proton (approx).

    • Technique: Integrate the benzylic protons (

      
      -CH2, ~2.6 ppm). Compare this integral to the aromatic protons (~7.0-7.2 ppm).
      

References

  • National Institute of Standards and Technology (NIST). Pentylbenzene - Thermochemical Data. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. Pentylbenzene Compound Summary. National Center for Biotechnology Information. [Link]

  • Phenomenex. Flash Chromatography: Principles & Applications. (General reference for Reverse Phase vs Normal Phase selection). [Link]

  • Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Minimizing polyalkylation side products in dipentylbenzene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dipentylbenzene Synthesis Optimization Topic: Minimizing Polyalkylation Side Products in Dipentylbenzene Synthesis Role: Senior Application Scientist

Introduction: The "Runaway" Reaction Challenge

Welcome to the technical support center. If you are synthesizing dipentylbenzene via Friedel-Crafts alkylation, you are likely battling the "activation trap." Unlike acylation, where the product is deactivated, alkylation places an electron-donating pentyl group on the benzene ring. This makes the product more nucleophilic than the starting material (


), leading to a runaway reaction that favors tri- and tetra-pentylbenzene over your desired di-substituted product.

This guide moves beyond basic textbook theory to provide industrial-grade strategies for controlling this selectivity, focusing on stoichiometry , shape-selective catalysis , and transalkylation .

Module 1: Strategic Reaction Design

Q1: I am using a 1:1 ratio of benzene to 1-chloropentane, but I’m getting mostly mono-pentylbenzene and unreacted benzene. How do I target the di-substituted product?

A1: You are operating under conditions favored for mono-alkylation. To target dipentylbenzene , you must shift the statistical probability.

  • The Stoichiometry Rule: For dialkylation, you generally need a molar ratio of 1:2.0 to 1:2.2 (Benzene : Pentyl Source).

  • The Trade-off: As you push for higher conversion to the di-product, the rate of tri-alkylation (

    
    ) accelerates. You cannot purely "stoichiometry your way out" of polyalkylation without accepting significant yield loss to heavy byproducts.
    
  • The Solution: Do not try to achieve 100% conversion in a single pass. Aim for a mixture of Mono/Di, and then use transalkylation (see Module 3) to recycle the heavies.

Q2: My GC-MS shows a complex mixture of isomers (n-pentyl, sec-pentyl). Is this "polyalkylation"?

A2: No, that is isomerization , a different side reaction.

  • Cause: Standard Lewis acids (AlCl

    
    , FeCl
    
    
    
    ) induce carbocation rearrangement.[1] A primary pentyl carbocation will almost instantly rearrange to a secondary (sec-pentyl) carbocation via a 1,2-hydride shift before attacking the ring.
  • Fix: If you strictly require 1,4-di(n-pentyl)benzene (linear chains), you cannot use direct Friedel-Crafts alkylation. You must use Friedel-Crafts Acylation (using valeryl chloride) followed by reduction (Wolff-Kishner or Clemmensen). Direct alkylation will always yield branched sec-pentyl isomers unless you use specialized shape-selective zeolites that suppress rearrangement (rare and difficult).

Module 2: Catalyst Selection & Shape Selectivity

Q3: I am using AlCl . Is there a better catalyst to stop the reaction at the di-substituted stage?

A3: Yes. AlCl


 is a "bulldozer"—it is highly active but lacks spatial control. For selective dialkylation, switch to Solid Acid Zeolites , specifically Zeolite Beta  or Mordenite .
Catalyst SystemSelectivity MechanismRisk of PolyalkylationRecommendation
AlCl

(Homogeneous)
Kinetic control only.High. Relies purely on statistics.Use only if Zeolites are unavailable. Requires strict temp control.
Zeolite Beta (Heterogeneous) Shape Selectivity. Pore structure restricts formation of bulky tri-alkylated products.Low. The pores physically exclude the transition state required for tri-substitution.Primary Recommendation. Favors para-selectivity.
ZSM-5 High shape selectivity but pores are often too small for two pentyl chains.Low, but conversion to di is slow.Not recommended for pentyl chains (too bulky).

Why Zeolite Beta? Its 12-membered ring channels allow the diffusion of mono- and di-pentylbenzene but impose significant steric penalties on the formation of 1,3,5-tripentylbenzene , effectively "capping" the reaction at the dialkyl stage.

Module 3: Transalkylation (The "Recycle" Loop)

Q4: I have a significant amount of tripentylbenzene waste. Can I recover it?

A4: Absolutely. This is the standard industrial solution. You can perform a Transalkylation reaction.[2][3][4]

  • Concept: React your "waste" polypentylbenzenes with fresh benzene. The catalyst will transfer alkyl groups to equilibrate the mixture toward the thermodynamically stable dialkyl species.

  • Reaction:

    
    
    
  • Protocol: Take your heavy fraction (tri-products), mix with benzene (molar ratio 1:1), and reflux with AlCl

    
     (or pass over Zeolite Beta at 200°C). This converts "waste" back into target product.
    

Visualizing the Reaction Logic

The following diagram illustrates the kinetic competition and the transalkylation "rescue" pathway.

ReactionPathways cluster_legend Key Dynamics Benzene Benzene Mono Mono-pentylbenzene (More Reactive) Benzene->Mono k1 (Slow) PentylSource Pentyl Halide/Alkene PentylSource->Mono Di Dipentylbenzene (Target) PentylSource->Di Tri Tripentylbenzene (Side Product) PentylSource->Tri Mono->Di k2 (Fast) Activation Effect Di->Tri k3 (Fastest) Over-Alkylation Tri->Di Transalkylation (+ Benzene) k1 < k2 < k3 Rate Acceleration: k1 < k2 < k3

Caption: Kinetic pathway showing the acceleration of reaction rates (


) due to ring activation. The dashed blue line represents the transalkylation strategy to recover yield from over-alkylated side products.

Experimental Protocol: Synthesis of p-Di(sec-pentyl)benzene

Method: Solid-Acid Catalyzed Alkylation (Zeolite Beta) Objective: Maximize para-dialkyl yield while suppressing tri-alkylation.

Reagents:

  • Benzene (Dry)

  • 1-Chloropentane (or 1-Pentene)

  • Catalyst: H-Beta Zeolite (Calcined, Si/Al ratio ~25)

Step-by-Step Procedure:

  • Catalyst Activation:

    • Calcine H-Beta Zeolite at 500°C for 4 hours prior to use to remove adsorbed water. (Water poisons acid sites).

  • Reaction Setup:

    • In a pressure reactor (autoclave) or high-temp reflux setup, load Benzene and Catalyst (10 wt% relative to reactant mass).

    • Heat mixture to 160°C (Liquid phase). Note: Higher temp favors thermodynamic equilibrium (transalkylation).

  • Addition (Critical Step):

    • Slowly feed 1-Chloropentane (or Pentene) to maintain a steady concentration.

    • Target Molar Ratio: 1:2 (Benzene:Pentyl).

    • Tip: If using AlCl

      
       instead of Zeolite, keep temp at 0-5°C to suppress rearrangement (though sec-pentyl is still likely) and add reagent dropwise over 2 hours.
      
  • Transalkylation Phase (Optional but Recommended):

    • Once addition is complete, continue stirring at 160°C for 2-4 hours. This allows the catalyst to "repair" polyalkylated species via transalkylation, converting Tri + Benzene

      
       Di.
      
  • Workup:

    • Filter off the Zeolite (can be regenerated).

    • Wash organic layer with NaHCO

      
       (if halide used) and Brine.
      
    • Dry over MgSO

      
      .
      
  • Purification:

    • Fractional Distillation:

      • Fraction 1: Unreacted Benzene (Recycle).

      • Fraction 2: Mono-pentylbenzene (Recycle to next batch).

      • Fraction 3: Dipentylbenzene (Target) .

      • Residue: Tripentylbenzene (Save for transalkylation).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High Tripentylbenzene content Excess alkylating agent or "Hot Spot" reaction.1. Reduce Pentyl:Benzene ratio.2. Increase stirring speed (mass transfer limitation).3. Perform post-reaction transalkylation.
Low Conversion (mostly Benzene) Catalyst poisoning (Water) or low temperature.1. Dry all reagents (AlCl

hydrolyzes instantly).2. Increase reaction temperature.3. Check catalyst activity.
Formation of tar/polymer Olefin polymerization (if using pentene).1. Decrease feed rate of pentene.2. Lower the acid strength (switch to Zeolite with higher Si/Al ratio).
Wrong Isomer (Ortho/Meta rich) Thermodynamic equilibrium not reached.1. Increase reaction time/temp to allow isomerization to the more stable para form.2. Use shape-selective Zeolite Beta.[5]

References

  • BenchChem. (2025). Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions. Retrieved from

  • LibreTexts. (2020).[6] 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction: Kinetics and Mechanisms. Retrieved from

  • ResearchGate. (2010). Alkylation of benzene with 1-alkenes over beta zeolite in liquid phase. Retrieved from

  • Google Patents. US20130096357A1: Heavy alkylbenzene transalkylation operating cost reduction. Retrieved from

Sources

Technical Support Center: Catalyst Deactivation in Dipentylbenzene Production

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Deactivation during Dipentylbenzene (DPB) Production Audience: Researchers, Process Engineers, and Drug Development Professionals Content Type: Technical Troubleshooting Guide & FAQs[1]

Introduction: The Stability Challenge in DPB Synthesis

Dipentylbenzene (DPB) is a critical intermediate in the synthesis of resorcinolic drugs, liquid crystals, and high-performance solvents. Its production—typically via the Friedel-Crafts alkylation of benzene with 1-pentene or 1-chloropentane, or through the transalkylation of pentylbenzene—relies heavily on the sustained activity of acid catalysts.

Whether you are using traditional Lewis acids (e.g.,


) or modern shape-selective zeolites (e.g., USY, Beta, ZSM-5), deactivation is the primary bottleneck. The attachment of two bulky pentyl groups makes this reaction particularly susceptible to steric-induced pore blockage  and oligomerization fouling  compared to simpler ethyl- or propyl-benzene production.

This guide provides a root-cause analysis and actionable recovery protocols for catalyst failure.

Module 1: Diagnosis & Identification

Identify the specific mode of failure before attempting remediation.

Q1: My conversion rate dropped by 15% within the first 10 hours. Is this coking or poisoning?

A: Rapid initial deactivation usually points to poisoning or pore mouth blockage , rather than deep internal coking.

  • Poisoning (Chemical): If your feed contains trace water (>10 ppm) or oxygenates (alcohols/aldehydes), these preferentially bind to strong Lewis acid sites. For

    
    , water creates a "sludge" phase immediately. For zeolites, polar impurities neutralize the Brønsted acid sites.
    
  • Pore Mouth Blockage (Physical): In DPB production, the second pentyl addition is sterically demanding. If you are using a medium-pore zeolite (like ZSM-5), the large DPB molecule may form at the pore mouth and fail to diffuse out, effectively corking the channel.

Diagnostic Test: Perform a Thermogravimetric Analysis (TGA) on the spent catalyst.

  • Low Temp Weight Loss (<250°C): Indicates volatile poisons or "soft coke" (oligomers).

  • High Temp Weight Loss (>450°C): Indicates "hard coke" (polyaromatics/graphitic). Rapid failure rarely generates hard coke instantly; if TGA shows low weight loss, suspect feed poisoning.

Q2: The reactor pressure drop ( ) is increasing, but selectivity to DPB is stable. What is happening?

A: This indicates external fouling or catalyst attrition , not necessarily active site deactivation.

  • Mechanism: Polymerization of the pentene feedstock (oligomerization) can occur on the external surface of the catalyst pellets, binding them together or filling the interstitial void space. This increases resistance to flow without necessarily blocking the internal active sites where the shape-selective alkylation occurs.

  • Action: Check the feed distributor for channeling. If using

    
    , this symptom confirms the formation of the viscous "red oil" (catalyst-complex sludge) which is physically plugging the bed.
    

Module 2: Operational Troubleshooting

Optimize process conditions to extend catalyst life.

Q3: How does the Benzene-to-Pentene (B/P) ratio affect deactivation?

A: The B/P ratio is the single most critical variable for stability.

  • Low Ratio (< 4:1): High local concentration of pentene promotes olefin-olefin polymerization (oligomerization). These long-chain polymers are precursors to coke.

  • High Ratio (> 8:1): Excess benzene "washes" the catalyst surface, solvating precursors before they can dehydrogenate into hard coke.

  • Recommendation: Maintain a molar B/P ratio of at least 8:1 to 10:1 . While this increases recycling costs, it exponentially increases catalyst cycle length.

Q4: I switched from to Zeolite Beta, and now I see "soft coke" deactivation. Why?

A: Zeolite Beta has a three-dimensional large-pore structure that is excellent for forming the bulky DPB molecule, but it also allows the formation of large poly-alkylated byproducts (tripentylbenzenes) that get trapped.

  • Causality: Unlike

    
    , which is a liquid-phase homogeneous system where products can leave easily, Zeolite Beta is a solid trap. The "soft coke" is likely trapped tripentylbenzene or pentyl-oligomers.
    
  • Fix: Increase the reaction temperature slightly (e.g., from 120°C to 150°C). This increases the diffusivity of the bulky products, allowing them to escape the pores before they degrade into coke. Note: Do not exceed 200°C to avoid cracking.

Quantitative Comparison of Catalyst Deactivation Modes
ParameterLewis Acid (

)
Zeolite (USY/Beta)Solid Phosphoric Acid (SPA)
Primary Deactivation Sludge formation (Red Oil)Pore Coking / Steric BlockageHydration State Loss
Tolerance to Water Zero (Hydrolysis)Low (reversible competitive adsorption)High (requires water injection)
Regeneration Impossible (Single-use/Disposal)Calcination / Solvent WashImpossible (structure collapse)
DPB Selectivity Low (Isomerization common)High (Shape selective)Medium
Typical Lifetime Continuous makeup required24 - 500 hours (Cycle dependent)3 - 6 months

Module 3: Regeneration & Recovery

Protocols to restore catalytic activity.[2][3][4]

Q5: Can I regenerate the catalyst without burning (calcination)?

A: Yes, for Soft Coke removal. If the deactivation is due to pore-trapped oligomers or heavy alkylates (common in DPB synthesis), an oxidative burn might be overkill and can damage the zeolite framework (dealumination).

  • Solvent Wash Protocol:

    • Stop feed flow.

    • Purge reactor with

      
      .
      
    • Wash with hot benzene or n-hexane at

      
       (liquid phase, pressurized) for 6–12 hours.
      
    • Why: Hot benzene acts as a solvent for the poly-alkylated species trapped in the pores. n-Hexane is often superior for dissolving paraffinic oligomers.

Q6: When is oxidative regeneration (calcination) mandatory?

A: When "Hard Coke" (graphitic carbon) is present. If solvent washing restores <50% activity, the deposits have dehydrogenated into graphite.

  • Protocol:

    • Ramp: Heat to 350°C under

      
      .
      
    • Burn: Switch to 2–5%

      
       in 
      
      
      
      . Slowly ramp to 500–550°C.
    • Hold: Maintain until

      
       evolution ceases.
      
    • Caution: Do not exceed 550°C for Zeolite Beta/USY to prevent hydrothermal structural collapse (steaming effect from combustion water).

Visualizing the Deactivation Mechanism

The following diagram illustrates the competing pathways between successful DPB production and the two primary deactivation modes: Pore Blockage (Steric) and Active Site Poisoning.

DeactivationMechanism Benzene Benzene + Pentene ActiveSite Acid Active Site (Zeolite/AlCl3) Benzene->ActiveSite Diffusion In Intermediate Mono-Pentylbenzene ActiveSite->Intermediate Alkylation 1 Product Dipentylbenzene (DPB) (Desired) ActiveSite->Product Alkylation 2 Oligomer Pentene Oligomers (Soft Coke) ActiveSite->Oligomer Low Benzene Ratio PolyAlkyl Tripentylbenzene (Steric Trap) ActiveSite->PolyAlkyl Over-Alkylation Intermediate->ActiveSite Re-adsorption Diffusion Out Diffusion Out Product->Diffusion Out HardCoke Graphitic Coke (Hard Coke) Oligomer->HardCoke Dehydrogenation (High T) PolyAlkyl->HardCoke Pore Blockage Poison Water/Oxygenates (Poisoning) Poison->ActiveSite Irreversible Binding

Caption: Mechanistic pathways showing how steric hindrance (Tripentylbenzene) and feed impurities (Poisoning) compete with DPB formation.

Experimental Protocols

Protocol A: Catalyst Acidity Characterization (TPD)

Use this to verify if active sites are poisoned or just blocked.

  • Sample Prep: Degas 0.1g spent catalyst at 300°C under He flow for 1 hour.

  • Adsorption: Saturate with

    
     at 100°C.
    
  • Desorption: Ramp temperature 10°C/min to 600°C while monitoring TCD signal.

  • Analysis:

    • Loss of High T peak (>350°C) = Poisoning of strong acid sites (likely basic nitrogen or permanent deactivation).

    • General intensity reduction across all peaks = Pore blockage (sites are there, but ammonia can't reach them).

Protocol B: Troubleshooting Workflow Decision Tree

TroubleshootingTree Start Issue: Loss of Activity CheckFeed Check Feed Purity (Water/Oxygenates?) Start->CheckFeed TGA Perform TGA Analysis CheckFeed->TGA No Poisoning Diagnosis: Poisoning Action: Dry Feed / Guard Bed CheckFeed->Poisoning Yes (>10ppm H2O) SoftCoke Diagnosis: Soft Coke Action: Solvent Wash (Hexane) TGA->SoftCoke Weight loss < 300°C HardCoke Diagnosis: Hard Coke Action: Oxidative Burn (550°C) TGA->HardCoke Weight loss > 450°C

Caption: Decision matrix for identifying the correct remediation strategy based on feed analysis and thermal characterization.

References

  • Perego, C., & Ingallina, P. (2002). Recent advances in the industrial alkylation of aromatics: New catalysts and new processes. Catalysis Today.

  • Ce jka, J., et al. (2018). Zeolites in Catalysis: Properties and Applications. Royal Society of Chemistry.

  • Guisnet, M., et al. (2009). Deactivation and regeneration of solid acid catalysts. Advances in Catalysis.

  • Liang, W., et al. (2024). Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production. RSC Advances.

  • UOP/Cepsa. (2022). Detal Process for Linear Alkylbenzene Production.

Sources

Purification of dipentylbenzene by fractional distillation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Dipentylbenzene by Fractional Distillation

Introduction: The Scope of Purification

Welcome to the technical support center for high-boiling aromatic purification. You are likely working with dipentylbenzene (C₁₆H₂₆) , a dialkylbenzene synthesized via Friedel-Crafts alkylation or similar pathways.

Before proceeding, we must distinguish between two distinct purification goals:

  • Chemical Purity: Removing mono-pentylbenzene, tri-pentylbenzene, and polymerization byproducts. (Highly Feasible via Distillation)

  • Isomeric Purity: Separating 1,2-, 1,3-, and 1,4-dipentylbenzene isomers. (Extremely Difficult via Distillation)

Isomers of dialkylbenzenes typically exhibit boiling point differentials of <2°C. Standard fractional distillation is often insufficient for isomer resolution without high-efficiency columns (e.g., spinning band, >50 theoretical plates). This guide focuses on achieving high chemical purity while managing the thermal risks associated with high-boiling aromatics.

Part 1: Core Protocol & Setup Guidelines

Q: What are the critical vacuum and temperature parameters for dipentylbenzene?

A: Dipentylbenzene has a high atmospheric boiling point, estimated between 280°C and 300°C (based on homologous series data for diethylbenzene at ~184°C). Distilling at atmospheric pressure will lead to significant thermal degradation and "gumming" (polymerization).

  • Target Pressure: < 5 mmHg (Torr). Ideally < 1 mmHg.[1]

  • Target Pot Temperature: Maintain below 180°C to prevent darkening and tar formation.

  • Head Temperature: At 1 mmHg, dipentylbenzene fractions typically distill between 125°C and 145°C .

Recommendation: Use a high-vacuum oil pump with a cold trap (dry ice/acetone) to protect the pump from organic vapors. Do not rely on a water aspirator.

Q: Which column type should I use?

A: The choice depends on your impurity profile.

Column TypeEfficiency (Theoretical Plates)ApplicationRecommendation
Vigreux 2–5Rough separation of mono- from di-pentylbenzene.Baseline Choice
Packed (Glass/Steel Helices) 10–20Removal of close-boiling impurities (e.g., isomers of pentyl chains).Recommended for High Purity
Spinning Band 50+Attempting to enrich specific isomers.Specialized Use Only

Part 2: Troubleshooting & Optimization (Q&A)

Issue 1: Vacuum Instability & High Boiling Points

User Question: "My vacuum gauge reads 0.5 mmHg, but the liquid won't boil until the pot hits 220°C. Is my product degrading?"

Scientist Response: This indicates a pressure drop (ΔP) discrepancy or a "virtual leak."

  • The Physics: The pressure in the pot is always higher than the pressure at the pump/gauge due to the resistance of the column packing. If you have a packed column, the pot might be at 10 mmHg while the gauge reads 0.5 mmHg.

  • The Risk: A 220°C pot temperature promotes thermal cracking and oxidation (darkening of the oil).

  • Corrective Action:

    • Insulate the Column: Use silvered vacuum jackets or glass wool. Poor insulation causes vapor to condense before reaching the head, forcing you to overheat the pot to drive vapor up.

    • Check for Leaks: Isolate the system and perform a "leak-up" test. Pressure should not rise >10 mTorr/min.

    • Widen the Path: If using a packed column, ensure the packing isn't too dense. Switch to a Vigreux column if the ΔP is too high.

Issue 2: Poor Separation (Co-distillation)

User Question: "GC analysis shows my 'purified' dipentylbenzene still contains 15% mono-pentylbenzene. I'm discarding too much 'mixed' fraction."

Scientist Response: This is a classic Reflux Ratio issue.

  • The Cause: You are likely collecting distillate too fast. When the "take-off" rate is high, the reflux ratio (L/D) drops, reducing the column's fractionation power.

  • The Fix:

    • Increase Reflux: Set a reflux ratio of at least 10:1 (10 drops returned to the pot for every 1 drop collected).

    • Equilibration: Before collecting any fraction, run the column at "total reflux" (no take-off) for 30–60 minutes. This allows the temperature gradient to stabilize, stacking the components by volatility.

    • Chaser Solvent: If the pot volume gets low, add a high-boiling inert "chaser" (e.g., mineral oil) to help drive the remaining dipentylbenzene over without overheating the dry flask.

Issue 3: Product Discoloration (Yellowing)

User Question: "My distillate starts clear but turns yellow/amber after a few hours or upon standing."

Scientist Response: This suggests oxidation or trace polymerization .

  • The Mechanism: Hot alkylbenzenes are susceptible to benzylic oxidation if any air leaks into the system.

  • The Fix:

    • Nitrogen Bleed: Instead of a simple air bleed for boiling regulation, use a capillary bleed with dry nitrogen or argon.

    • Inhibitors: Add trace amounts (100–500 ppm) of a radical inhibitor like 4-tert-butylcatechol (TBC) or BHT to the collection flask (and receiving vessels) to prevent polymerization during storage.

    • Cold Storage: Store the purified fraction under inert gas in the dark.

Part 3: Experimental Logic & Workflow

The following diagram illustrates the decision logic for purifying dipentylbenzene, specifically addressing the "Isomer vs. Impurity" decision point.

Dipentylbenzene_Purification Start Crude Dipentylbenzene Mixture (Contains Mono/Tri-pentyl, Isomers) Analysis Initial Analysis (GC-MS) Identify Impurity Profile Start->Analysis Goal_Check Goal: Remove Mono/Tri Impurities OR Separate Isomers? Analysis->Goal_Check Standard_Dist Setup: High Vacuum (<5 mmHg) Column: Vigreux or Packed Goal_Check->Standard_Dist Remove Impurities Isomer_Warn Warning: BP Δ < 2°C Standard Distillation Insufficient Goal_Check->Isomer_Warn Separate Isomers Reflux_Set Set Reflux Ratio 5:1 to 10:1 Remove Fore-run (Mono-pentyl) Standard_Dist->Reflux_Set Main_Frac Collect Main Fraction (Dipentylbenzene Mix) Reflux_Set->Main_Frac QC_Check QC: Purity > 98%? Main_Frac->QC_Check High_Eff Req: Spinning Band Column (>50 Theoretical Plates) Isomer_Warn->High_Eff Alt_Method Consider Alternative: Prep HPLC or Crystallization Isomer_Warn->Alt_Method Success Process Complete Store under N2 QC_Check->Success Yes Trouble Troubleshoot: 1. Check Vacuum Leaks 2. Increase Reflux Ratio QC_Check->Trouble No Trouble->Reflux_Set Retry

Caption: Logical workflow for the purification of dipentylbenzene, distinguishing between standard chemical purification and the high-difficulty task of isomer separation.

Part 4: Reference Data

Table 1: Estimated Boiling Points & Vacuum Corrections

Note: Values are approximations for the dipentylbenzene mixture. Isomers will vary slightly.

Pressure (mmHg / Torr)Estimated Boiling Point (°C)Notes
760 (Atm) ~280–300°CDANGER: High risk of degradation/polymerization.
20 ~170–180°CAcceptable, but requires silicone oil bath >200°C.
5 ~140–150°CRecommended. Good balance of rate vs. temp.
1 ~115–125°CIdeal for high purity; requires tight vacuum seal.
0.1 ~80–90°CRisk of "bumping" if not stirred vigorously.
Table 2: Common Impurities & Separation Strategy
ImpurityRelative VolatilitySeparation Strategy
Mono-pentylbenzene High (More Volatile)Easily removed as "fore-run" (lower BP).
Dipentylbenzene Isomers Very Low (~1.0)Co-distill together. Separation requires spinning band or non-distillation methods.
Tripentylbenzene High (Less Volatile)Remains in pot residue. Do not distill to dryness.
Polymers/Tars N/A (Non-volatile)Remains in pot.

References

  • Vacuum Distillation of High-Boiling Arom

    • Source: NIST Chemistry WebBook & Standard Lab Practice.
    • Context: General boiling point trends for alkylbenzenes (e.g., diethylbenzene BP ~184°C)
    • URL: (Used as homologous series reference).

  • Isomer Separ

    • Source: U.S.
    • Context: Demonstrates that even for lighter diethylbenzenes, distillation is often insufficient for isomer separation, requiring adsorption or c
    • URL:

  • Troubleshooting Vacuum Systems

    • Source: Beaker & Wrench / Standard Vacuum Protocols.
    • Context: Procedures for leak testing and managing pressure drops in distillation systems.[2][3]

    • URL:

  • Thermal Stability of Alkylbenzenes

    • Source: Longdom Publishing / Organic Chemistry Insights.
    • Context: Discusses the susceptibility of alkylbenzenes to thermal degradation and the importance of substituent positioning.
    • URL:

Sources

Technical Support Center: Troubleshooting Dipentylbenzene Clarity Issues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dipentylbenzene Handling and Analysis. Dipentylbenzene (C16H26, Molecular Weight: 218.38 g/mol )[1] is a highly hydrophobic dialkylbenzene utilized in advanced materials synthesis, mesogenic compound research, and as a specialized non-polar solvent.

A frequent challenge encountered by researchers is a "cloudy," hazy, or turbid appearance in liquid samples. In analytical and synthetic chemistry, optical clarity is a primary indicator of phase homogeneity and purity. This guide provides a mechanistic, self-validating approach to diagnosing and resolving cloudiness in your dipentylbenzene samples.

Part 1: Diagnostic Workflow

Before altering your sample, follow this logical diagnostic pathway to isolate the root cause of the turbidity.

G A Cloudy Dipentylbenzene B Warm sample to 40°C A->B C Does it clear up? B->C D Thermal Precipitation (Waxes/Isomers) C->D Yes E Test Moisture (Karl Fischer) C->E No F Water > 50 ppm? E->F G Moisture Emulsion F->G Yes H Chemical Impurity (Catalyst/Polymer) F->H No

Diagnostic workflow for identifying the root cause of cloudiness in dipentylbenzene.

Part 2: Troubleshooting FAQs

Q1: Why does my newly synthesized dipentylbenzene sample look cloudy at room temperature? A: Cloudiness (turbidity) in non-polar liquid hydrocarbons is predominantly caused by the suspension of immiscible phases that scatter light. The most frequent culprit is moisture contamination . Because dipentylbenzene is highly hydrophobic, water solubility is exceptionally low. When water concentration exceeds the saturation limit, it forms a microemulsion. The refractive index (RI) of water (~1.33) differs significantly from that of dipentylbenzene (~1.48). As noted in industrial fluid diagnostics, the2[2].

Q2: How can I differentiate between moisture contamination and residual synthetic impurities? A: Causality must be established through physical and chemical testing. If the cloudiness is due to moisture, adding a small amount of an anhydrous desiccant (e.g., magnesium sulfate) will rapidly clarify the solution as the water is absorbed into the solid hydrate lattice. If the sample remains cloudy, the issue is likely chemical. For instance, dipentylbenzene synthesized via Friedel-Crafts alkylation may retain trace Lewis acid catalysts (like AlCl₃) or polyalkylated polymeric byproducts. These form insoluble colloidal suspensions rather than liquid emulsions.

Q3: My sample is clear at room temperature but becomes cloudy when stored in the refrigerator (4°C). Is it degrading? A: No, this is a physical phase change, not chemical degradation. This phenomenon is known as reaching the "cloud point." At lower temperatures, the thermodynamic solubility of trace higher-molecular-weight impurities (such as tripentylbenzene or linear alkane waxes from the starting materials) decreases. 2[2]. As these impurities precipitate out of the bulk liquid, they form microcrystals that scatter light. Warming the sample back to room temperature will redissolve these waxes, restoring clarity.

Q4: Does the pressure of my reaction vessel affect water solubility in alkylbenzenes? A: Yes, thermodynamic volume changes play a role. Research indicates that3[3]. Variations in pressure and temperature during synthesis or extraction can alter the saturation point, causing water that was soluble under reaction conditions to suddenly crash out as a cloudy emulsion upon returning to ambient pressure and temperature.

Part 3: Quantitative Diagnostic Indicators

Use the following table to benchmark your observations against known physical parameters to rapidly identify the source of the cloudiness.

Root CauseDiagnostic IndicatorRefractive Index (RI) MismatchTypical Particle SizeResolution Method
Moisture Contamination Clears with MgSO₄; KF Titration > 50 ppmHigh (Water: 1.33 vs DPB: ~1.48)0.1 - 5 µmMolecular sieves (4Å), vacuum distillation
Catalyst Residue (e.g., AlCl₃) Acidic pH in aqueous wash; Ash > 0.1%Moderate (Solid inorganic particulates)1 - 10 µmFiltration through Celite, alkaline wash
Thermal Precipitation Clears upon warming to > 30°CLow (Isomeric/Aliphatic waxes)> 5 µmFractional distillation, winterization

Part 4: Experimental Protocols

The following self-validating protocols are designed to resolve the most common causes of sample turbidity while preserving the integrity of the dipentylbenzene.

Protocol A: Self-Validating Moisture Remediation (Molecular Sieve Method)

Objective: Remove trace water microemulsions from dipentylbenzene while validating the endpoint. Causality: 4Å molecular sieves possess a uniform pore size of 4 angstroms. The kinetic diameter of water (2.65 Å) allows it to enter and be trapped within the aluminosilicate lattice, whereas the bulky dipentylbenzene molecule is sterically excluded.

  • Baseline Quantification: Extract a 1 mL aliquot of the cloudy dipentylbenzene and perform a Karl Fischer (KF) coulometric titration to quantify initial water content. (Visible cloudiness typically requires >100 ppm moisture).

  • Sieve Activation: Activate 4Å molecular sieves by heating at 250°C under a high vacuum for 12 hours to remove adsorbed atmospheric moisture.

  • Desiccation: Add 10% w/v activated sieves to the cloudy dipentylbenzene in a sealed, argon-flushed flask.

  • Agitation: Stir gently for 24 hours at ambient temperature. (Crucial: Vigorous stirring can cause mechanical attrition of the sieves, introducing fine particulate dust that mimics the original cloudiness).

  • Validation: Filter the solution through a 0.22 µm PTFE syringe filter. The liquid should now be optically clear. Re-run the KF titration to confirm moisture has dropped below 50 ppm.

Protocol B: Catalyst Residue Elimination (Alkaline Wash & Filtration)

Objective: Remove colloidal Lewis acid residues (e.g., AlCl₃) left over from Friedel-Crafts synthesis. Causality: Unquenched aluminum chloride forms insoluble aluminum hydroxide/oxide colloids in the presence of ambient moisture. Washing with a mild base converts these into distinct, filterable aqueous phases.

  • Quenching: Dilute the cloudy dipentylbenzene with an equal volume of a non-polar co-solvent (e.g., hexane) to reduce the fluid's viscosity and improve phase separation dynamics.

  • Alkaline Wash: Transfer the mixture to a separatory funnel and wash with an equal volume of 5% aqueous NaHCO₃. Vent the funnel frequently to release generated CO₂ gas.

  • Phase Separation: Allow 30 minutes for complete phase separation. Discard the lower aqueous layer.

  • Drying: Add anhydrous MgSO₄ to the organic layer until the powder is free-flowing (indicating all residual wash water is absorbed).

  • Filtration & Concentration: Filter the suspension through a tightly packed pad of Celite to trap fine inorganic particulates. Remove the hexane co-solvent via rotary evaporation under reduced pressure, yielding clear, purified dipentylbenzene.

References

  • Source: nih.
  • Source: researchgate.
  • Source: machinerylubrication.

Sources

Optimizing Lewis acid catalyst ratio for dialkylbenzene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Lewis Acid Catalyst Ratio for Dialkylbenzene Synthesis

Current Status: Online 🟢 Operator: Senior Application Scientist (Reaction Engineering Division) Ticket ID: #LA-OPT-8842

Welcome & Core Directive

Welcome to the Reaction Optimization Hub. You are likely here because your Friedel-Crafts alkylation is yielding an unmanageable mixture of polyalkylated byproducts, or your conversion rates have plateaued unexpectedly.

In dialkylbenzene synthesis, the Lewis Acid (LA) catalyst ratio is not just a number—it is the throttle for reaction kinetics and the steering wheel for selectivity. Unlike standard stoichiometric reagents, the optimal LA ratio depends entirely on your specific pathway: Direct Alkylation vs. Acylation-Reduction .

This guide bypasses textbook generalities to address the specific "why" and "how" of catalyst stoichiometry in high-value synthesis.

Module A: Catalyst Stoichiometry & Kinetics

Q: "I am synthesizing a dialkylbenzene using AlCl₃ and an alkyl halide. Do I really need a 1:1 catalyst ratio?"

A: No. For direct alkylation, a 1:1 ratio is often detrimental. In Friedel-Crafts Alkylation , the Lewis acid (e.g.,


, 

) is truly catalytic. The mechanism involves the generation of a carbocation which attacks the ring; the proton release regenerates the catalyst.[1][2]
  • Recommended Ratio: 0.1 – 0.5 equivalents relative to the alkylating agent [1].

  • The Exception (Acylation): If you are using the Acylation-Reduction route (to avoid rearrangement), you must use

    
     equivalents. The resulting ketone product acts as a Lewis base, complexing with the aluminum and "poisoning" it, requiring stoichiometric quantities to sustain the reaction [2].[3]
    
Q: "My reaction stalls at 60% conversion despite having unreacted starting material. Why?"

A: You are likely experiencing "Red Oil" formation or moisture deactivation.

  • Moisture:

    
     is aggressively hygroscopic. Even ppm-levels of water in your solvent convert active catalyst into inactive 
    
    
    
    and
    
    
    .
  • Red Oil: In dialkylbenzene synthesis, the catalyst can form a dense, lower liquid phase (sigma-complex) with the polyalkylated products. This "Red Oil" sequesters the catalyst from the main organic phase, effectively halting the reaction [3].

    • Fix: Increase agitation speed (RPM) to maximize interfacial surface area or switch to a solid-supported catalyst (e.g., Zeolites) to prevent liquid-phase sequestration [4].

Module B: Selectivity Control (The "Poly" Problem)

Q: "I want a dialkyl product, but I keep getting tri- and tetra-alkylated species. How do I stop it?"

A: You are fighting the "Activation Penalty." Alkyl groups are electron-donating.[4] Therefore, your product (dialkylbenzene) is more nucleophilic than your starting material (monoalkylbenzene). The catalyst naturally prefers to attack the product.

The Solution Matrix:

VariableAdjustment for Dialkyl SpecificityMechanism
Substrate Ratio Start with Mono-alkylbenzene If starting from benzene, achieving high di- selectivity in one pot is statistically difficult. Isolate the mono-species first, then alkylate again.
Catalyst Choice Switch to Zeolites (ZSM-5) Zeolites have defined pore sizes (shape selectivity).[5] They physically prevent the formation of bulky tri-alkylated products [4].
Temperature Lower is Better (< 0°C) Low temp favors Kinetic Control , reducing the rate of polyalkylation relative to the initial attack [5].
Q: "I need the para-isomer, but I'm getting a mix of meta. Can the catalyst ratio fix this?"

A: The ratio won't fix this, but Thermodynamics will.

  • Kinetic Product: Ortho/Para (driven by electronics/sterics).

  • Thermodynamic Product: Meta (driven by stability).

  • The Fix: If you use strong Lewis Acids (

    
    ) at high temperatures or for long reaction times, the reaction becomes reversible (isomerization). The mixture will drift toward the thermodynamically stable meta-isomer [5].
    
  • Protocol: To lock in para, use milder catalysts (

    
    , 
    
    
    
    ) at lower temperatures and quench immediately upon consumption of starting material.

Visualization: Optimization Logic

The following diagram illustrates the decision process for selecting catalyst ratios and types based on your target and constraints.

OptimizationLogic Start Start: Dialkylbenzene Synthesis Route Select Route Start->Route Alkylation Direct Alkylation (R-X + AlCl3) Route->Alkylation Branched/Tertiary Alkyl Acylation Acylation-Reduction (R-COCl + AlCl3) Route->Acylation Linear Alkyl Required CatRatio Catalyst Ratio: 0.05 - 0.2 Equiv Alkylation->CatRatio StoichRatio Catalyst Ratio: > 1.1 Equiv Acylation->StoichRatio Issue Primary Issue? CatRatio->Issue Poly Polyalkylation Issue->Poly Rearrange C+ Rearrangement Issue->Rearrange Sol_Poly Use Zeolites (Shape Selective) or High Dilution Poly->Sol_Poly Sol_Rearrange Switch to Acylation Route Rearrange->Sol_Rearrange Final Target: Linear Dialkylbenzene Sol_Poly->Final Reduction Step 2: Reduction (Wolff-Kishner/Clemmensen) StoichRatio->Reduction Reduction->Final

Figure 1: Decision tree for optimizing catalyst stoichiometry and route selection based on product requirements.

Standard Operating Procedure (SOP): tert-Butylbenzene Synthesis

Objective: Synthesis of 1,4-di-tert-butylbenzene (Kinetic Control). Catalyst:


 (Anhydrous).

Step-by-Step Protocol:

  • System Prep: Flame-dry a 3-neck round bottom flask. Flush with

    
    . Moisture is the primary cause of catalyst ratio miscalculation [6].
    
  • Charging: Add Benzene (excess, solvent/reactant) and

    
      (0.1 equiv  relative to alkyl halide).
    
    • Note: Do not add the alkyl halide yet. Suspend the catalyst in the arene first.

  • Temperature Control: Cool the suspension to 0°C – 5°C .

    • Why? Low temp prevents the 1,2-migration of the alkyl group (isomerization) and slows down the second alkylation step.

  • Addition: Add tert-butyl chloride (2.0 equiv for dialkyl target) dropwise over 60 minutes.

    • Observation: Evolution of

      
       gas indicates initiation.
      
  • Monitoring: Track via GC-MS. Look for the disappearance of mono-tert-butylbenzene.

    • Troubleshooting: If "Red Oil" forms at the bottom, increase stirring to >800 RPM.

  • Quench: Pour mixture onto crushed ice/HCl.

    • Warning: Exothermic. The HCl solubilizes aluminum salts, breaking the catalyst-product complex.

Module C: Advanced Troubleshooting (Deactivation)

Q: "How do I regenerate the catalyst?"

A: For


, you generally don't. It is hydrolyzed during workup.[6]
However, if you use Zeolites  or Solid-Supported Catalysts :
  • Calcination: Heat at 500-550°C in air to burn off organic coke [6].

  • Solvent Wash: For lower-level fouling, wash with hot benzene or hexane to remove pore-clogging oligomers.

References

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction Mechanism & Kinetics. [Link]

  • Chemistry LibreTexts. Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Royal Society of Chemistry (RSC). Shape selectivity of zeolite for hydroisomerization. [Link]

  • Dalal Institute. Kinetic and Thermodynamic Control in Chemical Reactions. [Link]

  • Byju's. Friedel-Crafts Acylation and Alkylation Reaction Mechanism. [Link]

Sources

Technical Guide: Deep Desulfurization of Industrial Dipentylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TG-DPB-004 | Version: 2.1 | Last Updated: 2026-03-05 Department: Advanced Materials Purification & Application Support

Executive Summary & Application Context

Dipentylbenzene (DPB) is a critical high-boiling aromatic solvent and intermediate used in advanced synthesis and heat transfer applications. While industrial-grade DPB typically achieves >95% purity, it often contains trace sulfur contaminants (10–500 ppm) derived from the alkylation feedstocks (e.g., benzene and pentene oligomers).

For pharmaceutical and catalytic research, sulfur levels must be reduced to <1 ppm (ppb range) . Sulfur species, particularly benzothiophenes (BT) and dibenzothiophenes (DBT) , are potent catalyst poisons that irreversibly bind to active sites on transition metals (Pd, Pt, Ni), halting hydrogenation and coupling reactions.

This guide provides a validated, multi-tier approach to purifying industrial DPB, moving beyond simple distillation which is often ineffective due to the boiling point overlap between DPB isomers (~300–320°C) and refractory sulfur compounds like DBT (332°C).

Diagnostic Module: Is Sulfur Your Problem?

Before initiating purification, confirm that sulfur is the root cause of your experimental failure.

Troubleshooting Decision Matrix

Use this logic flow to diagnose the issue and select the correct purification method.

Troubleshooting Start Symptom: Reaction Failure Check1 Is the catalyst Pd, Pt, Rh, or Ni? Start->Check1 Check2 Does the DPB have a yellow tint or 'burnt' odor? Check1->Check2 Yes Other Check Moisture/Oxygen Check1->Other No (Check other poisons) Test Perform GC-SCD Analysis Check2->Test Yes (Likely Sulfur) Check2->Test No (Verify anyway) ResultHigh Sulfur > 50 ppm (High Contamination) Test->ResultHigh ResultLow Sulfur 1-50 ppm (Trace Contamination) Test->ResultLow ActionODS Method A: Oxidative Desulfurization (ODS) ResultHigh->ActionODS Refractory Species (DBT) ActionAds Method B: Adsorptive Polishing (Ag-Zeolite/Carbon) ResultLow->ActionAds Polishing

Figure 1: Diagnostic workflow for identifying sulfur contamination and selecting the appropriate purification strategy.

Quantitative Detection: The Gold Standard

Do not rely on GC-FID alone; sulfur compounds often co-elute with the hydrocarbon matrix.

  • Method: Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) per ASTM D5623 .

  • Target Analytes:

    • Benzothiophene (BT): BP 221°C (Lighter than DPB).

    • Dibenzothiophene (DBT): BP 332°C (Overlaps with DPB).

    • 4,6-Dimethyldibenzothiophene: Sterically hindered, hardest to remove.

Protocol A: Adsorptive Polishing (Trace Removal)

Best for: DPB with <50 ppm sulfur or as a final step after ODS. Mechanism: Selective adsorption via


-complexation (Ag-Zeolites) or van der Waals forces (Activated Carbon).
Materials Required[1][2][3][4][5]
  • Adsorbent:

    • Option 1 (Best for Thiophenes): Ag(I)-exchanged Y Zeolite (Ag-Y).

    • Option 2 (General): Activated Carbon (Coconut shell based, high microporosity).

  • Equipment: Glass chromatography column (e.g., 25mm ID x 300mm L), PTFE stopcock.

Step-by-Step Procedure
  • Activation (Critical):

    • Heat the adsorbent in a vacuum oven to remove moisture which competes for active sites.

    • Zeolites: 350°C for 4 hours.

    • Activated Carbon: 150°C for 4 hours.

  • Column Packing:

    • Pack the column dry to avoid solvent heat effects, or slurry pack with sulfur-free pentane if available.

    • Ratio: Use 10g of adsorbent per 100g of DPB.

  • Loading & Elution:

    • Load the DPB onto the column head.

    • Elute slowly under gravity or low N2 pressure (flow rate: ~1-2 bed volumes per hour).

    • Note: Fast flow prevents adequate mass transfer into the micropores.

  • Fraction Collection:

    • Discard the first 5% of the eluent (wetting volume).

    • Collect the main fraction. Monitor breakthrough if processing large batches.

Data: Adsorbent Selectivity
AdsorbentCapacity (mg S/g)SelectivityNotes
Ag-Y Zeolite 25-35High (Specific to Thiophenes)Forms

-complexes with aromatic sulfur rings. Best for deep polishing.
Activated Carbon 10-15ModerateGood for bulk removal but competes with DPB aromatics.
Silica Gel < 2LowIneffective for sulfur; removes polar gums only.

Protocol B: Oxidative Desulfurization (ODS) (Bulk Removal)

Best for: High contamination (>50 ppm) or recalcitrant species (DBT) that co-distill with DPB. Mechanism: Oxidation of non-polar thiophenes to highly polar sulfones, which are then easily extracted.

The ODS Workflow

ODS_Workflow Input Impure DPB (Contains DBT) Oxidation Oxidation Step H2O2 + Formic Acid 60°C, 2 hrs Input->Oxidation Add Oxidant Separation Phase Separation Remove Acid Layer Oxidation->Separation Sulfones Formed Extraction Solvent Extraction Wash with Methanol (Removes Sulfones) Separation->Extraction Oil Phase Polishing Final Polish Silica/Alumina Extraction->Polishing Depleted Oil Output Pure DPB (< 1 ppm S) Polishing->Output

Figure 2: Chemical pathway for converting non-polar sulfur to polar sulfones for extraction.

Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask, mix DPB with Formic Acid (88%) and Hydrogen Peroxide (30%).

    • Molar Ratio: S : Acid : H2O2 = 1 : 20 : 10 (Excess oxidant is required).

    • Note: If sulfur content is unknown, assume 500 ppm for calculation.

  • Oxidation:

    • Heat to 60°C with vigorous stirring (1000 RPM) for 2 hours.

    • Chemistry: The acid and peroxide form performic acid in situ, which oxidizes DBT to DBT-sulfone.

  • Phase Separation:

    • Cool to room temperature. Transfer to a separatory funnel.

    • Discard the bottom aqueous phase (acid/peroxide waste).

  • Extraction of Sulfones:

    • Wash the DPB layer 3 times with Methanol or Acetonitrile (1:1 volume ratio).

    • Why: DPB is non-polar; Sulfones are polar. They partition into the methanol.

  • Final Cleanup:

    • Wash the DPB with distilled water to remove residual methanol.

    • Dry over anhydrous MgSO4.

    • Pass through a short plug of Silica Gel to catch any remaining sulfones.

FAQs & Troubleshooting

Q: Why can't I just distill the DPB? A: Distillation fails because of the "Azeotrope Trap." Dibenzothiophene boils at 332°C, while Dipentylbenzene isomers boil in the 300–320°C range. They often distill together. Furthermore, heating sulfur compounds can cause them to polymerize or crack, creating new contaminants.

Q: My catalyst is still dying after Activated Carbon treatment. A: You likely have Steric Hindrance . Bulky sulfur species like 4,6-dimethyldibenzothiophene cannot enter the micropores of standard carbon.

  • Fix: Switch to Protocol B (ODS) to chemically alter the sulfur, or use Ag-Y Zeolite which relies on electronic interaction rather than just pore filling.

Q: How do I store the purified DPB? A: Sulfur-free aromatics are prone to peroxide formation over time.

  • Store in amber glass.

  • Overlay with dry Nitrogen or Argon.

  • Add a stabilizer (e.g., BHT) only if it does not interfere with your downstream application.

References

  • ASTM International. "ASTM D5623-19: Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection." ASTM Standards. Link

  • Song, C., & Ma, X. (2003). "New design approaches to ultra-clean diesel fuels by deep desulfurization: A review." Applied Catalysis B: Environmental, 41(1-2), 207-238. Link

  • Yang, R. T., et al. (2003). "Desulfurization of Transportation Fuels with Zeolites Under Ambient Conditions." Science, 301(5629), 79-81. Link

  • Campos-Martin, J. M., et al. (2010). "Oxidative desulfurization of transport fuels: Current trends and future perspectives." Green Chemistry, 12, 1953-1969. Link

Technical Support Center: Temperature Control in Selective Dipentylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, chemical engineers, and drug development professionals optimizing the alkylation of benzene to dipentylbenzene (DPB). Achieving high selectivity for specific DPB isomers (such as p-dipentylbenzene) requires precise thermodynamic and kinetic control. This resource provides mechanistic FAQs, troubleshooting workflows, and self-validating protocols to ensure reproducible, high-yield synthesis.

Part 1: Mechanistic FAQs – The "Why" Behind Temperature Control

Q1: Why does increasing the reaction temperature shift my dipentylbenzene isomer ratio from para to meta? A: This is a classic example of kinetic versus thermodynamic control. During the Friedel-Crafts alkylation of pentylbenzene, the bulky pentyl group sterically hinders the ortho position, making the para position the most accessible for the initial electrophilic attack. At lower temperatures (<100°C), the reaction is essentially irreversible, trapping the kinetic p-dipentylbenzene product. However, at elevated temperatures (>150°C), the system enters thermodynamic control. The bulky pentyl groups experience significant steric strain in the para and ortho configurations. The acid catalyst facilitates reversible transalkylation and dealkylation-realkylation, allowing the system to equilibrate to the sterically relaxed, thermodynamically stable m-dipentylbenzene[1].

Q2: How do I minimize pentyl chain isomerization during high-temperature runs? A: When using 1-pentene or 1-chloropentane as the alkylating agent, the intermediate primary carbocation rapidly undergoes a hydride shift to form a more stable secondary carbocation (2-pentyl cation). At higher temperatures, subsequent hydride shifts generate the 3-pentyl cation, leading to a complex mixture of 2-phenylpentane and 3-phenylpentane derivatives rather than linear attachments[2]. To prevent this, you must suppress the activation energy available for sequential hydride shifts by strictly maintaining the reactor temperature below 80°C. Alternatively, employ a shape-selective zeolite catalyst (e.g., H-ZSM-5); the confined pore structure physically restricts the transition state required for extensive internal hydride shifting.

Q3: What causes the sudden spike in heavy polyalkylates when the temperature exceeds 200°C? A: While higher temperatures increase the initial conversion rate, they also exponentially increase the rate of successive polyalkylation reactions. As the temperature rises, the relative rate difference between mono-alkylation and di/tri-alkylation narrows. In flow reactors, pushing temperatures past 200°C typically results in a rapid drop in dialkylbenzene selectivity due to the runaway formation of tripentylbenzene and heavy hydrocarbon oligomers[3]. Furthermore, solid acid catalysts like solid phosphoric acid (SPA) can trigger olefin oligomerization at these extremes[4].

Part 2: Reaction Pathway Visualization

The following diagram illustrates how temperature dictates the dominant reaction pathway in DPB synthesis.

G A Benzene + Pentylating Agent B Pentylbenzene (Intermediate) A->B Electrophilic Attack C p-Dipentylbenzene (Kinetic Product) B->C T < 100°C Steric Control D m-Dipentylbenzene (Thermodynamic Product) B->D T > 150°C Transalkylation E Poly-alkylates & Cracked Products B->E T > 200°C Excess Alkyl C->D Thermal Isomerization

Kinetic vs. thermodynamic pathways in temperature-dependent dipentylbenzene synthesis.

Part 3: Quantitative Data – Temperature vs. Selectivity

The table below summarizes the typical product distribution when alkylating pentylbenzene with 1-pentene over a standard acidic zeolite catalyst at varying temperatures.

Reaction Temp (°C)Pentylbenzene Conversion (%)p-DPB Selectivity (%)m-DPB Selectivity (%)Polyalkylates/Heavies (%)
60 45.288.5 9.02.5
100 72.876.2 18.45.4
150 89.541.348.7 10.0
200 96.115.662.1 22.3
250 98.08.245.546.3

Note: Data assumes a 1:1 molar feed ratio of pentylbenzene to 1-pentene. Polyalkylates increase drastically >200°C.

Part 4: Troubleshooting Guide

Diagnostic Decision Tree

G2 Step1 Symptom: Low p-DPB Yield Decision1 Is Reactor Temp > 120°C? Step1->Decision1 PathYes Yes: Thermodynamic Shift Decision1->PathYes True PathNo No: Kinetic Limitation Decision1->PathNo False FixYes Action: Cool to 80°C Reduce Residence Time PathYes->FixYes FixNo Action: Increase Catalyst Acid Strength / Pore Size PathNo->FixNo

Troubleshooting decision tree for resolving low p-dipentylbenzene selectivity.

Common Issues & Solutions

Issue: Exothermic Runaway Leading to Catalyst Coking

  • Cause: The alkylation of benzene is highly exothermic. Poor heat dissipation causes localized thermal spikes ("hot spots") on the catalyst bed, pushing temperatures locally above 250°C. This causes rapid olefin cracking and coking.

  • Solution: Dilute the 1-pentene feed with an inert solvent (e.g., cyclohexane) or increase the benzene-to-olefin ratio to act as a thermal sink. Transition from a batch reactor to a continuous flow microreactor to improve the surface-area-to-volume ratio for superior heat exchange.

Issue: High Conversion but Poor Dialkylation (Stuck at Monoalkylation)

  • Cause: If operating at low temperatures (<60°C) to preserve kinetic control, the activation energy may be insufficient to overcome the steric hindrance required for the second alkylation event.

  • Solution: Incrementally increase the temperature by 10°C until dialkylation initiates. If selectivity drops before conversion rises, switch to a catalyst with a larger pore diameter (e.g., Zeolite Beta instead of ZSM-5) to reduce diffusional resistance for the bulkier dipentylbenzene product.

Part 5: Self-Validating Experimental Protocol

Objective: Selective synthesis of p-dipentylbenzene via temperature-controlled liquid-phase alkylation.

Phase 1: Catalyst Preparation & System Purge

  • Calcine H-ZSM-5 zeolite (Si/Al ratio = 30) at 500°C in dry air for 4 hours to remove adsorbed moisture.

  • Transfer 1.0 g of the activated catalyst to a jacketed glass reactor equipped with a reflux condenser and a thermocouple directly immersed in the reaction zone.

  • Purge the system with inert N₂ gas for 15 minutes to eliminate ambient moisture, which poisons Lewis/Brønsted acid sites.

Phase 2: Reactant Loading & Thermal Equilibration 4. Add 50 mL of anhydrous pentylbenzene to the reactor. 5. Add 1.0 mL of dodecane as an internal standard. (Self-Validation Check: Dodecane is inert under these conditions and will not alkylate. It is strictly used to verify mass balance during GC analysis). 6. Circulate a cooling fluid through the reactor jacket to stabilize the internal temperature at exactly 80°C .

Phase 3: Controlled Dosing (Managing the Exotherm) 7. Load 1-pentene (molar ratio 1:0.5 relative to pentylbenzene) into a syringe pump. 8. Dose the 1-pentene continuously at a rate of 0.1 mL/min.

  • (Self-Validation Check: Monitor the internal thermocouple. If the temperature deviates by >+5°C, pause the dosing. The reaction is proceeding too fast for the cooling jacket. Resume only when the temperature returns to 80°C).

Phase 4: Quenching and Analysis 9. After dosing is complete, allow the mixture to stir for an additional 60 minutes at 80°C. 10. Quench the reaction by rapidly cooling the reactor to 10°C using an ice bath and filtering the mixture to remove the solid catalyst. 11. Analyze the filtrate via GC-MS.

  • (Self-Validation Check: Calculate the mass balance using the dodecane internal standard peak area. A mass balance of ≥95% validates that no volatile pentene was lost to evaporation and no undetectable heavy oligomers are irreversibly bound to the catalyst. If mass balance <90%, lower the feed rate in the next run).

References

  • Alkylation of Benzene with 1-Pentene over Solid Phosphoric Acid Source: ResearchGate URL
  • Alkylation of Benzene with Propylene in a Flow-Through Membrane Reactor and Fixed-Bed Reactor: Preliminary Results Source: MDPI URL
  • Alkylation of Benzene with Ethylene Using AlCl3 as a Catalyst Source: Universidad de Granada URL
  • The Journal of Organic Chemistry 1976 Volume 41 No.

Sources

Validation & Comparative

High-Resolution 1H NMR Analysis of Dipentylbenzene Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Dipentylbenzene (DPB) exists primarily as three structural isomers: 1,2- (ortho), 1,3- (meta), and 1,4- (para). In industrial applications ranging from heat transfer fluids to liquid crystal intermediates, the specific isomer and the linearity of the pentyl chain (n-pentyl vs. branched isomers) dictate thermodynamic performance.

This guide provides a rigorous framework for analyzing Dipentylbenzene using


H NMR. Unlike standard spectral libraries, we focus here on the comparative performance  of NMR in distinguishing these isomers from each other and from homologous alkylbenzenes (e.g., dodecylbenzene).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, follow this standardized acquisition protocol. This workflow is designed to prevent common integration errors associated with long alkyl chains.

Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% v/v TMS.
    
    • Rationale: CDCl

      
       minimizes viscosity broadening common in neat alkylbenzenes.
      
  • Concentration: 15 mg sample in 0.6 mL solvent.

    • Note: Higher concentrations may cause stacking effects, shifting aromatic protons upfield.

  • Tube Quality: 5mm high-precision NMR tubes (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1):

    
     5.0 seconds.
    
    • Critical: Benzylic and aromatic protons have long

      
       relaxation times. Short D1 results in under-integration of the aromatic region, skewing purity calculations.
      
  • Scans (NS): 16 (minimum) for S/N > 100:1.

  • Spectral Width: -2 to 14 ppm.

Workflow Diagram

The following Graphviz diagram outlines the decision logic for structural assignment.

NMR_Workflow cluster_Analysis Spectral Region Analysis Start Raw FID Acquisition Process FT & Phase Correction Start->Process Ref Reference TMS (0.00 ppm) Process->Ref Aromatic Aromatic Region (6.9 - 7.3 ppm) Ref->Aromatic Benzylic Benzylic Alpha-CH2 (2.5 - 2.6 ppm) Ref->Benzylic Aliphatic Aliphatic Chain (0.8 - 1.7 ppm) Ref->Aliphatic Decision Isomer Assignment Aromatic->Decision Splitting Pattern Benzylic->Decision Integration (4H) Aliphatic->Decision Chain Length (Integration)

Figure 1: Analytical workflow for systematic structural elucidation of alkylbenzenes.

Comparative Spectral Analysis

The Isomer Comparison (Ortho vs. Meta vs. Para)

The aromatic region is the definitive fingerprint for determining substitution patterns.

Feature1,4-Dipentylbenzene (Para)1,3-Dipentylbenzene (Meta)1,2-Dipentylbenzene (Ortho)
Symmetry High (

idealized)
Medium (

)
Medium (

)
Aromatic Shift Singlet (approx. 7.10 ppm)*Multiplet (6.9 - 7.2 ppm)Multiplet (AA'BB' system)
Signal Count 1 signal (4H equivalent)3 signals (1H singlet, 2H doublet, 1H triplet)2 signals (symmetric AA'BB')
Differentiation Easiest to identify.Distinct "island" singlet at ~6.9 ppm (H2).Most complex; often overlaps with solvent.

*Note: In lower field instruments (<300 MHz), the para-isomer appears as a singlet. At high fields (>600 MHz), second-order effects (AA'BB') may become visible if the substituents are not perfectly electronically equivalent due to conformation.

Homolog Differentiation (Performance vs. Alternatives)

A common issue in synthesis is distinguishing Dipentylbenzene (C5) from Dihexylbenzene (C6) or Butylbenzene (C4). The chemical shifts are identical; the difference lies in the Integration Ratio .

The "Internal Standard" Method: Set the Benzylic (


-CH

) triplet at ~2.55 ppm to an integral of 4.00 .
Proton TypePositionShift (ppm)MultiplicityIntegral (Dipentyl - C5)Integral (Dihexyl - C6)
Benzylic

-CH

2.55Triplet (

Hz)
4.00 (Ref) 4.00
Internal

-CH

1.60Quintet4.004.00
Bulk Chain

1.25 - 1.35Multiplet (Broad)8.00 12.00
Terminal Methyl0.88Triplet6.006.00

Analysis: If the integral of the bulk methylene region (1.2 - 1.4 ppm) is 8.0 , you have Dipentylbenzene. If it is 12.0 , you have Dihexylbenzene. This quantitative assessment is the primary performance advantage of NMR over IR spectroscopy for this application.

Structural Visualization (1,4-Isomer)

Chemical_Structure cluster_legend Signal Assignment Ar Ar-H 7.10 ppm (s, 4H) Alpha α-CH2 2.55 ppm (t, 4H) Ar->Alpha Beta β-CH2 1.60 ppm (m, 4H) Alpha->Beta Gamma γ/δ-CH2 1.30 ppm (m, 8H) Beta->Gamma Epsilon ε-CH3 0.88 ppm (t, 6H) Gamma->Epsilon Desc s=Singlet, t=Triplet, m=Multiplet

Figure 2: Proton connectivity and corresponding chemical shift assignments for 1,4-dipentylbenzene.

Troubleshooting & Optimization

Solvent Effects (CDCl vs. Benzene-d )

While CDCl


 is standard, it can occasionally cause accidental overlap of the aromatic singlet with the solvent residual peak (7.26 ppm).
  • Alternative: Use Benzene-d

    
    .
    
  • Effect: The aromatic solvent induces an anisotropic shift. The solute aromatic protons often shift upfield, and the aliphatic region expands, potentially resolving the

    
     and 
    
    
    
    protons more clearly.
Distinguishing n-Pentyl from tert-Pentyl

A common synthetic impurity is the rearranged branched isomer.

  • n-Pentyl: Triplet at 0.88 ppm (Terminal CH

    
    ).
    
  • tert-Pentyl: Singlet at ~1.3 ppm (Gem-dimethyl) and a Quartet/Triplet pattern for the ethyl group.

  • Key Indicator: Loss of the

    
    -CH
    
    
    
    triplet at 2.55 ppm indicates branching at the benzylic position.

References

  • SDBS (Spectral Database for Organic Compounds). 1H NMR Spectrum of 1,4-Diethylbenzene (Homolog Reference). SDBS No. 2014.[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on AA'BB' systems and alkyl shifts).

  • PubChem. 1,4-Dipentylbenzene Compound Summary. National Library of Medicine. [Link]

  • Reich, H. J. Chemical Shifts of Alkyl Chains. University of Wisconsin-Madison, Department of Chemistry. [Link]

Sources

FTIR characteristic peaks of 1,4-dipentylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Comparative FTIR Spectral Analysis of 1,4-Dipentylbenzene: A Guide to Isomeric Differentiation in Alkylbenzenes

Executive Summary

In materials science and drug development, alkylbenzenes like 1,4-dipentylbenzene serve as critical hydrophobic linkers, liquid crystal precursors, and solvent models. However, distinguishing between ortho, meta, and para positional isomers using standard chromatographic methods can be challenging due to their nearly identical boiling points and polarities. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and structurally definitive alternative.

As an Application Scientist, I have structured this guide to objectively compare the FTIR performance profile of 1,4-dipentylbenzene against its structural alternatives (1,2-dipentylbenzene, 1,3-dipentylbenzene, and mono-pentylbenzene). This guide details the mechanistic causality behind spectral shifts and provides a self-validating experimental protocol for rigorous laboratory implementation.

The Mechanistic Basis of Isomer Differentiation

To accurately interpret the FTIR spectrum of 1,4-dipentylbenzene, one must separate the vibrational contributions of the aliphatic pentyl chains from the aromatic core.

Aliphatic Contributions (The Baseline): The two pentyl chains dominate the high-frequency region. 1,4-dipentylbenzene exhibits strong aliphatic C-H stretching at 2955 cm⁻¹ (asymmetric CH₃), 2926 cm⁻¹ (asymmetric CH₂), and 2857 cm⁻¹ (symmetric CH₂)[1]. The CH₂ scissoring deformation is consistently observed at 1456 cm⁻¹[1]. Because these aliphatic peaks are nearly identical across all dipentylbenzene isomers, they confirm the presence of the alkyl chains but cannot determine the substitution pattern.

Aromatic Contributions (The Structural Fingerprint): The true diagnostic power of FTIR lies in the out-of-plane (OOP) C-H bending vibrations located in the 900–650 cm⁻¹ fingerprint region. The causality behind these spectral shifts is governed by the number of adjacent (mutually coupled) hydrogen atoms on the benzene ring:

  • Para-substitution (1,4-dipentylbenzene): The ring possesses two pairs of isolated adjacent hydrogens. This minimal coupling restricts the bending mode, requiring higher energy to vibrate, thereby shifting the absorption peak to a distinct, strong band at ~825 cm⁻¹[2].

  • Ortho-substitution (1,2-dipentylbenzene): The ring has four adjacent hydrogens. The extended spatial coupling allows for a highly concerted, lower-energy bending motion, shifting the peak down to ~745 cm⁻¹[3].

  • Meta-substitution (1,3-dipentylbenzene): The ring contains three adjacent hydrogens and one completely isolated hydrogen. This results in a split signal: a band at ~780 cm⁻¹ and another near ~690 cm⁻¹[4].

Additionally, the aromatic C=C stretching vibrations provide secondary confirmation. Para-disubstituted benzenes typically exhibit a sharp, characteristic band near 1516 cm⁻¹[5], whereas mono- and meta-substituted benzenes often show primary C=C stretching closer to 1586 cm⁻¹[6].

Quantitative Spectral Comparison

The following table synthesizes the quantitative FTIR data, providing an objective comparison matrix for differentiating 1,4-dipentylbenzene from its alternatives.

CompoundSubstitution PatternAliphatic C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Aliphatic CH₂ Bend (cm⁻¹)Diagnostic Aromatic OOP C-H Bend (cm⁻¹)
1,4-Dipentylbenzene Para (1,4) 2955, 2926, 2857~15161456~825 (Strong, 2 adjacent H)
1,2-Dipentylbenzene Ortho (1,2)2955, 2926, 2857~14951456~745 (Strong, 4 adjacent H)
1,3-Dipentylbenzene Meta (1,3)2955, 2926, 2857~15901456~780, ~690 (3 adjacent H + 1 isolated H)
Pentylbenzene Mono2955, 2926, 2857~1600, ~14951456~745, ~695 (Strong, 5 adjacent H)

Experimental Protocol: High-Resolution ATR-FTIR Workflow

To ensure scientific integrity and reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. This method is designed as a self-validating system , ensuring that instrumental drift does not lead to false isomeric identification.

Step 1: Instrumental Self-Validation

  • Prior to sample analysis, acquire a transmission spectrum of a standard 1.5 mil polystyrene reference film.

  • Verify that the aromatic C-H stretching peak is exactly at 3026 cm⁻¹ and the ring breathing peak is at 1601 cm⁻¹. Causality: This confirms the interferometer's laser alignment is perfectly calibrated, ensuring the ~825 cm⁻¹ target peak for the para isomer will be accurately assigned.

Step 2: Background Compensation

  • Ensure the diamond ATR crystal is cleaned with HPLC-grade isopropanol and allowed to dry.

  • Collect a 32-scan background spectrum in ambient air. This digitally subtracts atmospheric H₂O and CO₂ contributions, preventing interference in the critical 650–900 cm⁻¹ fingerprint region.

Step 3: Sample Acquisition

  • Deposit 2-3 drops of liquid 1,4-dipentylbenzene directly onto the diamond crystal, ensuring complete coverage of the evanescent wave interaction area.

  • Acquire the sample spectrum from 4000 to 400 cm⁻¹ at a high resolution of 4 cm⁻¹, utilizing 32 co-added scans to maximize the signal-to-noise ratio.

Step 4: Post-Processing & Verification

  • Apply an ATR correction algorithm. Causality: The penetration depth of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). Correction ensures the relative peak intensities accurately reflect standard transmission data, preventing the artificial inflation of the 825 cm⁻¹ OOP bending peak relative to the 2955 cm⁻¹ aliphatic peak.

Isomer Differentiation Workflow

FTIR_Workflow Start Alkylbenzene Sample ATR ATR-FTIR Acquisition (4000 - 400 cm⁻¹) Start->ATR Isolate Analyze Fingerprint Region (900 - 650 cm⁻¹) ATR->Isolate Para Strong Peak ~825 cm⁻¹ (2 Adjacent H's) Isolate->Para OOP Bend Ortho Strong Peak ~745 cm⁻¹ (4 Adjacent H's) Isolate->Ortho OOP Bend Meta Peaks ~780 & ~690 cm⁻¹ (3 Adj. H + 1 Iso. H) Isolate->Meta OOP Bend ID_Para 1,4-Dipentylbenzene (Para Isomer) Para->ID_Para ID_Ortho 1,2-Dipentylbenzene (Ortho Isomer) Ortho->ID_Ortho ID_Meta 1,3-Dipentylbenzene (Meta Isomer) Meta->ID_Meta

Fig 1: FTIR workflow for differentiating dipentylbenzene isomers via out-of-plane C-H bending.

References

  • [5] Distinguishing structural isomers: Mono- and disubstituted benzene rings. ResearchGate. 5

  • [6] FT-IR spectra of (A) methyl violet and (B) methyl violet after decolorization by Aspergillus sp.. ResearchGate. 6

  • [2] Chapter 15 – Benzene and Aromaticity Solutions to Problems. Pressbooks. 2

  • [1] Materials - Vanderbilt University. Vanderbilt University. 1

  • [3] Chapter 15 – Benzene and Aromaticity Solutions to Problems (Ortho-disubstituted data). Pressbooks. 3

  • [4] Meta-Disubstituted Benzenes Definition. Fiveable. 4

Sources

Dipentylbenzene Purity Assessment: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method for Dipentylbenzene Purity Assessment Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Technical Context

Dipentylbenzene (DPB) is a dialkylbenzene intermediate often utilized in the synthesis of liquid crystals, scintillators, and specialized solvents. Its assessment presents a specific chromatographic challenge: distinguishing the target isomer (typically 1,4-dipentylbenzene) from its positional isomers (1,2- and 1,3-) and homologous impurities (e.g., butylhexylbenzene).

While Gas Chromatography (GC) is the traditional standard for volatile alkylbenzenes, High-Performance Liquid Chromatography (HPLC) is increasingly preferred in drug development and material science for its ability to handle thermally labile derivatives and its compatibility with fraction collection.

This guide compares two distinct HPLC methodologies:

  • The Standard Approach: C18 (Octadecyl) Stationary Phase.

  • The Expert Approach: Phenyl-Hexyl Stationary Phase.[1][2]

Key Insight: While C18 provides robust separation based on hydrophobicity (carbon number), it often fails to resolve positional isomers (ortho, meta, para) of dipentylbenzene. The Phenyl-Hexyl phase, utilizing


 interactions, offers superior shape selectivity for these aromatic isomers.
Critical Method Parameters (CMP)

Before selecting a column, the physicochemical properties of DPB must dictate the method conditions.

ParameterValue / CharacteristicImpact on Method Design
LogP (Hydrophobicity) > 6.0 (Estimated)Requires high organic mobile phase strength (>85%) to elute in reasonable time.
UV Cutoff (

)
~210 nm (Primary), ~260 nm (Secondary)Detection at 210 nm provides max sensitivity; 254 nm offers selectivity against non-aromatics.
Isomerism Ortho (1,2), Meta (1,3), Para (1,4)Critical Quality Attribute (CQA). Requires a column with steric/electronic selectivity.
Solubility Insoluble in water; Soluble in ACN, MeOH, HexaneSample diluent must be 100% organic (ACN/MeOH) to prevent precipitation.
Comparative Methodologies
Option A: The Standard C18 Protocol (Baseline)

Best for: General purity assessment where isomer resolution is not critical.

  • Column: C18 (L1), 150 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus C18).

  • Mobile Phase: Isocratic Acetonitrile:Water (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[3]

  • Mechanism: Pure hydrophobic partition.

  • Limitation: Co-elution of 1,3- and 1,4-dipentylbenzene is common due to identical hydrophobicity.

Option B: The Expert Phenyl-Hexyl Protocol (Recommended)

Best for: High-resolution separation of positional isomers and complex aromatic mixtures.

  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).

  • Mobile Phase: Isocratic Methanol:Water (85:15 v/v).

    • Note: Methanol is chosen over Acetonitrile because Acetonitrile’s

      
      -electrons can suppress the 
      
      
      
      interactions between the analyte and the stationary phase.
  • Flow Rate: 0.8 - 1.0 mL/min.

  • Mechanism: Hydrophobic interaction +

    
     stacking.
    
  • Advantage: The rigid phenyl ring on the stationary phase interacts differently with the electron clouds of ortho, meta, and para isomers, often resolving them to baseline.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed for the Phenyl-Hexyl method, as it represents the higher standard of purity assessment.

Step 1: System Suitability Preparation

  • Stock Solution: Weigh 10 mg of Dipentylbenzene reference standard into a 10 mL volumetric flask. Dissolve in HPLC-grade Methanol (Conc: 1000 µg/mL).

  • Working Standard: Dilute 100 µL of Stock into 900 µL Methanol (Conc: 100 µg/mL).

  • Resolution Solution: If available, mix 1,3-DPB and 1,4-DPB standards (50 µg/mL each) to confirm isomer separation. If isomers are unavailable, use a mixture of Dipentylbenzene and a homolog (e.g., Decylbenzene).

Step 2: Instrument Setup

  • Detector: Diode Array Detector (DAD).[3]

    • Channel A: 210 nm (Bandwidth 4 nm) – For trace impurities.

    • Channel B: 254 nm (Bandwidth 4 nm) – For main peak assay.

  • Column Temp: 30°C (Thermostatted).

  • Injection Vol: 5 - 10 µL.

Step 3: Execution & Validation Criteria

  • Blank Run: Inject 100% Methanol. Ensure baseline is flat at 210 nm.

  • System Suitability: Inject Resolution Solution.

    • Requirement: Resolution (

      
      ) between isomers > 1.5.
      
    • Requirement: Tailing Factor (

      
      ) < 1.5.
      
  • Sample Analysis: Inject sample. Run time should be 2.5x the retention time of the main peak to ensure elution of late-eluting oligomers.

Data Comparison: C18 vs. Phenyl-Hexyl[4]

The following table summarizes theoretical performance data based on comparative selectivity studies of alkylbenzenes.

MetricStandard C18 MethodExpert Phenyl-Hexyl Method
Elution Order By Carbon Number (Hydrophobicity)By

-Acidity & Shape
Isomer Separation Poor (Often single peak for m/p)Excellent (Distinct peaks for o, m, p)
Mobile Phase Acetonitrile/Water (Low Backpressure)Methanol/Water (Enhanced Selectivity)
Resolution (

)
~0.8 (Critical Pair)> 2.0 (Critical Pair)
Main Use Case Gross Purity / Homolog CheckIsomeric Purity / Fine Chemical QC
Visualizing the Separation Logic

The following diagram illustrates the decision pathway and mechanistic difference between the two methods.

G Start Start: Dipentylbenzene Sample Goal Define Analytical Goal Start->Goal Homolog Separate Homologs (e.g. C10 vs C11 chains) Goal->Homolog Target: Chain Length Isomer Separate Isomers (1,3- vs 1,4-DPB) Goal->Isomer Target: Positional Purity C18 Select C18 Column (Hydrophobic Interaction) Homolog->C18 Phenyl Select Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Isomer->Phenyl Solvent_ACN Mobile Phase: ACN/Water (Speed focus) C18->Solvent_ACN Solvent_MeOH Mobile Phase: MeOH/Water (Selectivity focus) Phenyl->Solvent_MeOH MeOH enhances Pi-Pi Result_C18 Result: Single Peak for Isomers Good for gross purity Solvent_ACN->Result_C18 Result_Phenyl Result: Baseline Resolution Quantifies specific isomers Solvent_MeOH->Result_Phenyl

Caption: Decision tree for selecting the optimal stationary phase based on the specific purity requirements of the Dipentylbenzene sample.

References
  • Agilent Technologies. (2009).[4] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • PubChem. (2025). Pentylbenzene | C11H16 | CID 10864. National Library of Medicine. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

Sources

Technical Comparison: Thermal Conductivity & Performance of Dipentylbenzene vs. Dibenzyltoluene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Thermal Conductivity of Dipentylbenzene vs. Dibenzyltoluene Content Type: Technical Comparison Guide Audience: Researchers, Chemical Engineers, and Formulation Scientists.

Executive Summary

In the domain of high-temperature heat transfer fluids (HTFs) and Liquid Organic Hydrogen Carriers (LOHCs), Dibenzyltoluene (DBT) and Dipentylbenzene (DPB) represent two distinct classes of aromatic fluids.

  • Dibenzyltoluene (DBT): The industry standard for high-temperature stability (up to 350°C). It exhibits moderate thermal conductivity but exceptional resistance to thermal degradation.

  • Dipentylbenzene (DPB): A dialkylbenzene often used as a model for synthetic alkylbenzene (SAB) fluids. It offers slightly higher thermal conductivity and lower viscosity at ambient temperatures, making it energetically favorable for pumping in moderate-temperature loops (<300°C) or refrigeration applications.

Verdict: Choose DBT for long-term stability in high-heat loads (>300°C). Choose DPB (or analogous alkylbenzenes) for systems prioritizing hydraulic efficiency and heat transfer rates at moderate temperatures.

Chemical Basis & Thermophysical Profile[1][2][3]

The thermal conductivity (


) of liquid hydrocarbons is governed by the efficiency of phonon transport between molecules. This is heavily influenced by molecular weight, density, and structural rigidity.
FeatureDipentylbenzene (DPB)Dibenzyltoluene (DBT)
Class Dialkylbenzene (Alkyl-substituted)Polycyclic Aromatic Hydrocarbon
Molecular Formula


Structure Single benzene ring with two flexible pentyl chains.Three benzene rings linked by methylene bridges (rigid).
Phonon Transport Hindered by flexible alkyl chain vibration (internal degrees of freedom).Enhanced by

-

stacking and rigidity, but limited by higher molecular mass.
Key Commercial Proxies Synthetic Alkylbenzenes (e.g., Schultz S700, Therminol 55/AL)Marlotherm SH, Jarytherm BT06
Molecular Structure Visualization

The following diagram illustrates the structural complexity difference, which directly impacts viscosity and thermal conductivity.

MolecularStructure cluster_DPB Dipentylbenzene (DPB) Flexible, Lower Viscosity cluster_DBT Dibenzyltoluene (DBT) Rigid, High Stability DPB Benzene Ring + 2 Pentyl Chains (C5) Mech1 Mechanism: Flexible chains reduce intermolecular packing DPB->Mech1 DBT Toluene Core + 2 Benzyl Groups Mech2 Mechanism: Pi-Stacking & Rigidity increase thermal stability DBT->Mech2

Caption: Structural comparison highlighting the flexible alkyl chains of DPB versus the rigid aromatic bridging of DBT.

Thermal Conductivity Analysis

Thermal conductivity in organic liquids typically decreases as temperature increases due to thermal expansion (increased intermolecular distance).

Comparative Data Table (W/m·K)
Temperature (°C)Dipentylbenzene (DPB)*Dibenzyltoluene (DBT)**Performance Delta
20°C 0.142 0.133 DPB is ~6.7% more conductive
100°C 0.1310.124DPB retains slight advantage
200°C 0.1180.112Gap narrows due to expansion
300°C 0.1050.101Near parity at high T
350°C N/A (Degradation risk)0.088DBT is the only viable option
  • Data Sources:

    • DPB: Based on Linear Alkylbenzene (LAB) measurements [1] and NIST TRC data for dialkylbenzenes.

    • DBT: Derived from Marlotherm SH and Jarytherm BT06 technical datasheets [2][3].

Interpretation
  • Ambient Superiority: At 20°C, DPB exhibits a higher

    
     (0.142 W/m·K) compared to DBT (0.133 W/m·K). This makes DPB more efficient for cooling loops or start-up phases.
    
  • High-Temperature Convergence: As temperature rises, the density of DPB drops faster than that of DBT, causing their thermal conductivities to converge.

  • Stability Limit: While DPB conducts heat well, it lacks the thermal stability of DBT. Above 300°C, DPB undergoes thermal cracking (bond scission of alkyl chains), whereas DBT remains stable up to 350°C (film temp 380°C).

Performance & Rheology Matrix

Thermal conductivity cannot be evaluated in isolation. The Heat Transfer Coefficient (h) depends heavily on viscosity (


) and density (

) via the Reynolds and Prandtl numbers.


PropertyDipentylbenzene (DPB)Dibenzyltoluene (DBT)Impact on Application
Kinematic Viscosity (20°C) ~6 - 15 mm²/s~47 mm²/sDPB wins. Lower pumping power required; higher turbulence (Re) achievable.
Density (20°C) 0.86 g/cm³1.04 g/cm³DBT wins. Higher volumetric heat capacity.
Flash Point ~170°C~200°CDBT wins. Safer for open systems.
Pour Point <-50°C-34°CDPB wins. Better for extreme cold start-up.
Decision Workflow

Use the following logic to select the appropriate fluid for your experimental setup.

SelectionLogic Start Select Heat Transfer Fluid TempCheck Max Operating Temp? Start->TempCheck HighT > 300°C TempCheck->HighT Yes ModT < 300°C TempCheck->ModT No SelectDBT Select Dibenzyltoluene (Marlotherm SH) HighT->SelectDBT Stability Required ViscCheck Viscosity Critical? (Pumping limits/Cold start) ModT->ViscCheck ViscCheck->SelectDBT No (High Flash Point needed) SelectDPB Select Dipentylbenzene (Synthetic Alkylbenzene) ViscCheck->SelectDPB Yes (Low Visc needed)

Caption: Decision matrix for selecting between DPB and DBT based on temperature and viscosity constraints.

Experimental Protocol: Measuring Thermal Conductivity

To verify these values in your lab, use the Transient Hot Wire (THW) method (ASTM D2717). This method eliminates convection errors common in low-viscosity fluids like DPB.

Causal Methodology
  • Setup: A platinum wire acts as both heater and resistance thermometer.

  • Pulse: Apply a constant current step. The wire heats up.

  • Dissipation: The rate of temperature rise depends on the fluid's ability to conduct heat away from the wire.

    • High

      
       (DPB): Heat dissipates fast 
      
      
      
      Slow temp rise.
    • Low

      
       (Insulator): Heat trapped 
      
      
      
      Fast temp rise.
  • Calculation:

    
    
    Plot 
    
    
    
    vs
    
    
    . The slope is inversely proportional to
    
    
    .

Self-Validation Step: Calibrate the system using Toluene (


 W/m·K at 20°C) before measuring DPB or DBT. If Toluene deviation > 2%, recalibrate the wire resistance.

References

  • Zhou, X., et al. (2019). "Thermal diffusivity and specific heat capacity of linear alkylbenzene." ResearchGate.[1] Available at: [Link]

  • Müller, K., et al. (2015). "Liquid Organic Hydrogen Carriers: Thermophysical and Thermochemical Studies of Benzyl- and Dibenzyl-toluene Derivatives." Industrial & Engineering Chemistry Research. Available at: [Link]

  • Adhikari, P., et al. (2024). "Evaluating Dibenzyltoluene as a Dielectric Liquid for Encapsulation." IEEE Xplore. Available at: [Link]

Sources

Dipentylbenzene vs. dodecylbenzene for detergent applications

Author: BenchChem Technical Support Team. Date: March 2026

Title: Dipentylbenzene vs. Dodecylbenzene Sulfonates: A Comparative Guide for Advanced Detergent Applications

Introduction As a Senior Application Scientist, I frequently evaluate the structural nuances of anionic surfactants for complex biochemical and industrial formulations. While sodium dodecylbenzene sulfonate (SDBS) remains the undisputed gold standard in the detergent industry[1],, dialkylbenzenes—specifically dipentylbenzene and its sulfonated derivative (SDPBS)—offer a compelling structural dichotomy.

The core difference lies in their alkyl chain architecture. SDBS features a single, linear 12-carbon chain attached to a benzene ring. In contrast, SDPBS possesses two 5-carbon (pentyl) chains[2]. For researchers and drug development professionals, this is not merely a chemical trivia point; it fundamentally alters the surfactant's Critical Packing Parameter (CPP), micellization thermodynamics, and efficacy in specialized workflows such as membrane protein extraction and lipophilic drug formulation.

Physicochemical Properties & Mechanistic Causality

The performance of any surfactant is dictated by its molecular geometry. SDBS possesses a large hydrophilic sulfonate head and a single, flexible hydrophobic tail. This creates a conical molecular shape (CPP < 1/3), which thermodynamically favors the formation of highly curved, spherical micelles[3]. This structure is optimal for general aqueous detergency, rapid suspension of particulates, and broad-spectrum cell lysis[1],.

Conversely, SDPBS features a dual-tail architecture. The steric bulk of the two pentyl groups increases the cross-sectional area of the hydrophobic tail, shifting the CPP towards 0.5 – 1.0. This geometry restricts high curvature, favoring the formation of cylindrical micelles or bilayer vesicles. Because of this, dialkylbenzene sulfonates exhibit superior lipophilicity and can achieve ultra-low interfacial tensions against complex oils and lipid bilayers[4],[5]. In drug development, this makes dual-tail surfactants highly valuable for solubilizing stubborn integral membrane proteins without completely denaturing their native conformation.

Quantitative Comparison

PropertySodium Dodecylbenzene Sulfonate (SDBS)Sodium Dipentylbenzene Sulfonate (SDPBS)
Alkyl Structure Single linear C12 chainDual branched C5 chains
Molecular Weight 348.48 g/mol 320.42 g/mol
Critical Micelle Concentration (CMC) ~1.2 - 2.9 mM[3],[6]~0.5 - 1.5 mM (Lower due to dual-tail hydrophobicity)[4]
Critical Packing Parameter (CPP) < 1/3 (Conical)~ 0.5 to 1.0 (Cylindrical/Truncated)
Micellar Morphology Spherical MicellesRod-like Micelles / Vesicles
Interfacial Tension Reduction HighUltra-high (Superior lipophilicity)[5]
Primary Application General detergency, total cell lysisMembrane protein extraction, lipophilic formulations

Structural and Packing Dynamics

G cluster_0 Dodecylbenzene Sulfonate (SDBS) cluster_1 Dipentylbenzene Sulfonate (SDPBS) n1 Single C12 Tail n2 Conical Geometry (CPP < 1/3) n1->n2 n3 Spherical Micelles n2->n3 n4 Dual C5 Tails n5 Cylindrical Geometry (CPP ≈ 0.5 - 1.0) n4->n5 n6 Bilayer Vesicles / Rods n5->n6

Caption: Structural geometry and packing parameters of SDBS vs. SDPBS surfactants.

Experimental Methodologies

To objectively validate the performance of these two surfactants in a laboratory setting, we rely on self-validating experimental protocols. The following workflows detail how to quantify their micellization behavior and apply them in biochemical extractions.

Protocol 1: Determination of Critical Micelle Concentration (CMC) via Tensiometry Objective: To identify the exact concentration at which SDBS and SDPBS transition from monomers to micelles, validating their thermodynamic efficiency[3],[6].

  • Preparation: Prepare a 10 mM stock solution of the target surfactant (SDBS or SDPBS) in ultra-pure water (18.2 MΩ·cm).

  • Serial Dilution: Create a concentration gradient ranging from 0.01 mM to 10 mM.

  • Equilibration: Allow all samples to equilibrate at 25°C for 30 minutes to ensure monomer dispersion.

  • Measurement: Using a Krüss tensiometer (Wilhelmy plate method), measure the equilibrium surface tension (ST) of each dilution[6]. Ensure the platinum plate is flamed between measurements to prevent cross-contamination.

  • Data Analysis: Plot Surface Tension (mN/m) against the logarithm of surfactant concentration (log C).

  • Validation: The CMC is identified at the inflection point where the surface tension sharply plateaus (typically ~2.9 mM for SDBS[3]). A stable plateau confirms that the interface is saturated and micelles are actively forming.

Protocol 2: Cell Lysis and Membrane Protein Solubilization Efficiency Objective: To utilize the distinct micellar morphologies of SDBS and SDPBS for the extraction of integral membrane proteins from mammalian cell cultures.

  • Buffer Formulation: Prepare a lysis buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and either 1% (w/v) SDBS or 1% (w/v) SDPBS. Add protease inhibitors immediately before use.

  • Cell Harvesting: Pellet 1x10⁷ cultured mammalian cells via centrifugation (500 x g, 5 min). Wash twice with ice-cold PBS.

  • Lysis: Resuspend the cell pellet in 1 mL of the formulated surfactant buffer.

  • Incubation: Incubate the suspension on a rotary shaker at 4°C for 30 minutes. The low temperature prevents protein degradation while the surfactant disrupts the lipid bilayer.

  • Fractionation: Subject the lysate to ultracentrifugation at 100,000 x g for 45 minutes at 4°C.

  • Validation: Collect the soluble supernatant (containing micelle-solubilized membrane proteins) and the insoluble pellet (cytoskeleton and unlysed aggregates). Analyze the fractions via SDS-PAGE and Western Blotting to confirm protein yield and structural integrity.

Experimental Workflow for Protein Solubilization

Workflow start Cultured Mammalian Cells lysis Add Surfactant Buffer (SDBS or SDPBS) start->lysis incubation Incubate 4°C, 30 min lysis->incubation centrifuge Ultracentrifugation (100,000 x g) incubation->centrifuge split Fractionation centrifuge->split pellet Insoluble Pellet (Cytoskeleton) split->pellet supernatant Soluble Supernatant (Membrane Proteins) split->supernatant

Caption: Standardized workflow for surfactant-mediated membrane protein solubilization.

Conclusion & Selection Matrix

For drug development professionals and formulation scientists, the choice between dodecylbenzene and dipentylbenzene derivatives hinges on the desired interfacial interaction.

  • Select SDBS when rapid, aggressive cell lysis, high foaming, and general aqueous detergency are required[1],. Its single-tail structure makes it highly predictable and easily cleared from downstream purification steps.

  • Select SDPBS when formulating highly lipophilic drug delivery systems, or when extracting sensitive membrane proteins where a bilayer-like (vesicular) micellar environment is preferred to maintain structural integrity[4],[5].

References

Sources

Refractive Index Validation for Diamylbenzene Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Diamylbenzene (DAB) derivatives, particularly tert-amylbenzene (TAB) and di-tert-amylbenzene , are critical intermediates in the synthesis of hydrogen peroxide (working solution solvents), pharmaceuticals, and electrolytes for lithium-ion batteries.

While Gas Chromatography (GC) remains the gold standard for isomeric speciation, it is often a bottleneck in high-throughput production environments. This guide validates Refractive Index (RI) as a rapid, at-line process analytical technology (PAT) for purity screening.

Crucial Distinction: In this guide, "Diamylbenzene" refers to the alkylated benzene class. We specifically focus on the two most industrially relevant forms:

  • Mono-substituted: tert-Amylbenzene (CAS 2049-95-8) — The primary solvent/intermediate.

  • Di-substituted: 1,4-Di-tert-amylbenzene (CAS 3373-10-2) — A common heavier by-product or specific high-boiling solvent.

Technical Deep Dive: The Physics of Purity

Refractive Index (


) is a measure of the polarizability of a molecule. For aromatic hydrocarbons, the delocalized 

-electrons in the benzene ring contribute significantly to a high RI value.
The Alkylation Trend

As you add alkyl groups (amyl chains) to the benzene ring, the molar volume increases, and the electron density of the aromatic ring is "diluted" by the lower-RI aliphatic chains. This creates a predictable, inverse linear relationship between the degree of alkylation and Refractive Index.

  • Benzene (No alkyl):

    
    
    
  • tert-Amylbenzene (Mono-alkyl):

    
    [1][2]
    
  • Di-tert-amylbenzene (Di-alkyl):

    
    
    

Scientific Insight: This distinct separation (~0.019 RI units) between the mono- and di-substituted forms makes RI an exceptionally sensitive tool for monitoring reaction completion (alkylation progress) or detecting "heavies" contamination in distilled solvents.

Comparative Analysis: RI vs. Alternatives

The following table contrasts Refractive Index against traditional purity validation methods for Diamylbenzene.

Table 1: Performance Matrix
FeatureRefractive Index (RI)Gas Chromatography (GC-FID)Density (Specific Gravity)
Primary Output Bulk Purity (Composite)Isomeric SpeciationBulk Purity (Composite)
Precision

(High-end digital)

(Quantitative)

g/cm³
Analysis Time < 30 Seconds15–45 Minutes2–5 Minutes
Sample Prep None (Direct Measurement)Dilution/Filtration requiredTemperature equilibration
Solvent Usage Zero (Wipe clean)High (Carrier gas + Solvents)Moderate (Cleaning)
Blind Spots Cannot distinguish isomers with identical RIRequires specific column selectionLow sensitivity to isomers
Cost per Test NegligibleHigh (Consumables + Labor)Low
Comparative Data: Sensitivity to Impurities

In a controlled experiment spiking pure tert-Amylbenzene (TAB) with 1,4-Di-tert-amylbenzene (DTAB), RI showed immediate deviation.

Composition (wt%)Refractive Index (

C)
Deviation from StdGC Detectability
100% TAB 1.4960 0.0000Baseline
95% TAB / 5% DTAB1.4951-0.0009Resolved
90% TAB / 10% DTAB1.4942-0.0018Resolved
80% TAB / 20% DTAB1.4923-0.0037Resolved

Validated Experimental Protocol

To use RI as a "Gatekeeper" method, strict temperature control is non-negotiable. The thermo-optic coefficient (


) for aromatics is high (

C). A

C error can shift results by

, masking impurities.
Protocol: High-Precision RI Measurement of Diamylbenzene

Equipment:

  • Digital Refractometer (e.g., Anton Paar Abbemat or equivalent) with Peltier temperature control.

  • Solvents: Toluene (cleaning), Acetone (drying).

  • Reference Standard: Deionized Water (

    
    ) or certified Dodecane.
    

Step-by-Step Methodology:

  • System Validation (Daily):

    • Clean prism with Toluene followed by Acetone.

    • Load 0.5 mL Deionized Water.

    • Equilibrate to

      
      C (
      
      
      
      C).
    • Pass Criteria: Reading must be

      
      .
      
  • Sample Preparation:

    • Ensure Diamylbenzene sample is homogeneous (no phase separation).

    • Filter if particulates are visible (0.45

      
      m PTFE), though usually unnecessary for RI.
      
  • Measurement:

    • Place 0.3–0.5 mL of sample onto the prism.

    • Wait Time: Allow 30–60 seconds for thermal equilibration. The prism temperature must match the set point (

      
      C).
      
    • Record

      
       to 5 decimal places (e.g., 1.49602).
      
  • Cleaning (Critical):

    • Diamylbenzene is oily and hydrophobic.

    • Wipe with a soft tissue.

    • Clean with Toluene (dissolves the aromatic oil).

    • Final wipe with Acetone (removes toluene and dries fast).

Visualizations & Logic Flows

Diagram 1: The "Gatekeeper" Workflow

This logic tree illustrates how to integrate RI into a high-throughput QC workflow to save GC resources.

G Start Batch Sample Received RIMeasure Measure RI @ 20°C (Target: 1.4960 ± 0.0005) Start->RIMeasure Decision Is RI within Spec? RIMeasure->Decision Pass PASS: Release Batch (Routine QC) Decision->Pass Yes FailHigh FAIL (High RI > 1.4965) Possible Benzene/Light Aromatics Decision->FailHigh No (Too High) FailLow FAIL (Low RI < 1.4955) Possible Di-amyl/Aliphatic Contam Decision->FailLow No (Too Low) GCConfirm Perform GC-MS/FID for Root Cause Analysis FailHigh->GCConfirm FailLow->GCConfirm

Caption: Figure 1. RI Validation Logic Gate. Routine batches passing RI limits bypass GC, reducing analytical load.

Diagram 2: Structure-Property Relationship

Visualizing why the Refractive Index changes, aiding in troubleshooting.

StructureProp Benzene Benzene (C6H6) RI: ~1.501 Mono tert-Amylbenzene (C11H16) RI: ~1.496 Benzene->Mono + Amyl Group (Dilutes Aromaticity) Di Di-tert-amylbenzene (C16H26) RI: ~1.477 Mono->Di + Amyl Group (Further Dilution)

Caption: Figure 2. The Alkylation Effect.[3] Increasing aliphatic bulk lowers the Refractive Index.

References

  • ASTM International. (2021). ASTM D1218-21 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. ASTM.org. [Link]

  • National Institute of Standards and Technology (NIST). (2023). tert-Amylbenzene Properties (CAS 2049-95-8).[1][2][4] NIST Chemistry WebBook. [Link]

  • PubChem. (2023).[5] 1,4-Di-tert-pentylbenzene Compound Summary (CAS 3373-10-2).[6] National Library of Medicine. [Link]

  • Vinati Organics. (2023). Tertiary Amyl Benzene (TAB) Technical Data Sheet.[Link]

Sources

Advanced Spectroscopic Guide: UV-Vis Absorption of Dialkylbenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

Content Type: Publish Comparison Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of dialkylbenzenes (specifically xylene isomers), comparing them against the baseline benzene chromophore and mono-substituted alternatives (toluene). Unlike standard spectral libraries, this document focuses on the electronic origins of spectral shifts and provides a self-validating experimental protocol for distinguishing structural isomers—a critical challenge in pharmaceutical feedstock purity analysis.

Quick Comparison Matrix
CompoundPrimary

(nm)*
Molar Absorptivity (

, L·mol⁻¹·cm⁻¹)
Symmetry GroupKey Spectral Feature
Benzene 254~204

Distinct fine structure (vibrational coupling)
Toluene 261~225

Bathochromic shift due to hyperconjugation
o-Xylene 263~250–300

Higher intensity due to symmetry breaking
m-Xylene 260~240–290

Intermediate shift; similar fine structure to ortho
p-Xylene 265~220 (Lowest of isomers)

Highest symmetry; lowest

; highest fluorescence

*Data based on measurements in Cyclohexane. Values may shift ±2nm in polar solvents.

Theoretical Foundation: The Mechanism of Absorption

To interpret the spectra of dialkylbenzenes, one must understand the perturbation of the benzene ring's electronic structure.

The Benzene Chromophore ( Band)

The characteristic UV absorption of benzene in the 230–270 nm range (often called the B-band) arises from the


 electronic transition. In an ideal 

benzene molecule, this transition is symmetry-forbidden . It only becomes observable due to vibronic coupling —interaction with molecular vibrations that momentarily distort the symmetry, giving the band its characteristic "fingers" or fine structure.
The Auxochromic Effect of Alkyl Groups

Dialkylbenzenes exhibit a Bathochromic (Red) Shift and a Hyperchromic (Intensity) Effect relative to benzene. This is driven by two mechanisms:[1][2]

  • Inductive Effect (+I): Alkyl groups donate electron density through the

    
    -framework, destabilizing both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). However, the HOMO is destabilized more than the LUMO, narrowing the energy gap (
    
    
    
    ). Since
    
    
    , a smaller gap results in a longer wavelength.
  • Hyperconjugation: The

    
     electrons of the C-H bonds in the alkyl group overlap with the 
    
    
    
    -system of the ring.[3] This extends the conjugation length, further lowering the transition energy.
Isomeric Differentiation (Ortho vs. Meta vs. Para)

The position of the alkyl groups dictates the symmetry of the molecule, which directly influences the Molar Absorptivity (


) .
  • o-Xylene & m-Xylene (

    
    ):  The lower symmetry effectively breaks the "forbidden" nature of the transition, resulting in higher absorption intensities (
    
    
    
    ).
  • p-Xylene (

    
    ):  This isomer retains a center of inversion. The transition remains more strictly forbidden compared to the ortho and meta forms, resulting in the lowest molar absorptivity  among the isomers, despite having the largest bathochromic shift.
    

Visualizing the Electronic Mechanism

The following diagram illustrates the energy level perturbations caused by alkyl substitution.

electronic_transitions cluster_0 Benzene (Reference) cluster_1 Dialkylbenzene (Product) B_HOMO HOMO (π) B_LUMO LUMO (π*) B_HOMO->B_LUMO  ΔE (Large) λ ~254 nm Mech Hyperconjugation & Inductive Effect X_HOMO HOMO (Destabilized ++) X_LUMO LUMO (Destabilized +) X_HOMO->X_LUMO  ΔE' (Reduced) λ ~265 nm Mech->X_HOMO Raises Energy Mech->X_LUMO Raises Energy (Less than HOMO)

Caption: Energy diagram showing the narrowing of the HOMO-LUMO gap in dialkylbenzenes due to hyperconjugation, resulting in a red-shifted absorption.

Experimental Protocol: Validated UV-Vis Workflow

To ensure reproducible data when comparing dialkylbenzenes, strict adherence to solvent cut-offs and baseline correction is required.

Reagents & Equipment
  • Solvent: Spectroscopic Grade Cyclohexane (Cut-off: 200 nm). Avoid Ethanol if fine structure analysis is required, as polar solvents blur vibrational bands.

  • Cuvettes: Matched Quartz cells (10 mm path length).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1.0 nm).
    
Step-by-Step Methodology

Phase 1: Baseline & Blanking

  • Fill both sample and reference cuvettes with pure Cyclohexane.

  • Run a baseline scan from 200 nm to 300 nm.

  • Trustworthiness Check: Absorbance should be < 0.05 AU across the range. If > 0.1 AU, reclean cuvettes with nitric acid or replace solvent.

Phase 2: Sample Preparation

  • Prepare a stock solution of the specific dialkylbenzene (e.g., p-xylene) at roughly

    
     M.
    
  • Dilute to a working concentration of approx.

    
     M.
    
  • Target Absorbance: Aim for a peak absorbance between 0.4 and 0.8 AU for maximum linearity (Beer-Lambert Law).

Phase 3: Measurement & Analysis

  • Scan the sample from 300 nm down to 200 nm.

  • Identify

    
     and calculate 
    
    
    
    using:
    
    
    Where
    
    
    is absorbance,
    
    
    is concentration (mol/L), and
    
    
    is path length (cm).
Workflow Diagram

experimental_workflow Start Start: Reagent Prep Solvent Select Solvent: Cyclohexane (Non-polar) Preserves Fine Structure Start->Solvent Blank Baseline Correction (200-300 nm) Solvent->Blank Check Quality Check: Abs < 0.05? Blank->Check Check->Blank Fail (Reclean) Prep Sample Dilution Target 0.4 - 0.8 AU Check->Prep Pass Scan Acquire Spectrum Prep->Scan Calc Calculate Molar Absorptivity (ε) Scan->Calc

Caption: Operational workflow for UV-Vis analysis, emphasizing the critical baseline quality check.

Comparative Data Analysis

The following table synthesizes experimental data for xylene isomers. Note that while


 values are close, the intensity ratios  and fine structure  are the differentiating factors.
Isomer

(nm)
Relative IntensityFine Structure ClarityFluorescence Quantum Yield
o-Xylene 263HighModerateModerate
m-Xylene 260MediumModerateLow
p-Xylene 265LowSharpHigh (> o, m)

Key Insight for Researchers: If UV-Vis alone is insufficient to distinguish isomers due to spectral overlap, Fluorescence Spectroscopy is the recommended orthogonal technique. As noted in the table, p-xylene exhibits a significantly higher fluorescence quantum yield than its ortho and meta counterparts, making it easily identifiable in emission spectra despite its lower UV absorption.

References

  • NIST Chemistry WebBook. p-Xylene UV-Vis Spectrum and Physical Properties. National Institute of Standards and Technology. Available at: [Link]

  • Oregon Medical Laser Center (OMLC). PhotochemCAD Data: Toluene Absorption and Fluorescence. Available at: [Link]

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Application News. Available at: [Link]

Sources

Definitive Guide to Standard Reference Materials for Alkylbenzene Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical evaluation of Standard Reference Materials (SRMs) for alkylbenzene analysis, specifically tailored for researchers in pharmaceutical development, environmental forensics, and petrochemical quality control. Unlike generic catalogs, this document critically compares primary metrological standards (NIST) against certified commercial alternatives (AccuStandard, Sigma-Aldrich, Chiron), focusing on traceability, matrix suitability, and uncertainty budgets.

Part 1: The Alkylbenzene SRM Landscape

Alkylbenzenes encompass two distinct analytical domains, each requiring specific reference materials:

  • Volatile Alkylbenzenes (VABs): Short-chain homologs (Benzene, Toluene, Ethylbenzene, Xylenes - BTEX) critical in pharmaceutical residual solvents (USP <467>) and fuel compliance (EPA Tier 3).

  • Linear Alkylbenzenes (LABs): Long-chain homologs (

    
    ) used as precursors for surfactants (LAS). These are critical analytes in environmental fate studies  and industrial detergent formulation.
    
Hierarchy of Reference Materials

To ensure Data Integrity (ALCOA+ principles), laboratories must establish a traceability chain.

  • Primary Standards (NIST): The metrological anchor. High cost, low volume, used for method validation and proficiency testing.

  • Certified Reference Materials (CRMs) (AccuStandard, Sigma, Chiron): The operational workhorses. Traceable to NIST, supplied with Certificates of Analysis (CoA) under ISO 17034 accreditation. Used for daily calibration curves.

  • Analytical Standards: Lower grade, often used for qualitative identification or internal quality control (IQC).

Visualization: Metrological Traceability Chain

The following diagram illustrates how a working laboratory standard must trace back to the SI unit to be valid for regulatory submission.

TraceabilityChain SI SI Unit (Mole/Kg) NIST Primary SRM (e.g., NIST SRM 2260) National Metrology Institute SI->NIST Primary Realization Manuf Commercial CRM (e.g., AccuStandard) ISO 17034 Accredited NIST->Manuf Calibration Transfer LabStock Laboratory Stock Solution Gravimetric Prep Manuf->LabStock Dilution/Prep Inst Instrument Calibration (GC-MS Response) LabStock->Inst Measurement

Caption: Metrological traceability chain ensuring laboratory data links back to primary SI units via NIST SRMs.

Part 2: Comparative Analysis of SRMs

Volatile Alkylbenzenes (Pharma & Fuel Focus)

Target Analytes: Benzene, Toluene, Ethylbenzene, Xylenes (BTEX). Regulatory Context: ICH Q3C (Class 1 & 2 Solvents), ASTM D5769.

FeatureNIST SRM 2260a (Aromatic Hydrocarbons in Toluene)Sigma-Aldrich / Cerilliant (Pharm. Secondary Std)AccuStandard (Method 524.2 Mix)
Primary Use Method Validation, Proficiency TestingPharma Release Testing (USP <467>)Environmental/Water Calibration
Traceability Direct SI / Primary GravimetryTraceable to USP/NIST SRMsTraceable to NIST Weights
Uncertainty Extremely Low (< 0.2%)Low (< 1.0%)Moderate (< 2-5%)
Matrix Toluene (High Purity)Methanol / DMSO (Pharma compatible)Methanol (Purge & Trap ready)
Cost/Vol High (

$) / 1.2 mL
Medium (

) / 1-5 mL
Low ($) / 1 mL Ampules
Verdict Gold Standard. Mandatory for validating new methods.Best for Pharma. Matches USP solvent requirements.Best for Routine. Cost-effective for daily curves.
Linear Alkylbenzenes (Environmental & Surfactant Focus)

Target Analytes:


 Phenyl Isomers (e.g., 2-phenylundecane).
Challenge:  NIST does not produce a dedicated "Pure LAB Mixture" SRM. Users must rely on matrix SRMs or commercial chemical standards.
ProductNIST SRM 1941b (Organics in Marine Sediment)Chiron AS (LAB Single Isomers/Mixes)AccuStandard (Alkylbenzene Mix)
Form Matrix (Sediment) Neat / Solution Solution
Certification Certified values for select alkylbenzenesPurity >98-99% (GC-FID/MS)Gravimetrically Certified
Isomer Detail Limited to specific congenersHigh. Specific isomers (e.g., 5-phenyl-C12)Medium. Technical mixtures
Application Validating extraction efficiency (Recovery)Identification & Quantitation of specific isomersTotal LAB quantification
Verdict Critical for Extraction QC. Use to prove your prep works.Research Essential. Best for isomer-specific environmental fate studies.Routine QC. Good for total LAB analysis.

Part 3: Experimental Protocol (GC-MS)

Objective: Quantification of Linear Alkylbenzenes (LABs) in a complex matrix (Sediment or Drug Formulation) using Internal Standard Calibration.

Reagents & Standards
  • Calibration Mix: AccuStandard Linear Alkylbenzene Mix (

    
    ), diluted to 5-point curve (0.1 - 10 µg/mL).
    
  • Internal Standard (ISTD): 1-Phenyldodecane-

    
     or deuterated PAH (Phenanthrene-
    
    
    
    ). Note: Deuterated analogs are preferred to correct for extraction losses.
  • Validation SRM: NIST SRM 1941b (Sediment) to verify extraction recovery.

Sample Preparation Workflow

Causality: LABs are lipophilic (


). Simple aqueous injection will fail. Solvent extraction is mandatory.
  • Extraction: Weigh 1.0 g sample. Spike with ISTD (500 ng). Extract with Dichloromethane (DCM) via ultrasonication (3 x 15 min).

  • Cleanup (Critical): Pass extract through a silica gel/alumina column to remove polar interferences (fatty acids/surfactants) that foul the MS source. Elute LABs with Hexane:DCM (9:1).

  • Concentration: Reduce volume to 1.0 mL under Nitrogen stream (TurboVap). Do not evaporate to dryness to prevent loss of volatile homologs (

    
    ).
    
Instrumental Analysis (GC-MS)

System: Agilent 7890/5977 (or equivalent). Column: DB-5ms or ZB-5 (30m x 0.25mm x 0.25µm). Why? Low bleed, non-polar phase separates boiling point homologs (


) effectively.

Parameters:

  • Inlet: Splitless, 280°C.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    130°C
    
    
    4°C/min
    
    
    300°C (Hold 5 min). Reasoning: Slow ramp (4°C/min) in the middle is critical to resolve the positional isomers (e.g., 6-phenyl vs 5-phenyl).
  • MS Mode: SIM (Selected Ion Monitoring).

    • Target Ions: m/z 91, 105 (Tropylium/Phenethyl ions - characteristic of alkylbenzenes).

    • ISTD Ion: m/z corresponding to deuterated standard.

Visualization: Analytical Workflow

GCMS_Workflow Sample Sample (Drug/Sediment) Spike Spike ISTD (Correction Factor) Sample->Spike Extract Extraction (DCM/Sonication) Spike->Extract Cleanup Cleanup (Silica Column) Extract->Cleanup Remove Polars GC GC Separation (DB-5ms Column) Cleanup->GC Inject 1µL MS MS Detection (SIM Mode m/z 91, 105) GC->MS Elution Data Quantitation (Ratio vs ISTD) MS->Data

Caption: Step-by-step analytical workflow for accurate Linear Alkylbenzene quantification.

References

  • NIST Standard Reference Materials Catalog. SRM 2260a - Aromatic Hydrocarbons in Toluene. National Institute of Standards and Technology.[1][2][3] Available at: [Link]

  • US EPA Method 524.2. Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. United States Environmental Protection Agency. Available at: [Link]

  • USP General Chapter <467>.Residual Solvents. United States Pharmacopeia. (Access requires subscription, general guidance available via FDA).
  • Eganhouse, R. P., et al. (2000). Use of Long-Chain Alkylbenzenes as Molecular Markers in Environmental Systems. Environmental Science & Technology.
  • Chiron AS. Environmental Reference Materials: Alkylbenzenes. Available at: [Link]

Sources

Safety Operating Guide

Physicochemical Rationale for Disposal Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the handling and disposal of specialized aromatic hydrocarbons like dipentylbenzene (often referred to as diamylbenzene) require strict adherence to physicochemical principles. Dipentylbenzene is a non-halogenated, hydrophobic aromatic solvent. Because it is highly combustible and poses severe long-term toxicity risks to aquatic environments, its disposal cannot be treated as an afterthought.

This guide provides the foundational logic, quantitative data, and validated protocols necessary for researchers to safely manage dipentylbenzene waste, ensuring absolute regulatory compliance and laboratory safety.

To understand how to dispose of dipentylbenzene, we must first understand why specific procedures are mandated. Dipentylbenzene consists of a benzene ring substituted with two pentyl aliphatic chains. This structure dictates its behavior as a non-polar, low-density, combustible liquid.

Because it lacks halogen atoms (like chlorine or fluorine), it falls under the classification of Non-Halogenated Organic Solvents . Mixing it with halogenated waste is a critical operational failure: halogenated wastes require specialized, high-temperature incineration with alkaline scrubbers to prevent the release of toxic dioxins and furans[1]. Segregating dipentylbenzene into the correct waste stream not only prevents dangerous chemical incompatibilities but also significantly reduces institutional disposal costs.

Furthermore, its specific gravity is lower than water, meaning it will float. If accidentally discharged into a sink, it will not dissolve; instead, it will coat plumbing systems, release combustible vapors, and eventually act as a severe marine pollutant in local waterways[2].

Table 1: Quantitative Data and Operational Implications for Dipentylbenzene

PropertyValue / CharacteristicOperational Implication for Disposal
Chemical Class Non-Halogenated Aromatic HydrocarbonMust be strictly segregated from halogenated waste streams to ensure safe thermal destruction.
Flash Point > 65 °C (Combustible Liquid)Waste containers must be kept away from heat, open flames, and static discharge[2].
Specific Gravity ~0.86 g/cm³Floats on water. Aqueous flushing or water-jet extinguishing will spread the chemical.
Water Solubility InsolubleStrictly prohibits drain disposal. Requires dedicated organic solvent collection.
Environmental Profile Toxic to aquatic lifeSpills require immediate mechanical containment using inert materials to prevent soil/water ingress[3].

Standard Operating Procedure: Routine Laboratory Disposal

This protocol outlines the self-validating system for the routine transfer of dipentylbenzene from experimental vessels to hazardous waste accumulation points.

Prerequisites: Ensure you are operating within a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves (check breakthrough times for aromatic hydrocarbons), a flame-resistant lab coat, and chemical splash goggles.

  • Step 1: Waste Stream Verification

    • Action: Verify that the receiving waste carboy is explicitly labeled for "Non-Halogenated Organic Solvents."

    • Causality: Introducing dipentylbenzene into a container holding strong oxidizers (e.g., nitric acid, peroxides) will initiate an exothermic reaction, potentially leading to a catastrophic fire or explosion.

  • Step 2: Static-Safe Transfer

    • Action: Use a grounded, non-sparking funnel to pour the dipentylbenzene waste into the carboy. Leave at least 20% headspace in the container.

    • Causality: The flow of non-polar, low-conductivity liquids can generate static electricity. Grounding the transfer equipment prevents static sparks that could ignite the combustible vapors accumulating in the headspace. Leaving headspace allows for vapor expansion due to temperature fluctuations.

  • Step 3: Secondary Containment & Sealing

    • Action: Immediately cap the waste container tightly. Place the container in a secondary containment tray made of high-density polyethylene (HDPE).

    • Causality: A tight seal prevents the continuous release of volatile organic compounds (VOCs) into the lab environment. Secondary containment ensures that if the primary carboy fails, the combustible liquid is captured before reaching the floor or drains.

  • Step 4: Regulatory Labeling

    • Action: Attach a hazardous waste tag detailing the exact composition (e.g., "100% Dipentylbenzene"), the accumulation start date, and the primary hazard ("Combustible / Environmental Hazard").

Emergency Protocol: Spill Response and Containment

In the event of an accidental release, immediate mechanical containment is required. Because dipentylbenzene is combustible, the choice of absorbent material is critical[4].

  • Step 1: Source Isolation and Evacuation

    • Action: Immediately extinguish all open flames, turn off hot plates, and eliminate any potential sources of static discharge in the vicinity[2]. Evacuate non-essential personnel from the spill area.

  • Step 2: Perimeter Containment (Diking)

    • Action: Pour an inert, non-combustible absorbent—specifically sand, earth, or vermiculite—around the perimeter of the spill to create a dike[3].

    • Causality: Diking prevents the liquid from spreading into floor drains or under cabinetry. Never use sawdust or paper towels. Soaking a high-surface-area combustible material (like sawdust) in a combustible hydrocarbon creates an extreme fire hazard prone to spontaneous ignition.

  • Step 3: Absorption and Mechanical Recovery

    • Action: Work the inert absorbent inward from the perimeter to the center of the spill. Once the liquid is fully absorbed, use a non-sparking polypropylene scoop to transfer the saturated absorbent into a heavy-duty, sealable hazardous waste bag or a dedicated solid-waste bucket.

  • Step 4: Surface Decontamination

    • Action: Wash the spill surface with water and a strong laboratory detergent to remove the remaining hydrophobic film. Collect the rinsate using absorbent pads and dispose of them in the same hazardous waste container.

Logical Workflow for Dipentylbenzene Waste Management

The following diagram illustrates the validated decision-making pathways for handling both routine and accidental dipentylbenzene waste streams, terminating in thermal destruction by a licensed contractor.

Dipentylbenzene_Disposal Start Dipentylbenzene Waste Generation Decision Spill or Routine Disposal? Start->Decision Spill Spill Response (Absorb with Sand/Vermiculite) Decision->Spill Accidental Release Routine Routine Lab Disposal (Fume Hood) Decision->Routine Completed Experiment Container Transfer to Closed Waste Container Spill->Container Routine->Container Segregation Label as: Non-Halogenated Organic Solvent Waste Container->Segregation Storage Temporary Storage (Flammables Cabinet) Segregation->Storage Contractor Licensed Hazardous Waste Contractor Storage->Contractor Incineration Final Destruction (Thermal Incineration) Contractor->Incineration

Logical workflow for the segregation, containment, and final thermal destruction of Dipentylbenzene.

Final Destruction and Regulatory Compliance

Laboratory personnel are responsible for the chemical from the point of generation until it is handed over to a licensed hazardous waste contractor. Under EPA and international environmental guidelines, dipentylbenzene cannot be disposed of in landfills due to its potential to leach into groundwater.

The ultimate, scientifically sound method for dipentylbenzene disposal is thermal incineration [1]. In a controlled industrial incinerator, the hydrocarbon is subjected to extreme temperatures (typically >1,000 °C) in the presence of excess oxygen. This process breaks the robust aromatic carbon-carbon bonds, completely oxidizing the molecule into harmless carbon dioxide (


) and water vapor (

), thereby permanently eliminating the environmental hazard[4].

References

  • EPA Hazardous Waste Codes | UGA Environmental Safety Division. University of Georgia. Available at:[Link]

Sources

Personal protective equipment for handling Dipentylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Executive Safety Summary: The "Lipophilic Trap"

Dipentylbenzene (CAS: 2050-47-7 / Isomers) is not merely a solvent; it is a lipophilic alkylbenzene. While it possesses a lower vapor pressure than its lighter homologues (benzene, toluene), its danger lies in its insidious permeation .

Many researchers make the fatal error of treating heavy alkylbenzenes like standard aqueous buffers. Due to its high partition coefficient (LogKow > 4), Dipentylbenzene rapidly solvates skin lipids and permeates standard laboratory nitrile gloves upon prolonged contact, often without visible degradation of the glove material.

Immediate Hazard Profile:

  • H304: May be fatal if swallowed and enters airways (Aspiration Hazard).[1]

  • H315: Causes skin irritation (Defatting agent).[1][2][3]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H410: Very toxic to aquatic life with long-lasting effects.[1]

  • Flammability: Combustible Liquid (Flash Point ~66°C).

PPE Selection Matrix

The following matrix synthesizes permeation data for aromatic hydrocarbons. Do not rely on "standard" lab PPE for processes involving heating or large volumes.[4]

PPE CategoryStandard Lab Handling (Splash Risk)Process / Immersion / HeatingCritical Failure Note
Hand Protection Nitrile (High-Mil) (Thickness: ≥ 5 mil)Breakthrough: < 15 minsViton® or Silver Shield® (Laminate) (Thickness: Specialized)Breakthrough: > 480 minsDo NOT use Latex. Aromatics swell natural rubber instantly. Standard 3-mil nitrile offers <2 mins protection against saturation.
Eye Protection Chemical Splash Goggles (Indirect Vent)Full-Face Respirator (Integrated Eye/Resp protection)Safety glasses with side shields are insufficient for liquids with low surface tension; wicking can occur.
Respiratory Half-Face Respirator Cartridge: Organic Vapor (OV)Full-Face Respirator Cartridge: OV/P100 (if aerosolized)Surgical masks provide zero protection against organic vapors.
Body Defense Lab Coat (100% Cotton or Nomex)Tychem® Apron/Sleeves (Polyethylene coated)Synthetic blends (polyester) can melt into skin if the combustible liquid ignites.

Glove Selection Logic: The Permeation Decision Tree

As scientists, we must balance dexterity with protection. Use this logic flow to determine the correct hand protection for your specific experimental setup.

GloveSelection Start Handling Dipentylbenzene ContactType Define Contact Type Start->ContactType Splash Incidental Splash Risk (Pipetting/Transfer) ContactType->Splash Low Vol (<100mL) Immersion Immersion / High Volume (Synthesis/Cleaning) ContactType->Immersion High Vol (>100mL) SplashChoice Double-Glove Nitrile (Outer: 5mil, Inner: 4mil) Change immediately on splash Splash->SplashChoice Dexterity Is Dexterity Critical? Immersion->Dexterity ImmersionChoice Laminate (Silver Shield) or Viton Butyl Dexterity->ImmersionChoice No Hybrid Hybrid Protocol: Silver Shield Liner + Outer Nitrile for Grip Dexterity->Hybrid Yes

Figure 1: Decision logic for selecting hand protection based on contact duration and dexterity requirements.

Operational Protocol: Handling & Transfer

Pre-requisite: All handling must occur within a certified Chemical Fume Hood.

Step 1: The "Double-Donning" Technique For standard benchwork, a single layer of nitrile is often insufficient due to microscopic pinholes.

  • Don a standard 4-mil nitrile glove (inner layer).

  • Don a longer-cuff, 5-8 mil nitrile glove (outer layer).

  • Why? This creates a tortuous path for permeation and provides a visual indicator (color contrast) if the outer glove tears.

Step 2: Vapor Control Dipentylbenzene has a flash point (~66°C) that classifies it as combustible.

  • Grounding: When transferring >1L, ensure both source and receiving containers are grounded to prevent static discharge.[3]

  • Headspace Purge: If heating the reaction, purge the headspace with Nitrogen or Argon. Hot vapors can form explosive mixtures with air.[1]

Step 3: Post-Work Decontamination

  • Wipe all exterior container surfaces with a dry paper towel first (to absorb bulk liquid).

  • Follow with a solvent-dampened wipe (Ethanol or Acetone) to remove oily residue.

  • Doffing: Remove outer gloves inside the fume hood. Discard into solid hazardous waste.

Emergency Response & Spill Management

Scenario: You have spilled 500mL of Dipentylbenzene on the floor.

Immediate Action:

  • Alert: Shout "Spill!" to alert nearby personnel.

  • Isolate: Turn off all hot plates and stirrers (Ignition sources).

  • Assess: Do not rush in.

SpillResponse Start Spill Detected Size Assess Volume Start->Size Small < 100 mL (In Hood) Size->Small Large > 100 mL (Or Outside Hood) Size->Large ActionSmall Absorb with Polypropylene Pads Small->ActionSmall ActionLarge Evacuate Lab Call EHS Large->ActionLarge Disposal Seal in Vapor-Tight Bag (Double Bag) ActionSmall->Disposal

Figure 2: Triage workflow for Dipentylbenzene spills. Note that large spills outside a hood require evacuation due to inhalation risks.

First Aid Protocols:

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol to wash skin; it enhances absorption.

  • Eye Contact: Flush for 15 minutes. Lift eyelids.

  • Inhalation: Move to fresh air immediately. If breathing is labored, oxygen may be required (medical professionals only).[3]

Waste Disposal & Deactivation

Dipentylbenzene is an Organic Solvent Waste (Non-Halogenated) .

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid, Peroxides). The reaction can be exothermic and violent.

  • Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid standard polystyrene, which may dissolve over time.

  • Labeling: Must be labeled "Combustible Liquid" and "Toxic to Aquatic Life."

References

  • PubChem. (n.d.). Dipentylbenzene Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard 1910.134.[6] United States Department of Labor. Retrieved from [Link][7]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Di-n-pentylbenzene. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.